2-Propanol-2-d1
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-deuteriopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480714 | |
| Record name | 2-Propanol-2-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-26-7 | |
| Record name | 2-Propan-2-d-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol-2-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3972-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the chemical properties of 2-Propanol-2-d1
An In-Depth Technical Guide to the Chemical Properties of 2-Propanol-2-d1
Authored by a Senior Application Scientist
Introduction: The Significance of Isotopic Labeling in Mechanistic Chemistry
In the field of drug development and mechanistic organic chemistry, understanding the precise sequence of bond-breaking and bond-forming events is paramount. This compound, an isotopologue of isopropyl alcohol, serves as a powerful tool for this purpose. In this molecule, the hydrogen atom on the central carbon (C-2) is replaced by its heavier, stable isotope, deuterium (D). This single, strategic substitution provides a subtle yet profound alteration that allows researchers to probe reaction mechanisms, particularly through the investigation of the Kinetic Isotope Effect (KIE). This guide provides a comprehensive overview of the essential chemical and physical properties of this compound, focusing on how its unique characteristics are leveraged to gain deep mechanistic insights.
Physicochemical Properties: A Comparative Analysis
The substitution of a single proton with a neutron (in the form of deuterium) results in a marginal increase in molecular weight. While this change has a significant impact on the vibrational energy of the C-D bond, its effects on bulk physicochemical properties like boiling point, melting point, and density are minimal. These properties are primarily governed by intermolecular forces, which are not substantially altered by the isotopic substitution.
Table 1: Comparative Physicochemical Data of 2-Propanol vs. This compound
| Property | 2-Propanol (Isopropanol) | This compound | Source(s) |
| CAS Number | 67-63-0 | 3972-26-7 | [1][2] |
| Molecular Formula | C₃H₈O | C₃H₇DO | [1] |
| Molecular Weight | 60.10 g/mol | 61.10 g/mol | [1][3] |
| Boiling Point | 82 °C | 82 °C (lit.) | [2][4] |
| Melting Point | -89.5 °C | -89.5 °C (lit.) | [2][5] |
| Density | 0.785 g/mL at 25°C | 0.785 g/mL (bulk) | [5] |
| Refractive Index (n20/D) | 1.377 | 1.377 (lit.) | [2][6] |
Spectroscopic Signature: Identifying the Deuterated Position
Spectroscopy provides the definitive means of confirming the presence and location of the deuterium atom. Each technique offers a unique window into the molecular structure, highlighting the consequences of the H-to-D substitution.
Infrared (IR) Spectroscopy
The most dramatic spectroscopic difference is observed in the IR spectrum. The vibrational frequency of a bond is dependent on the masses of the connected atoms. The heavier deuterium atom causes the C-D bond to vibrate at a lower frequency than a C-H bond.
-
C-H Stretch (in 2-Propanol): Appears in the ~2970 cm⁻¹ region.
-
C-D Stretch (in this compound): Appears at a significantly lower wavenumber, typically around ~2200 cm⁻¹ .
-
O-H Stretch: Remains a prominent, broad band in the ~3200-3600 cm⁻¹ region in both molecules, characteristic of hydrogen-bonded alcohols.[7]
The appearance of the C-D stretching peak and the corresponding absence of the secondary C-H stretching peak serve as conclusive evidence of successful isotopic labeling at the C-2 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In standard 2-propanol, the proton at C-2 appears as a septet (split by the six equivalent methyl protons). In this compound, this signal is absent. The spectrum is simplified to a doublet for the six methyl protons (split by the remaining C-H proton if isotopic purity is not 100%) and a singlet for the hydroxyl proton.[8]
-
¹³C NMR: The carbon atom bonded to deuterium (C-2) exhibits two key changes: a small upfield shift (the isotope effect) and splitting into a multiplet due to coupling with the deuterium nucleus (spin I=1). The two equivalent methyl carbons appear as a single resonance.[9]
Mass Spectrometry
Mass spectrometry confirms the increased molecular weight.
-
Molecular Ion (M⁺): For 2-propanol, the molecular ion peak is at m/z 60.[10] For this compound, this peak shifts to m/z 61 .[3]
-
Fragmentation: A common and often dominant fragment in 2-propanol results from the loss of a methyl group, yielding an ion [CH₃CHOH]⁺ at m/z 45.[10] In this compound, the analogous fragmentation yields the ion [CH₃CDOH]⁺, which is detected at m/z 46 .[3] This one-mass-unit shift in the base peak is a powerful diagnostic tool.
Chemical Reactivity and the Kinetic Isotope Effect (KIE)
The central value of this compound in research lies in its utility for studying the Kinetic Isotope Effect (KIE) . The KIE is the ratio of the reaction rate of the light isotopologue (kH) to the rate of the heavy one (kD).[11] A primary KIE (typically with a value > 2) is observed when the bond to the isotope is broken in the rate-determining step of the reaction.
Case Study: Oxidation of 2-Propanol
The oxidation of secondary alcohols to ketones is a classic reaction where the KIE can be demonstrated. The mechanism often involves the cleavage of the C-H bond on the alcohol-bearing carbon in the rate-limiting step.
By comparing the oxidation rate of 2-propanol to that of this compound, one can confirm this mechanistic detail. The C-D bond has a lower zero-point vibrational energy and is therefore stronger, requiring more energy to break. Consequently, the oxidation of this compound is significantly slower.[12][13] This observation provides direct evidence that the C-H(D) bond is cleaved in the rate-determining step.
Caption: Oxidation mechanism highlighting the rate-determining C-D bond cleavage.
Experimental Protocol: Demonstrating the KIE in Oxidation
This protocol provides a qualitative, visual demonstration of the primary kinetic isotope effect.
Objective: To visually compare the oxidation rates of 2-propanol and this compound using potassium permanganate (KMnO₄).
Materials:
-
2-Propanol
-
This compound
-
0.01 M Potassium Permanganate (KMnO₄) solution (deep purple)
-
3 M Sulfuric Acid (H₂SO₄)
-
Test tubes (2)
-
Pipettes
Methodology:
-
Labeling: Label two test tubes, one "H" for 2-propanol and one "D" for this compound.
-
Reagent Addition: To each test tube, add 2 mL of 3 M H₂SO₄.
-
Alcohol Addition: Add 1 mL of 2-propanol to tube "H" and 1 mL of this compound to tube "D". Swirl gently to mix.
-
Initiation of Reaction: Simultaneously add 1 mL of 0.01 M KMnO₄ solution to each test tube. Start a timer immediately.
-
Observation: Observe the color change in both tubes. The purple color of the MnO₄⁻ ion will fade as it is reduced to the nearly colorless Mn²⁺ ion.
-
Analysis: The solution in tube "H" will lose its purple color significantly faster than the solution in tube "D". This difference in reaction time is a direct visualization of the kinetic isotope effect, indicating the C-H bond is broken more readily than the C-D bond.
Caption: Workflow for the visual demonstration of the Kinetic Isotope Effect.
Applications in Research and Development
The primary application of this compound is as a mechanistic probe in both academic and industrial research.[14]
-
Elucidation of Reaction Mechanisms: It is used to determine if a C-H bond at a secondary alcohol position is cleaved during the rate-determining step of a reaction, such as in oxidations, catalytic dehydrogenations, or elimination reactions.[15][16]
-
Enzyme Mechanism Studies: In drug development, understanding how an enzyme metabolizes a drug is critical. If a drug contains a secondary alcohol moiety, using a deuterated version can help determine the mechanism of enzymatic oxidation by cytochrome P450 enzymes.[17]
-
Internal Standards: In quantitative analysis using mass spectrometry (e.g., LC-MS), this compound can be used as an internal standard for the accurate measurement of 2-propanol in complex matrices.[18]
Safety and Handling
The safety profile of this compound is equivalent to that of standard 2-propanol. It is a flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[2][3]
-
GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness).[3]
-
Precautions: Handle in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety glasses and gloves.
Conclusion
This compound is more than just a heavy version of a common solvent. It is a precision tool that leverages the fundamental principles of quantum mechanics to answer critical questions in chemistry. The subtle change in mass at a single atomic position provides unambiguous evidence about reaction pathways, making it an indispensable compound for researchers and scientists dedicated to unraveling the intricate details of chemical transformations. Its properties, from spectroscopic signatures to its altered reaction kinetics, collectively empower a deeper and more accurate understanding of chemical reactivity.
References
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- 3. 2-Propan-2-d-ol | C3H8O | CID 12213344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. 2-Propanol | Fisher Scientific [fishersci.com]
- 6. Isopropyl Alcohol Solvent Properties [macro.lsu.edu]
- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. Visual Isotope Effects: Demonstrating the Primary Kinetic Isotope Effect in the Chromium(VI) Oxidation of 2-Propanol-d8 and Methanol-d4 | CoLab [colab.ws]
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An In-depth Technical Guide to the Physical Characteristics of Deuterated Isopropanol for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical chemistry and drug development, the strategic use of isotopically labeled compounds is indispensable. Among these, deuterated isopropanol, particularly isopropanol-d8 ((CD₃)₂CDOD), stands out as a versatile and widely utilized solvent and reagent. Its unique physical and spectroscopic properties, stemming from the substitution of protium (¹H) with deuterium (²H or D), offer significant advantages in a range of applications, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy. This in-depth guide provides a comprehensive overview of the core physical characteristics of deuterated isopropanol, offering field-proven insights into its practical applications and the fundamental principles governing its behavior.
Molecular Structure and Isotopic Labeling
The fundamental difference between isopropanol and its deuterated counterpart lies in the isotopic composition of its hydrogen atoms. In isopropanol-d8, all eight hydrogen atoms have been replaced by deuterium. This substitution significantly alters the molecule's properties at the nuclear level without appreciably changing its chemical reactivity in many contexts.
Caption: Molecular structure of isopropanol-d8 ((CD₃)₂CDOD).
Core Physical Properties: A Comparative Analysis
The substitution of protium with the heavier deuterium isotope results in measurable differences in the physical properties of isopropanol. These variations are a direct consequence of the increased molecular mass and the subtle changes in intermolecular forces.
| Property | Isopropanol (C₃H₈O) | Isopropanol-d8 (C₃D₈O) | Key Isotopic Effect |
| Molecular Weight ( g/mol ) | 60.10 | 68.14 | Increased mass due to eight deuterium atoms. |
| Boiling Point (°C) | 82.5 | 82 | The slightly lower boiling point of the deuterated form is a complex phenomenon related to weaker intermolecular van der Waals forces. While C-D bonds are stronger than C-H bonds, the overall intermolecular attractions are slightly reduced. |
| Melting Point (°C) | -88.2 to -89.5 | -89.5 | Minimal change, indicating that the lattice energies in the solid state are not significantly affected by deuteration. |
| Density (g/mL at 25°C) | ~0.786 | 0.890 | The significant increase in density is a direct result of the higher mass of deuterium packed into a similar molecular volume.[1] |
| Refractive Index (n20/D) | 1.3776 | 1.3728 | The lower refractive index of the deuterated compound is attributed to the lower polarizability of the C-D bond compared to the C-H bond. |
The Influence of Deuteration on Spectroscopic Properties
The most profound impact of deuteration is observed in the spectroscopic properties of isopropanol, which forms the basis of its utility in many analytical techniques.
Infrared (IR) Spectroscopy
In IR spectroscopy, the vibrational frequencies of molecular bonds are measured. The frequency of a bond vibration is dependent on the masses of the atoms involved. Due to the higher mass of deuterium, the stretching and bending vibrations of C-D and O-D bonds occur at lower frequencies (wavenumbers) compared to their C-H and O-H counterparts.
A comparative analysis of the IR spectra of isopropanol and isopropanol-d8 reveals these characteristic shifts. The broad O-H stretching band typically seen around 3300-3400 cm⁻¹ in the spectrum of isopropanol is shifted to approximately 2400-2500 cm⁻¹ for the O-D stretch in isopropanol-d8. Similarly, the C-H stretching vibrations around 2850-3000 cm⁻¹ are replaced by C-D stretching absorptions at lower wavenumbers, typically in the 2100-2250 cm⁻¹ region.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary application of deuterated isopropanol is as a solvent in ¹H NMR spectroscopy. The rationale for its use is multifaceted:
-
Minimizing Solvent Interference: In a typical NMR sample, the solvent molecules are present in vast excess compared to the analyte. If a protonated solvent were used, its intense ¹H signals would overwhelm the signals from the sample, making analysis impossible. Since deuterium has a different gyromagnetic ratio and resonates at a much lower frequency than protons, deuterated solvents are essentially "transparent" in the ¹H NMR spectrum.[3]
-
Enabling the NMR Lock System: Modern NMR spectrometers rely on a deuterium lock to stabilize the magnetic field. The instrument continuously monitors the deuterium resonance of the solvent to compensate for any field drift, ensuring high resolution and stability during data acquisition.[3]
-
Providing a Chemical Shift Reference: Although deuteration is typically not 100% complete, the small residual proton signal of the deuterated solvent is a sharp peak with a well-defined chemical shift. This residual peak serves as a convenient internal reference for calibrating the chemical shift axis.
In ¹³C NMR, the carbon signals of deuterated solvents are still visible but are coupled to deuterium. Due to the spin (I=1) of deuterium, this results in a splitting of the carbon signal into a multiplet (a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD₂ group, and a 1:3:6:7:6:3:1 septet for a CD₃ group). This coupling can be removed by deuterium decoupling if desired.
The Kinetic Isotope Effect
The replacement of hydrogen with deuterium can also influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead. The magnitude of the KIE (kH/kD) is a powerful tool for elucidating reaction mechanisms. For instance, in the oxidation of isopropanol, a significant primary KIE is observed when the secondary hydrogen on the carbinol carbon is replaced with deuterium, providing strong evidence that the cleavage of this C-H bond is involved in the rate-limiting step of the reaction.[4]
Experimental Protocol: Quantitative NMR (qNMR) using Isopropanol-d8
This protocol outlines a self-validating system for the quantitative analysis of a solid organic compound using isopropanol-d8 as the NMR solvent.
I. Objective
To accurately determine the purity of a given analyte by ¹H qNMR using an internal standard.
II. Materials
-
Analyte (e.g., a purified drug substance)
-
Isopropanol-d8 (≥99.5 atom % D)
-
Internal Standard (e.g., maleic acid, with a known purity)
-
High-precision analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
NMR tubes (high-quality, matched)
-
Vortex mixer
-
Ultrasonic bath
III. Workflow
Caption: A streamlined workflow for quantitative NMR analysis.
IV. Step-by-Step Methodology
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 50 mg of the internal standard (e.g., maleic acid) into a 10 mL volumetric flask.
-
Record the exact mass to four decimal places.
-
Dissolve the internal standard in isopropanol-d8 and dilute to the mark.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Preparation of the Analyte Sample:
-
Accurately weigh approximately 20 mg of the analyte into a vial.
-
Record the exact mass to four decimal places.
-
Precisely add 1.00 mL of the internal standard stock solution to the vial containing the analyte.
-
Ensure complete dissolution of the analyte.
-
-
NMR Sample Preparation:
-
Transfer approximately 0.7 mL of the final solution into a high-quality NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of isopropanol-d8.
-
Shim the magnetic field to obtain high resolution.
-
Set the acquisition parameters for quantitative analysis. A key parameter is the relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Calculation:
-
Process the acquired free induction decay (FID) with an appropriate window function (e.g., a small exponential multiplication for sensitivity enhancement).
-
Perform a Fourier transform.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
V. Self-Validation and Trustworthiness
The robustness of this protocol is ensured by several key factors:
-
Use of a certified internal standard: This provides a traceable reference for quantification.
-
Precise gravimetric and volumetric measurements: Minimizes systematic errors in sample preparation.
-
Optimized NMR acquisition parameters: Ensures that the signal intensities are directly proportional to the number of protons, which is the fundamental basis of qNMR.
-
Analysis of well-resolved signals: Reduces integration errors.
Conclusion
Deuterated isopropanol is a cornerstone of modern analytical and research laboratories. Its unique physical and spectroscopic properties, derived from the isotopic substitution of hydrogen with deuterium, provide unparalleled advantages, particularly in NMR spectroscopy. A thorough understanding of its characteristics, from the subtle influences on boiling point and density to the profound effects on its spectroscopic signature and reaction kinetics, empowers researchers to leverage this powerful tool with greater precision and insight. The methodologies and principles outlined in this guide serve as a testament to the integral role of deuterated solvents in advancing scientific discovery and ensuring the integrity of chemical analysis.
References
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Carl ROTH. (n.d.). 2-Propanol D8. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 10.3A: Protium and Deuterium. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-ol. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Johnson, C. R., & Ke, Y. (2013). Demonstrating the Primary Kinetic Isotope Effect in the Chromium(VI) Oxidation of 2-Propanol-d8 and Methanol-d4.
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MySkinRecipes. (n.d.). 2-Propanol-d8. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Isopropyl Alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Propan-2-d-ol. Retrieved from [Link]
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Reddit. (2019, August 27). Are boiling points and melting points affected by isotopic value? [Online forum post]. r/askscience. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Iso-Propyl alcohol-d8 (2-propanol-d8)| CAS 22739-76-0. Retrieved from [Link]
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SpectraBase. (n.d.). Isopropanol. Retrieved from [Link]
- Szaflarski, D. M., & Wójcik, M. J. (2008). Ar-matrix IR spectra of 2-propanol and its OD, D 7 and D 8 isotopologues.
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Washington. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Wikipedia. (n.d.). Isopropyl alcohol (data page). Retrieved from [Link]
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Zeochem AG. (n.d.). Safety Data Sheet: 2-Propanol-d8. Retrieved from [Link]
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2-Propanol-2-d1 CAS number and molecular weight
An In-Depth Technical Guide to 2-Propanol-2-d1 for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Solvent
This compound, also known by its synonym Isopropanol-2-d1, is a deuterated isotopologue of isopropyl alcohol. While structurally similar to its common protium counterpart, the substitution of a single hydrogen atom with its heavier, stable isotope, deuterium, at the C2 position imparts unique physicochemical properties. These properties make it an invaluable tool for researchers, particularly in the fields of analytical chemistry, reaction mechanism elucidation, and pharmaceutical development. This guide provides a comprehensive overview of this compound, moving beyond a superficial description to explore its synthesis, spectroscopic characteristics, and advanced applications, with a focus on providing actionable insights for laboratory professionals.
Core Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a research setting. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3972-26-7 | [1][2][3][4] |
| Molecular Formula | C₃H₇DO or (CH₃)₂CDOH | [1][3] |
| Molecular Weight | 61.10 g/mol | [1][2][3] |
| Appearance | Colorless liquid | |
| Boiling Point | 82 °C (literature) | [1][3] |
| Melting Point | -89.5 °C (literature) | [1][3] |
| Density | 0.785 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.377 (literature) | [1][3] |
| Synonyms | Isopropanol-2-d1, 2-Propan-2-d-ol | [1][2] |
Synthesis Pathway: Isotopic Precision via Chemical Reduction
The targeted synthesis of this compound is most commonly achieved in a laboratory setting through the reduction of acetone. To introduce the deuterium atom specifically at the C2 position, a deuterated reducing agent is required. Sodium borodeuteride (NaBD₄) is an excellent choice for this transformation due to its selectivity, safety, and commercial availability. It functions as a source of deuteride ions (D⁻).
The reaction mechanism involves the nucleophilic attack of the deuteride ion from NaBD₄ on the electrophilic carbonyl carbon of acetone. This step is the key to the site-specific incorporation of deuterium. The resulting deuterated alkoxide intermediate is then protonated during an aqueous workup to yield the final product, this compound.
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- 2. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium Isotope Effect on Shifts of 13C Magnetic Resonance Signals of Sugars: Signal Assignment Studies | Semantic Scholar [semanticscholar.org]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of 2-Propanol-2-d1
This guide provides an in-depth technical exploration of the isotopic purity and enrichment of 2-Propanol-2-d1, a deuterated isotopologue of isopropyl alcohol. Designed for researchers, scientists, and drug development professionals, this document will delve into the synthesis, analysis, and critical considerations for ensuring the quality of this important labeled compound. We will explore the underlying principles of the methodologies, providing not just procedural steps but also the scientific rationale behind them, ensuring a comprehensive understanding for both practical application and theoretical grounding.
The Significance of Isotopic Purity in Scientific Research
In the realm of drug development and metabolic research, the precise placement of a deuterium atom in a molecule can significantly alter its metabolic fate. This "kinetic isotope effect" can slow down metabolism at the site of deuteration, a strategy increasingly employed to enhance the pharmacokinetic profiles of drug candidates.[1][2] this compound, with its deuterium atom at the 2-position, serves as a valuable building block and tracer in various chemical and biological studies.[3] However, the utility of this and any deuterated compound is fundamentally dependent on its isotopic purity and enrichment.
Synthesis of this compound: A Guided Pathway
The most common and efficient method for the synthesis of this compound is the reduction of acetone using a deuterium source.[5][6] This approach is favored for its high yield and the ready availability of the starting materials.
The Underlying Chemistry: Reduction of a Ketone
The synthesis hinges on the reduction of the carbonyl group (C=O) of acetone to a hydroxyl group (-OH). To introduce the deuterium at the 2-position, a deuterated reducing agent is employed. Sodium borodeuteride (NaBD₄) is a common and effective choice for this transformation.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: A typical workflow for the synthesis of this compound.
Detailed Synthetic Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution or slurry of sodium borodeuteride (NaBD₄) in the same solvent to the acetone solution with constant stirring. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Quenching the Reaction: Carefully and slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBD₄. This step should be performed in a fume hood as hydrogen gas may be evolved.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Washing and Drying: Wash the organic layer with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by distillation to yield pure this compound.[7]
Analytical Characterization: Ensuring Isotopic Purity and Enrichment
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for determining isotopic purity and enrichment.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is highly effective for quantifying isotopic enrichment.[9][10] A combination of ¹H (proton) and ²H (deuterium) NMR is typically employed.
By acquiring a quantitative ¹H NMR spectrum, the amount of residual, non-deuterated 2-propanol can be determined.[11] The signal corresponding to the proton at the 2-position (a septet in non-deuterated 2-propanol) will be significantly diminished in a highly enriched sample of this compound.[12]
Experimental Protocol: Quantitative ¹H NMR Analysis
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard. The internal standard should have a sharp, well-resolved peak that does not overlap with any of the analyte signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for full relaxation of all protons.
-
Data Processing and Analysis: Integrate the residual proton signal at the 2-position and the signal of the internal standard. The isotopic enrichment can be calculated by comparing the integral of the residual proton signal to the expected integral for a non-deuterated sample.
²H NMR directly detects the deuterium nucleus, providing definitive evidence of its presence and location within the molecule.[13] While less sensitive than ¹H NMR, it offers a clean spectrum with signals only from the deuterated positions.[14]
Experimental Protocol: ²H NMR Analysis
-
Sample Preparation: Prepare a concentrated solution of this compound in a protonated solvent.
-
Data Acquisition: Acquire the ²H NMR spectrum. Longer acquisition times may be necessary due to the lower gyromagnetic ratio of deuterium.[13]
-
Data Analysis: The presence of a signal at the chemical shift corresponding to the 2-position confirms the successful incorporation of deuterium. The integration of this signal can be used to assess the relative amount of deuterium at that site.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is another indispensable tool for determining isotopic purity and distribution.[15][16] It separates ions based on their mass-to-charge ratio, allowing for the differentiation of isotopologues.
In the mass spectrum of this compound, the molecular ion peak will appear at m/z corresponding to the deuterated molecule. The presence and relative abundance of the peak corresponding to the non-deuterated molecule can be used to calculate the isotopic purity.[17][18]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system) and acquire the high-resolution mass spectrum.
-
Data Analysis: Analyze the isotopic cluster of the molecular ion. The relative intensities of the peaks corresponding to the deuterated (M+1) and non-deuterated (M) species are used to calculate the isotopic enrichment.
Analytical Workflow Visualization
The following diagram outlines the analytical workflow for the characterization of this compound.
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Navigating the Nuances of 2-Propanol-2-d1: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of 2-Propanol-2-d1
This compound, while chemically similar to its non-deuterated counterpart, 2-propanol, presents a comparable hazard profile that necessitates careful handling. The primary hazards are its high flammability and its potential to cause serious eye irritation and drowsiness or dizziness.[1][2][3][4] It is classified as a highly flammable liquid and vapor (Flammable Liquid, Category 2).[1][2][3][4]
The presence of the deuterium atom does not significantly alter these primary hazards. The key difference lies in its application, often in sensitive analytical techniques like NMR spectroscopy, where contamination, particularly by atmospheric moisture, can compromise experimental results.[5][6][7] Therefore, the handling precautions address both chemical safety and the preservation of the product's isotopic purity.
Key Hazard Statements:
Core Principles of Handling Deuterated Solvents
The primary challenge in handling this compound, and indeed most deuterated solvents, is its hygroscopic nature.[6][8] Atmospheric water can readily exchange with the deuterium atom, leading to a decrease in isotopic enrichment and the appearance of unwanted signals in NMR spectra.[5]
The Imperative of an Inert Atmosphere
To mitigate moisture contamination, all handling of this compound should be conducted under a strict anhydrous and inert atmosphere, such as dry nitrogen or argon.[5] This is crucial not only to prevent the absorption of moisture, which increases the HDO signal in an ¹H NMR spectrum, but also to prevent the exchange of labile protons.[5]
The following workflow diagram illustrates the ideal process for handling the solvent to maintain its integrity:
Caption: Workflow for Handling this compound to Maintain Isotopic Purity.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full face shield where splashing is possible.[9] | To protect against splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Impervious gloves (e.g., Neoprene or Nitrile rubber).[9] Gloves must be inspected prior to use.[2] | To prevent skin contact, which can cause irritation and absorption of the substance.[9] |
| Body Protection | Lab coat, apron, or coveralls as appropriate.[9] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area.[9] If exposure limits are exceeded or ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of vapors, which can cause respiratory tract irritation and central nervous system effects like drowsiness.[2][9] |
Safe Storage and Disposal Protocols
Proper storage is critical for maintaining the stability and integrity of this compound, while appropriate disposal is essential for environmental and personnel safety.
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][10] Opened containers must be carefully resealed and kept upright to prevent leakage.[2]
-
Temperature: The recommended storage temperature is between 15–25 °C.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking in the storage or handling areas.[2]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, halogens, and acid anhydrides.[11]
Disposal
Dispose of contaminated materials and the substance itself in accordance with all applicable federal, state, and local regulations. Place in appropriate, labeled containers for disposal.[1] Do not flush to sewer systems.[9]
Emergency Procedures: A Calm and Calculated Response
In the event of an emergency, a clear and practiced response is crucial.
Spills and Leaks
-
Evacuate and Ventilate: Remove all sources of ignition and ensure the area is well-ventilated.[2][9]
-
Containment: Cover drains to prevent entry into the sewer system.[1] Contain the spill using a liquid-binding material such as sand, diatomaceous earth, or a universal binding agent.[1][10]
-
Cleanup: Use non-sparking tools and explosion-proof equipment for cleanup.[9][12] Collect the absorbed material and place it in a suitable, closed container for disposal.[12]
The following diagram outlines the logical flow of actions in case of a spill:
Caption: Emergency Response Protocol for a this compound Spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical advice if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[1][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[1][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][9] |
Conclusion: A Culture of Safety and Scientific Rigor
The safe and effective use of this compound in a research and development setting is predicated on a thorough understanding of its chemical hazards and the specific precautions required for a deuterated solvent. By implementing the protocols outlined in this guide, from maintaining an inert atmosphere to adhering to strict PPE and emergency procedures, scientists can ensure the integrity of their experiments and, most importantly, their personal safety. This commitment to a culture of safety is intrinsically linked to the pursuit of scientific excellence.
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The Solubility Profile of 2-Propanol-2-d1: A Technical Guide for Researchers
Foreword: The Subtle Distinction of an Isotope
In the landscape of modern chemical research and drug development, the use of isotopically labeled compounds is indispensable. 2-Propanol-2-d1, a deuterated isotopologue of isopropanol, serves as a critical tool in mechanistic studies, as an internal standard in mass spectrometry, and in specialized spectroscopic applications. While its chemical reactivity largely mirrors that of its protium counterpart, a nuanced understanding of its physical properties, particularly its solubility in common laboratory solvents, is paramount for its effective application. This guide provides an in-depth exploration of the solubility characteristics of this compound, grounding theoretical principles in practical, field-proven insights to empower researchers in their experimental design and execution.
Deconstructing Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. For this compound, its solubility profile is dictated by its molecular structure: a short, three-carbon chain with a polar hydroxyl (-OH) group. This structure imparts an amphiphilic character, allowing for interaction with a range of solvents.
The primary intermolecular forces at play are:
-
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling strong interactions with other protic solvents like water and alcohols.
-
Dipole-Dipole Interactions: The polar C-O and O-H bonds create a net dipole moment, facilitating interactions with other polar molecules.
-
Van der Waals Forces (London Dispersion Forces): The nonpolar propane backbone interacts via these weaker forces, which are the primary mode of interaction with nonpolar solvents.
The substitution of a protium atom with a deuterium atom at the 2-position [(CH₃)₂CDOH] introduces a subtle yet measurable change known as a deuterium isotope effect . This effect stems from the greater mass of deuterium, which leads to a lower zero-point energy and a shorter, stronger C-D bond compared to a C-H bond. These alterations can slightly modify the molecule's polarity and van der Waals interactions, although for solubility, the effect is generally considered minor.[1][2] The dominant factor remains the overall molecular structure, which is virtually identical to that of 2-propanol.
Solubility Spectrum of this compound in Common Laboratory Solvents
Given the negligible practical impact of the deuterium substitution on its bulk solubility, the miscibility of this compound can be reliably predicted from the known solubility of 2-propanol.[3][4] The following table summarizes the expected miscibility of this compound across a spectrum of common laboratory solvents, categorized by their polarity.
| Solvent Category | Solvent | Chemical Formula | Expected Miscibility | Primary Intermolecular Interaction |
| Polar Protic | Water | H₂O | Miscible | Hydrogen Bonding |
| Methanol | CH₃OH | Miscible | Hydrogen Bonding | |
| Ethanol | C₂H₅OH | Miscible | Hydrogen Bonding | |
| Acetic Acid | CH₃COOH | Miscible | Hydrogen Bonding | |
| Polar Aprotic | Acetone | (CH₃)₂CO | Miscible | Dipole-Dipole |
| Acetonitrile | CH₃CN | Miscible | Dipole-Dipole | |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Miscible | Dipole-Dipole | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Miscible | Dipole-Dipole | |
| Nonpolar | Hexane | C₆H₁₄ | Partially Miscible/Immiscible | Van der Waals |
| Toluene | C₇H₈ | Miscible | Van der Waals | |
| Diethyl Ether | (C₂H₅)₂O | Miscible | Van der Waals, weak Dipole-Dipole | |
| Chloroform | CHCl₃ | Miscible | Van der Waals, weak Dipole-Dipole | |
| Dichloromethane (DCM) | CH₂Cl₂ | Miscible | Van der Waals, weak Dipole-Dipole |
This table is based on the known miscibility of 2-propanol, which is expected to be a reliable predictor for this compound.[4][5]
The Deuterium Isotope Effect: A Deeper Dive
While the general solubility of this compound aligns with that of 2-propanol, the deuterium isotope effect can manifest in subtle ways that are important for high-precision applications. The primary mechanism through which deuteration affects intermolecular forces is by altering the vibrational modes of the molecule.[6]
The C-D bond has a lower vibrational frequency than the C-H bond, leading to a slight contraction of the bond length. This can, in turn, affect the molecule's polarizability and the strength of van der Waals interactions.[1][2] In systems where hydrophobic interactions are dominant, protiated compounds have been observed to bind more strongly to nonpolar stationary phases in chromatography than their deuterated counterparts, suggesting that C-H bonds may participate more favorably in these interactions than C-D bonds.[7][8]
For practical purposes in most laboratory settings, these effects on bulk solubility are negligible. However, for researchers working on highly sensitive systems, such as protein-ligand binding assays or high-precision chromatographic separations, an awareness of these potential subtle differences is crucial for accurate data interpretation.
Figure 1. Intermolecular forces governing the solubility of this compound.
Experimental Protocols for Solubility Determination
While the provided table offers a reliable guide, empirical verification of solubility is often a necessary step in experimental design. The following protocols outline straightforward methods for qualitative and semi-quantitative solubility assessment.
Qualitative Miscibility Test
This rapid visual method is suitable for determining if two liquids are miscible.
Materials:
-
This compound
-
Solvent of interest
-
Small test tubes or vials (e.g., 13x100 mm)
-
Pipettes or graduated cylinders
Procedure:
-
Add 1 mL of the solvent of interest to a clean, dry test tube.
-
Add 1 mL of this compound to the same test tube.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Allow the mixture to stand for at least 1 minute and observe.
-
Interpretation:
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are visible.
-
Partially Miscible: The solution may appear cloudy or form a single phase initially, which then separates upon standing.
-
Semi-Quantitative Solubility Determination
This method provides an approximate measure of the solubility of a solid in a liquid. While this compound is a liquid, this protocol is adaptable for determining the solubility of a solid compound in this compound.
Materials:
-
Solid solute
-
This compound (as the solvent)
-
Small, sealable vials
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
Procedure:
-
Weigh approximately 100 mg of the solid solute and record the exact mass.
-
Transfer the solid to a vial.
-
Add 1 mL of this compound to the vial.
-
Seal the vial and stir or shake vigorously for 2-3 minutes.
-
Visually inspect for undissolved solid.
-
If the solid has completely dissolved, add another 100 mg of the solid and repeat step 4.
-
Continue adding the solid in known increments until a saturated solution is formed (i.e., undissolved solid remains).
-
The approximate solubility can be calculated based on the total mass of solute dissolved in the volume of solvent used.
Figure 2. Workflow for the qualitative miscibility test.
Conclusion: Practical Implications for the Researcher
The solubility of this compound in common laboratory solvents is, for all practical purposes, identical to that of non-deuterated 2-propanol. Its amphiphilic nature allows for miscibility with a wide array of polar and many nonpolar solvents. The subtle deuterium isotope effects on intermolecular forces, while theoretically present, are unlikely to impact bulk solubility in a meaningful way for most applications. However, an awareness of these effects is beneficial for researchers engaged in high-sensitivity analytical techniques. The experimental protocols provided herein offer a straightforward means of verifying solubility in specific solvent systems, ensuring robust and reliable experimental outcomes.
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ResearchGate. (2025). Deuterium isotope effects on noncovalent interactions between molecules. ResearchGate, [Link].
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Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society, [Link].
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PubMed. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. PubMed, [Link].
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A Researcher's Guide to Commercial Sourcing of 2-Propanol-2-d1: Technical Insights and Supplier Evaluation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial landscape for 2-Propanol-2-d1 (Isopropanol-2-d, (CH₃)₂CDOH), a selectively deuterated isotopologue critical for a range of research applications. This document, intended for scientists and drug development professionals, moves beyond a simple supplier list to offer insights into quality specifications, application-specific considerations, and a procedural framework for procurement and validation.
The Strategic Importance of this compound in Research
Deuterated solvents are fundamental tools in Nuclear Magnetic Resonance (NMR) spectroscopy, serving to eliminate solvent-derived proton signals from spectra and stabilize the magnetic field.[1] While perdeuterated solvents like isopropanol-d8 are common, the selective deuteration in this compound offers unique advantages. The specific placement of deuterium at the C-2 position makes it an invaluable tool for:
-
Mechanistic Studies: Investigating reaction mechanisms where a hydrogen atom at the C-2 position of isopropanol is involved in a rate-determining step. The kinetic isotope effect observed when using this compound can provide profound insights into reaction pathways.
-
Isotopic Tracing: In metabolic studies and drug development, this compound can be used as a tracer to follow the metabolic fate of the isopropanol moiety without the complexities introduced by full deuteration.[2][3]
-
Specialized NMR Applications: In certain NMR experiments, the presence of specific proton signals from the solvent can be desirable for referencing or quantification, making selectively deuterated solvents a superior choice over their perdeuterated counterparts.
Commercial Supplier Landscape for this compound
Procuring high-quality, isotopically enriched this compound is paramount for the integrity of experimental results. Our comprehensive survey of the market has identified several key suppliers specializing in stable isotope-labeled compounds. The following table summarizes their offerings for this compound, providing a comparative overview of critical technical specifications.
| Supplier | Product Name | Formula | Isotopic Purity (atom % D) | Chemical Purity | CAS Number |
| Sigma-Aldrich | This compound | (CH₃)₂CDOH | 98 | 99% (CP) | 3972-26-7 |
| Cambridge Isotope Laboratories, Inc. | Isopropanol (2-D, 98%) | (CH₃)₂CDOH | 98 | 98% | 3972-26-7 |
| CDN Isotopes | 2-Iodopropane-2-d1 (precursor) | (CH₃)₂CDI | 98 | Not specified | 95927-03-0 |
Note: CDN Isotopes is listed as a supplier of a key precursor, 2-Iodopropane-2-d1, which can be readily converted to this compound. Researchers requiring custom synthesis or larger quantities may find this a viable option.
Quality Verification and Procurement Workflow
The procurement of a specialized deuterated solvent like this compound necessitates a rigorous quality verification process to ensure its suitability for demanding research applications. The following workflow is recommended for researchers and laboratory managers.
Caption: Procurement and Quality Verification Workflow for this compound.
Experimental Protocols
Protocol 1: In-House Quality Control Verification of this compound
Objective: To verify the isotopic enrichment and chemical purity of commercially supplied this compound.
Materials:
-
This compound (as received)
-
High-quality NMR tubes
-
NMR Spectrometer
-
Gas Chromatograph (GC)
-
Karl Fischer titrator
Methodology:
-
NMR for Isotopic Enrichment:
-
Prepare a neat sample of the this compound in a high-quality NMR tube.
-
Acquire a ¹H NMR spectrum. The spectrum should show a singlet for the hydroxyl proton (if not exchanging) and a singlet for the six methyl protons. The signal for the proton at the C-2 position should be significantly diminished, consistent with the specified isotopic enrichment.
-
Acquire a ²H NMR spectrum. This will show a signal corresponding to the deuterium at the C-2 position, confirming its presence.
-
-
GC for Chemical Purity:
-
Prepare a diluted sample of the this compound in a suitable volatile solvent (e.g., dichloromethane).
-
Inject the sample into a GC equipped with an appropriate column for solvent analysis.
-
Analyze the chromatogram for the presence of impurities. The purity should be consistent with the supplier's specification (typically ≥98%).[4]
-
-
Karl Fischer Titration for Water Content:
-
Use a Karl Fischer titrator to determine the water content of the solvent. For most NMR applications, a water content of <0.01% is desirable.
-
Protocol 2: Preparation of an NMR Sample Using this compound
Objective: To prepare a sample for NMR analysis using this compound as the solvent.
Materials:
-
Analyte of interest
-
This compound
-
High-quality NMR tube
-
Vortex mixer
-
Pipettes
Methodology:
-
Determine Sample Concentration: For a standard ¹H NMR, aim for a concentration of 1-10 mg of your analyte.[5] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[5]
-
Dissolution:
-
Weigh the desired amount of your analyte directly into a clean, dry vial.
-
Add the appropriate volume of this compound (typically 0.6-0.7 mL for a standard 5 mm NMR tube).[6]
-
Gently vortex the vial until the analyte is completely dissolved. If the sample is not fully soluble, consider gentle warming or sonication.
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution into a high-quality NMR tube.
-
Ensure the liquid height is sufficient to cover the NMR coils (typically 4-5 cm).[6]
-
-
Capping and Labeling:
-
Cap the NMR tube securely.
-
Label the tube clearly with the sample identification.
-
-
Spectrometer Insertion:
-
Clean the exterior of the NMR tube with a lint-free wipe dampened with isopropanol.[7]
-
Insert the tube into the spinner turbine and adjust the depth using the spectrometer's gauge.
-
Insert the sample into the NMR spectrometer.
-
Conclusion
The selection and validation of a specialized deuterated solvent like this compound are critical steps in ensuring the accuracy and reproducibility of research data. By carefully evaluating suppliers based on their technical specifications and implementing a robust in-house quality control workflow, researchers can confidently employ this valuable tool in their mechanistic and metabolic studies. This guide provides the foundational knowledge and practical protocols to empower scientists in making informed decisions for their specific research needs.
References
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- InfoSheet : NMR sample prepar
- Cambridge Isotope Laboratories, Inc. Isopropanol (2-D, 98%).
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- NMR Sample Prepar
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- NIH. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. NIH. Accessed January 14, 2026.
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- ResearchGate. (PDF) Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism.
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- ResearchGate. 10000 PDFs | Review articles in 2-PROPANOL.
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literature review on the uses of 2-Propanol-2-d1
An In-Depth Technical Guide to the Applications of 2-Propanol-2-d1
Authored by a Senior Application Scientist
Abstract
Isotopically labeled compounds are indispensable tools in modern scientific research, providing unparalleled insights into complex chemical and biological systems. Among these, this compound (Isopropanol-OD, (CH₃)₂CHOD), a stable, deuterated isotopologue of isopropyl alcohol, serves as a versatile and cost-effective reagent. This guide provides an in-depth exploration of the core applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will move beyond simple procedural lists to delve into the mechanistic underpinnings of its utility, focusing on its role as a deuterium source in organic synthesis, its application in mechanistic studies, and its function in advanced analytical techniques. This document is structured to provide not only foundational knowledge but also actionable, field-proven protocols and insights to empower your research endeavors.
The Fundamental Advantage: Understanding the Deuterium Isotope Effect
Before exploring the specific applications of this compound, it is crucial to understand the foundational principle that makes it so valuable: the kinetic isotope effect (KIE). Deuterium (²H or D) possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (¹H).[1] This mass difference leads to a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[2] Consequently, reactions that involve the cleavage of a C-D bond often proceed at a slower rate than those involving a C-H bond.[2]
This phenomenon, the KIE, is the cornerstone of many applications of deuterated compounds. In drug development, for instance, strategically replacing a hydrogen atom with deuterium at a site of metabolic oxidation can slow down the drug's breakdown, potentially improving its pharmacokinetic profile—a strategy known as the "deuterium switch".[2] In mechanistic studies, the KIE serves as a powerful tool to determine whether a C-H bond is broken in the rate-determining step of a reaction.[3] this compound, with its labile deuterium on the oxygen atom, provides a convenient and efficient means to introduce this isotopic label into a wide variety of molecules.
Table 1: Physicochemical Properties of 2-Propanol vs. This compound
| Property | 2-Propanol (Isopropanol) | This compound (Isopropanol-OD) | Rationale for Difference |
| Molecular Formula | C₃H₈O | C₃H₇DO | Isotopic substitution of hydroxyl proton with deuterium. |
| Molecular Weight | 60.10 g/mol [4] | 61.10 g/mol [5][6] | Increased mass due to the presence of a neutron in the deuterium nucleus. |
| Boiling Point | 82.5 °C[4] | Slightly higher than 2-Propanol | Stronger intermolecular hydrogen/deuterium bonding. |
| Density | 0.786 g/cm³[4] | Slightly higher than 2-Propanol | Greater molecular mass in the same volume. |
Core Application: A Deuterium Donor in Catalytic Transfer Reactions
One of the most powerful applications of this compound is as a deuterium source for the reduction of various functional groups, particularly carbonyls, through a process known as catalytic transfer deuteration.[7] This method offers a milder, often more selective, and safer alternative to using high-pressure deuterium gas (D₂) or complex metal deuterides.
The Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example of transfer hydrogenation, where an alcohol is formed from a ketone or aldehyde using a sacrificial alcohol (like isopropanol) as the hydride source, typically catalyzed by an aluminum alkoxide such as aluminum isopropoxide, Al(O-i-Pr)₃.[8][9][10] The reaction is highly chemoselective, leaving other reducible groups like carbon-carbon double bonds, nitro groups, and halogens unaffected.[8]
By simply substituting standard isopropanol with this compound, the MPV reaction becomes a highly efficient method for deuterium labeling. The deuterium atom is transferred from the hydroxyl group of the isopropanol to the carbonyl carbon of the substrate. The mechanism proceeds through a six-membered cyclic transition state, which facilitates the direct transfer of the deuteride.[8][11][12] The use of deuterated isopropoxide has been instrumental in confirming this hydride transfer mechanism.[11]
Experimental Protocol 1: General Procedure for MPV Deuteration
-
System Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a distillation head under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add the ketone or aldehyde substrate (1 equivalent) and a solution of aluminum isopropoxide (0.5-1.0 equivalents) in anhydrous this compound (10-20 equivalents). The isopropanol acts as both the solvent and the deuterium source.
-
Reaction Execution: Heat the mixture gently to initiate the reaction and allow for the slow distillation of the acetone byproduct. Driving the equilibrium by removing acetone is critical for achieving high conversion.[11][12]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding dilute acid (e.g., 1M HCl) to hydrolyze the aluminum alkoxide.
-
Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude deuterated alcohol can be purified by column chromatography or distillation.
Application in Mechanistic Elucidation and Analytical Chemistry
Beyond synthesis, this compound is a key reagent for investigating reaction mechanisms and serves as a precursor for creating standards for high-precision analytical techniques.
Probing Reaction Mechanisms
The ability to selectively introduce deuterium allows researchers to trace the fate of specific atoms through a reaction sequence.[13] For example, in studies of catalytic dehydrogenation, using specifically labeled isopropanol like 2-propanol-O-d₁ or fully deuterated 2-propanol-d₈ can help determine the rate-determining step. A study on the dehydrogenation of 2-propanol found a large kinetic isotope effect when using 2-propanol-d₈, suggesting that the cleavage of the methine C-H bond is the rate-limiting step in the process.[3]
Isotopic Labeling for Mass Spectrometry
In quantitative mass spectrometry, particularly in complex biological matrices, accuracy is often hampered by ion suppression and sample preparation variability.[14] Stable Isotope Dilution (SID) is the gold standard for overcoming these challenges.[14] This technique involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest possible stage.
Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency and sample loss.[14] The mass spectrometer, however, can distinguish between the analyte and the standard due to their mass difference.[15] By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved. This compound can be used as a starting material to synthesize such deuterated standards for a wide range of analytes.[16]
Utility in NMR Spectroscopy
While fully deuterated solvents like 2-Propanol-d₈ are used to provide a "silent" background in ¹H NMR, this compound has a more specialized role.[17][18] It can be used to identify labile protons (e.g., -OH, -NH, -SH) in a sample. This is conceptually similar to the common "D₂O shake" experiment.[19][20] Adding a small amount of this compound to an NMR sample can lead to the exchange of labile protons in the analyte with deuterium. This exchange causes the corresponding proton signal in the ¹H NMR spectrum to diminish or disappear, confirming its identity as a labile proton.[19][20]
Experimental Protocol 2: Labile Proton Identification with this compound in NMR
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Reagent: Add one to two drops of this compound directly to the NMR tube.
-
Mixing: Gently shake the tube to ensure thorough mixing of the sample and the deuterated alcohol.
-
Re-acquisition: Acquire a second ¹H NMR spectrum using the same parameters as the initial scan.
-
Analysis: Compare the two spectra. The signal corresponding to the labile proton(s) in the analyte will have significantly decreased in intensity or disappeared entirely in the second spectrum, confirming its identity.
Conclusion and Future Outlook
This compound is far more than a simple deuterated solvent; it is a versatile and powerful tool in the arsenal of the modern scientist. Its primary utility as a safe and efficient deuterium donor in catalytic transfer reactions, particularly the MPV reduction, enables the straightforward synthesis of specifically labeled compounds. These compounds are critical for elucidating complex reaction mechanisms through the kinetic isotope effect, for achieving the highest levels of accuracy in quantitative mass spectrometry via stable isotope dilution, and for probing molecular structures in NMR spectroscopy. As synthetic methodologies continue to advance, particularly in the realm of flow chemistry and catalysis, the applications for accessible and effective deuterium sources like this compound will undoubtedly continue to expand, further cementing its role in discovery and development across the chemical and pharmaceutical sciences.[21][22]
References
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- Simson Pharma Limited. (2025). Deuterated Compounds.
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Methodological & Application
The Isotopic Probe: A Guide to Using 2-Propanol-2-d1 as a Mechanistic Tool in Organic Synthesis
Abstract
This comprehensive guide details the applications of 2-Propanol-2-d1, a deuterated isotopologue of isopropyl alcohol, as a versatile tool in modern organic chemistry. Primarily leveraged for its utility in elucidating reaction mechanisms through the kinetic isotope effect (KIE) and as a deuterium source in transfer hydrogenation reactions, this document provides researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols for its effective use. We will explore its role in classic reactions such as the Meerwein-Ponndorf-Verley (MPV) reduction and provide detailed methodologies for its application in mechanistic studies.
Introduction: Beyond a Simple Solvent
This compound, also known as isopropanol-d1, is a stable, isotopically labeled solvent with the chemical formula (CH₃)₂CDOH. While its physical properties closely mirror those of its non-deuterated counterpart, the substitution of a hydrogen atom with its heavier isotope, deuterium, at the C2 position, imparts unique chemical behaviors that are invaluable for mechanistic investigations. The increased mass of deuterium leads to a lower zero-point vibrational energy of the C-D bond compared to the C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will exhibit a slower reaction rate with the deuterated substrate. This phenomenon, known as the primary kinetic isotope effect (KIE), provides a powerful handle to probe the transition states of reactions involving hydride or hydrogen atom transfer.
This guide will delve into the core applications of this compound, offering both conceptual explanations and actionable protocols to empower researchers in their synthetic and mechanistic endeavors.
Physicochemical Properties: A Comparative Overview
The substitution of hydrogen with deuterium results in subtle but measurable differences in the physical properties of 2-propanol. These differences are generally negligible for most practical solvent applications but are rooted in the fundamental mass difference between the isotopes.
| Property | 2-Propanol (IPA) | This compound |
| Molecular Formula | C₃H₈O | C₃H₇DO |
| Molecular Weight | 60.10 g/mol [1] | 61.10 g/mol [2] |
| Boiling Point | 82 °C[3][4] | 82 °C[5] |
| Melting Point | -89.5 °C[1] | -89.5 °C[5] |
| Density | 0.785 g/mL at 25°C[1][6] | 0.785 g/mL[5] |
| Refractive Index (n20/D) | 1.377[1] | 1.377[5] |
Core Applications in Organic Reactions
Mechanistic Elucidation via the Kinetic Isotope Effect (KIE)
The primary and most powerful application of this compound is in the study of reaction mechanisms. By comparing the rate of a reaction using 2-Propanol versus this compound, one can determine if the C-H bond at the 2-position is broken during the rate-determining step.[7] A significant primary KIE, typically expressed as the ratio of the rate constants (kH/kD) > 1, strongly suggests that the C-H bond is indeed cleaved in the slowest step of the reaction. For C-H/C-D bonds, this value can range from approximately 2 to 8.[7]
This technique is particularly informative for reactions where 2-propanol acts as a hydride donor, such as in the oxidation of alcohols or transfer hydrogenation. For instance, in the hydride reduction of an NAD+ analogue by isopropyl alcohol, a primary KIE (kH/kD) of 4.4 was observed, providing clear evidence for C-H bond cleavage in the transition state.[8] Similarly, in the oxidation of isopropyl-2-d alcohol by dimethyldioxirane, a primary KIE of 5.2 was obtained, supporting a mechanism where the secondary C-H bond is broken in the rate-determining step.[9]
Caption: Conceptual workflow for a KIE experiment.
Deuterium Source in Transfer Hydrogenation
This compound serves as an excellent deuterium source in transfer hydrogenation reactions, allowing for the specific incorporation of a deuterium atom at the position of the reduced functional group. This is particularly useful in the synthesis of labeled compounds for metabolic studies or as internal standards in mass spectrometry. The Meerwein-Ponndorf-Verley (MPV) reduction, a classic method for the reduction of aldehydes and ketones, is a prime example where this compound can be employed.[10][11][12] In this reaction, a metal alkoxide, typically aluminum isopropoxide, catalyzes the transfer of a hydride (or deuteride) from the isopropanol solvent to the carbonyl substrate.[10][12]
The general mechanism involves the coordination of the carbonyl compound to the aluminum isopropoxide, followed by a six-membered cyclic transition state where the deuteride is transferred to the carbonyl carbon.[12]
Caption: Mechanism of MPV reduction using this compound.
Experimental Protocols
Protocol 1: General Procedure for Transfer Hydrogenation of a Ketone using this compound
This protocol provides a general method for the reduction of a ketone using this compound as the deuterium source, adapted from established Meerwein-Ponndorf-Verley reduction procedures.[10][13]
Materials:
-
Ketone substrate (e.g., acetophenone)
-
Aluminum isopropoxide [Al(O-i-Pr)₃]
-
This compound (anhydrous)
-
Anhydrous toluene (optional, as a higher-boiling co-solvent)
-
Dilute sulfuric acid (e.g., 2 M)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone substrate (1.0 eq) and aluminum isopropoxide (0.5-1.0 eq).
-
Solvent Addition: Add anhydrous this compound (typically a 10-20 fold excess by volume relative to the substrate). Anhydrous toluene can be added as a co-solvent if a higher reaction temperature is desired.
-
Reaction: Heat the mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quenching: Slowly and carefully add dilute sulfuric acid to the cooled reaction mixture with stirring to quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude deuterated alcohol.
-
Purification: The crude product can be purified by column chromatography or distillation as required. The incorporation of deuterium can be confirmed by ¹H NMR spectroscopy (disappearance of the carbinol proton signal) and mass spectrometry (increase in molecular weight by 1 Da).
Protocol 2: A Representative Workflow for a Kinetic Isotope Effect Study
This protocol outlines a general workflow for determining the KIE of a reaction using this compound. This involves running parallel reactions and analyzing their rates.
Objective: To determine the kH/kD ratio for the oxidation of 2-propanol by an oxidizing agent.
Materials:
-
2-Propanol
-
This compound
-
Oxidizing agent (e.g., chromic acid, dimethyldioxirane)
-
Suitable solvent (if 2-propanol is not the solvent)
-
Internal standard for GC or NMR analysis
-
Reaction vials
-
GC or NMR instrument for analysis
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the oxidizing agent and an internal standard in a suitable solvent.
-
Parallel Reaction Setup:
-
Reaction H: In a reaction vial, place a known amount of 2-Propanol.
-
Reaction D: In a separate, identical reaction vial, place the same molar amount of this compound.
-
-
Initiation of Reaction: At time t=0, add an identical amount of the oxidizing agent stock solution to both vials simultaneously. Ensure rapid mixing.
-
Monitoring Reaction Progress: At timed intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot immediately (e.g., by adding a reducing agent if the oxidant is still active).
-
Analysis: Analyze the quenched aliquots by GC or NMR. By comparing the peak area of the product (or remaining starting material) to the internal standard, determine the concentration of the analyte at each time point for both the H and D reactions.
-
Data Processing:
-
Plot the concentration of the product (or reactant) versus time for both the H and D reactions.
-
Determine the initial reaction rate for both reactions from the slope of the initial linear portion of the concentration-time curve.
-
The rate constants, kH and kD, are proportional to these initial rates.
-
-
Calculation of KIE: Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = kH / kD.
Caption: Experimental workflow for a KIE study.
Safety and Handling
This compound shares the same primary hazards as 2-propanol. It is a highly flammable liquid and vapor, and causes serious eye irritation.[2] It may also cause drowsiness or dizziness.[2]
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction in transfer hydrogenation | Inactive catalyst; insufficient reaction time or temperature; wet reagents/solvent. | Use fresh, high-quality aluminum isopropoxide. Extend reaction time or increase temperature. Ensure all reagents and solvents are anhydrous. |
| Low deuterium incorporation | H/D exchange with protic impurities (e.g., water). | Use anhydrous this compound and other reagents. Dry glassware thoroughly before use. |
| Inconsistent results in KIE studies | Inaccurate timing or temperature control; inconsistent sample preparation. | Use a thermostatted bath for reactions. Prepare and initiate parallel reactions as simultaneously as possible. Ensure accurate and reproducible pipetting. |
| Side product formation in MPV reduction | Aldol condensation (for enolizable ketones/aldehydes); Tishchenko reaction (for aldehydes). | Use milder reaction conditions. Consider alternative catalysts that may offer higher selectivity. |
References
-
Boit, T. B., Mehta, M. M., & Garg, N. K. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Organic Letters, 21(15), 6047–6050. Available at: [Link]
-
De Vleeschouwer, F., et al. (2013). A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Organic Letters, 15(9), 2262–2265. Available at: [Link]
-
Das, T. K., et al. (2019). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. Green Chemistry, 21(19), 5246-5251. Available at: [Link]
-
Techiescientist. (2020). Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. Retrieved from [Link]
-
Lu, Y., et al. (2009). Kinetics of the Hydride Reduction of an NAD+ Analogue by Isopropyl Alcohol in Aqueous and Acetonitrile Solutions: Solvent Effects, Deuterium Isotope Effects, and Mechanism. The Journal of Organic Chemistry, 74(18), 7006–7014. Available at: [Link]
-
Northrop, D. B. (2001). Effects of Pressure on Deuterium Isotope Effects of Yeast Alcohol Dehydrogenase Using Alternative Substrates. The Journal of Physical Chemistry B, 105(38), 9117-9121. Available at: [Link]
-
Lu, Y., et al. (2008). Hydride reduction of NAD+ analogues by isopropyl alcohol: kinetics, deuterium isotope effects and mechanism. The Journal of Organic Chemistry, 73(15), 5997–6004. Available at: [Link]
-
Baumstark, A. L., et al. (2010). The Oxidation of Secondary Alcohols By Dimethyldioxirane: Re-examination of Kinetic Isotope Effects. Journal of the Brazilian Chemical Society, 21(12), 2321-2324. Available at: [Link]
-
Wang, D., et al. (2018). Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal–Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)]. The Journal of Organic Chemistry, 83(3), 1360–1368. Available at: [Link]
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University of Maryland. (n.d.). 2-PROPANOL. Retrieved from [Link]
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Pilgaard, M. (2016). 2-Propanol: Physical properties. Retrieved from [Link]
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PubChem. (n.d.). 2-Propan-2-d-ol. Retrieved from [Link]
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Hijazi, A., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541. Available at: [Link]
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Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]
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Topic: The Strategic Use of 2-Propanol-2-d1 in Modern NMR Spectroscopy
An Application Note and Protocol Guide from a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of nuclear magnetic resonance (NMR) spectroscopy, the choice of solvent and isotopic labels is paramount to extracting clear, unambiguous data. While per-deuterated solvents are the default choice for minimizing solvent interference, site-specifically labeled compounds offer a more nuanced and powerful tool for certain applications. 2-Propanol-2-d1, or isopropanol deuterated exclusively at the C-2 position, is one such strategic tool. Its utility extends far beyond merely acting as a solvent; it serves as a precise mechanistic probe, a tool for studying molecular dynamics, and a specialized medium for simplifying complex spectra. This guide elucidates the core principles behind the application of this compound, providing field-proven protocols and the causal reasoning behind its selection in advanced NMR-based research.
Foundational Principles: The Significance of a Single Deuteron
The strategic advantage of this compound, (CH₃)₂CDOH, lies in the specific replacement of a single proton with a deuterium atom at the tertiary carbon. This seemingly minor alteration has profound implications for NMR analysis.
The Spectroscopic Impact of Site-Specific Deuteration
Deuterated solvents are fundamental to NMR spectroscopy because they replace signal-intensive hydrogen atoms (¹H) with deuterium (²H), which resonates at a different frequency and has a much smaller magnetic moment, effectively making the solvent "invisible" in a ¹H NMR spectrum.[1][2] However, comparing this compound to its non-deuterated and per-deuterated (2-Propanol-d8) counterparts reveals its unique value:
-
In ¹H NMR: The multiplet corresponding to the C-2 proton (a septet in standard 2-propanol) is completely absent.[1] Consequently, the doublet corresponding to the two methyl (CH₃) groups collapses into a sharp singlet. This spectral simplification is crucial for avoiding signal overlap with analytes of interest in that specific spectral region.
-
In ¹³C NMR: The signal for the C-2 carbon is still present but exhibits a characteristic triplet splitting pattern due to coupling with the single deuterium atom (spin I=1). Its relaxation time is also altered, which can be leveraged in more advanced experiments. The signals for the two equivalent methyl carbons remain as quartets (due to coupling with their attached protons).
This targeted isotopic substitution allows researchers to eliminate specific proton signals and their associated couplings without losing the proton signals from the methyl groups, which can be useful for referencing, shimming, or studying interactions at that position.
Physicochemical and NMR Data
Accurate and reproducible research requires well-characterized reagents. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 3979-51-9 | [3][4] |
| Molecular Formula | C₃H₇DO | N/A |
| Molar Mass | ~61.10 g/mol | N/A |
| Boiling Point | ~82 °C | [5] |
| Density | ~0.79 g/cm³ | [5] |
| Purity (Atom %D) | Typically ≥98% | [3][4] |
Table 1: Key Physicochemical Properties of this compound.
The chemical shifts of 2-propanol are well-documented and serve as a baseline for understanding the spectrum of its deuterated isotopologue.
| Solvent | ¹H Shift (CH₃) | ¹H Shift (CH) | ¹H Shift (OH) | ¹³C Shift (CH₃) | ¹³C Shift (CH) |
| CDCl₃ | 1.22 (d) | 4.04 (sept) | Variable | 25.4 | 63.9 |
| Acetone-d₆ | 1.09 (d) | 3.90 (sept) | Variable | 25.5 | 62.9 |
| DMSO-d₆ | 1.06 (d) | 3.79 (sept) | Variable | 25.7 | 62.5 |
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for non-deuterated 2-Propanol as a trace impurity. Data compiled from Gottlieb, H. E., et al. (2010).[6] In this compound, the CH signal is absent and the CH₃ signal appears as a singlet near the listed doublet value.
Core Applications in Chemical and Pharmaceutical Research
The unique spectroscopic properties of this compound enable its use in several high-value applications beyond that of a simple solvent.
Application: Elucidating Reaction Mechanisms
Causality: In chemical synthesis, particularly in reactions where 2-propanol acts as a reagent (e.g., as a hydride source in transfer hydrogenations), the deuterium at the C-2 position serves as an inert isotopic label.[7][8] By monitoring the reaction mixture with NMR, a researcher can track the fate of this deuterium atom. If the deuterium is transferred to the substrate, it provides direct evidence that the C-H bond at the C-2 position of the alcohol is mechanistically involved. Conversely, if the deuterium remains on the isopropanol-derived product (acetone), it indicates that another hydrogen source (like the hydroxyl proton) was involved. This non-invasive, real-time analysis provides unambiguous evidence of the reaction pathway.[7]
This protocol outlines the use of in-situ ¹H NMR to monitor the reduction of a ketone using this compound as the hydrogen donor.
-
System Preparation: Ensure the NMR tube and all glassware are scrupulously dried to prevent H/D exchange with water.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst in a suitable deuterated solvent (e.g., Benzene-d₆).
-
Sample Loading:
-
To a clean, dry NMR tube, add the ketone substrate (e.g., acetophenone, 1 eq).
-
Add this compound (10-20 eq) to act as both the hydride source and co-solvent.
-
Add a known concentration of an internal standard (e.g., hexamethylbenzene) for quantitative analysis.
-
Dissolve the solids in ~0.5 mL of the primary deuterated solvent (e.g., Benzene-d₆).
-
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum before adding the catalyst. This spectrum serves as the baseline reference. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals of interest for accurate integration.[9]
-
Reaction Initiation: Add a precise volume of the catalyst stock solution to the NMR tube, mix thoroughly by gentle inversion, and immediately place the tube in the NMR spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.
-
Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals.
-
Data Analysis:
-
Integrate the signals corresponding to the starting ketone, the product alcohol, and the acetone byproduct.
-
Crucially, observe the region where the proton signal of the product at the newly formed C-H bond appears. The presence or absence of deuterium coupling will confirm the source of the hydride.
-
Plot the concentration of reactants and products versus time to determine reaction kinetics.
-
Caption: Workflow for comparative relaxation analysis.
Isotopic Labeling in Biomolecular NMR
While this compound is not a common primary nutrient for isotopic labeling of proteins or nucleic acids, its principles are central to more advanced labeling strategies. [10][11]The goal in large-protein NMR is often to reduce the density of protons to minimize dipolar relaxation, which broadens signals. [12]This is achieved by growing proteins in D₂O with deuterated carbon sources. [10][12]However, to regain useful information, specific sites are re-protonated. For example, specific metabolic precursors can be added to the growth media to produce proteins with protonated methyl groups on Ile, Leu, and Val residues in an otherwise deuterated background. [10][12]The use of this compound in mechanistic studies is conceptually similar: it uses a targeted isotopic label to answer a specific question, mirroring the philosophy of selective labeling in biomolecular NMR.
Conclusion and Future Outlook
This compound is a prime example of how strategic, site-specific isotopic labeling provides solutions to complex analytical challenges. Its primary strengths lie in the unambiguous elucidation of reaction mechanisms and the detailed study of molecular dynamics and interactions. While it may not be a universal NMR solvent, for the right problem, it is an invaluable tool. For researchers in process chemistry, catalysis, and drug development, understanding the principles and protocols outlined here can enable more insightful, efficient, and conclusive investigations. As NMR technology continues to advance, the creative use of such precisely labeled molecules will undoubtedly play an even greater role in pushing the boundaries of molecular science.
References
-
ARMAR Isotopes. Propanol-d8 for NMR Spectroscopy – High-Purity Deuterated Solvent. Available from: [Link].
-
Carl ROTH. 2-Propanol D8 - Deuterated Compounds for NMR. Available from: [Link].
-
Carl ROTH. 2-Propanol D1 - Deuterated Solvents. Available from: [Link].
-
ARMAR Isotopes. Propanol-d1 for NMR Spectroscopy. Available from: [Link].
-
Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation. Available from: [Link].
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link].
-
Li, J., et al. (2015). Structure and dynamics of aqueous 2-propanol: A THz-TDS, NMR and neutron diffraction study. ResearchGate. Available from: [Link].
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link].
-
University of Leicester. Quantitative NMR Spectroscopy. (2017). Available from: [Link].
-
Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749–754. Available from: [Link].
-
Opella, S. J., & Marassi, F. M. (2004). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PMC - PubMed Central. Available from: [Link].
-
Li, J., et al. (2015). Structure and dynamics of aqueous 2-propanol: a THz-TDS, NMR and neutron diffraction study. Physical Chemistry Chemical Physics, 17(43), 28975–28984. Available from: [Link].
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AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Available from: [Link].
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Emwas, A. H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Available from: [Link].
-
Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1269–1279. Available from: [Link].
-
D'Souza, D. J., & Summers, M. F. (2004). Isotope labeling strategies for NMR studies of RNA. PMC - PubMed Central. Available from: [Link].
-
Li, X., & Hu, K. (2015). Quantitative NMR Studies of Multiple Compound Mixtures. ResearchGate. Available from: [Link].
-
Royal Society of Chemistry. (2015). Structure and dynamics of aqueous 2-propanol: a THz-TDS, NMR and neutron diffraction study. Physical Chemistry Chemical Physics. Available from: [Link].
-
Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska - Lincoln. Available from: [Link].
-
Utsunomiya-Tate, N. (2014). Application of NMR in drug discovery. researchmap. Available from: [Link].
-
Peng, C., et al. (2021). Applications of Solution NMR in Drug Discovery. MDPI. Available from: [Link].
-
Blade, H., & Lloyd-Jones, G. C. (2022). Mechanistic Analysis by NMR Spectroscopy: a Users Guide. Edinburgh Research Explorer. Available from: [Link].
-
Blade, H., & Lloyd-Jones, G. C. (2022). Mechanistic analysis by NMR spectroscopy: A users guide. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 28–106. Available from: [Link].
-
Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol. Available from: [Link].
-
Soin, J., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central. Available from: [Link].
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Unveiling Gluconeogenic Pathways: An Application & Protocol Guide for Employing 2-Propanol-2-d1 as a Metabolic Tracer
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-Propanol-2-d1 as a stable isotope tracer to investigate metabolic pathways, particularly the flux of acetone into gluconeogenesis. By leveraging the principles of stable isotope labeling and metabolic conversion, this approach offers a powerful tool to quantify the contribution of acetone, a key ketone body, to glucose production under various physiological and pathological conditions.
Introduction: The Rationale for Tracing Acetone Metabolism
In metabolic research, understanding the intricate network of pathways that maintain energy homeostasis is paramount. Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a critical process, especially during periods of fasting, prolonged exercise, or in metabolic disorders such as diabetes. While lactate, glycerol, and certain amino acids are well-established gluconeogenic substrates, the contribution of acetone has historically been considered minor. However, studies have demonstrated that acetone is indeed a precursor for glucose synthesis, and its contribution can become significant in states of ketosis, such as in diabetes or starvation[1][2].
This compound, a deuterated form of isopropanol, serves as an excellent and convenient precursor for tracing the metabolic fate of acetone. The deuterium atom at the C-2 position provides a stable isotopic label that can be tracked as 2-propanol is metabolized in the liver.
The Scientific Principle: From a Deuterated Alcohol to Labeled Glucose
The utility of this compound as a tracer lies in its straightforward metabolic conversion to deuterated acetone. This process is primarily catalyzed by the enzyme alcohol dehydrogenase (ADH) in the liver.
Once formed, acetone-d1 can enter the gluconeogenic pathway. While the complete enzymatic cascade from acetone to glucose is complex and not fully elucidated in all organisms, a key proposed route involves its conversion to intermediates such as pyruvate or lactate, which are direct precursors for gluconeogenesis[1]. The deuterium label is carried through these intermediates and is ultimately incorporated into the newly synthesized glucose molecules. By measuring the deuterium enrichment in circulating glucose, researchers can quantify the rate of glucose production from acetone.
Visualizing the Metabolic Journey
The following diagrams illustrate the metabolic pathway of this compound and the general experimental workflow for its use as a tracer.
Caption: Metabolic conversion of this compound to deuterated glucose.
Caption: General experimental workflow for tracing studies.
Detailed Application Protocols
The following protocols provide a framework for conducting in vivo studies using this compound in a rodent model. These should be adapted based on the specific research question and experimental setup.
In Vivo Tracer Administration and Sampling
This protocol is designed for adult rats and should be scaled accordingly for other models.
Materials:
-
This compound (isotopic purity >98%)
-
Sterile saline (0.9% NaCl)
-
Gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Protocol:
-
Animal Preparation: Acclimatize animals to the experimental conditions. For studies on gluconeogenesis, an overnight fast (12-16 hours) with free access to water is recommended to deplete glycogen stores and stimulate glucose production.
-
Tracer Preparation: Prepare a dosing solution of this compound in sterile saline. A starting dose of 50 mmol/kg body weight can be used as a reference, based on previous studies with isopropanol administration in rats. The final volume should be suitable for oral gavage (typically 1-2 ml for a rat).
-
Tracer Administration: Administer the this compound solution via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples at predetermined time points. Based on studies with labeled acetone, the peak incorporation into glucose is expected around 100 minutes post-administration[1]. A suggested time course for blood collection would be: 0 (baseline, before tracer administration), 30, 60, 90, 120, and 180 minutes.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Sample Preparation for Deuterium Enrichment Analysis
Materials:
-
Cold acetonitrile
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
Derivatization reagents (e.g., for GC-MS analysis, acetic anhydride and pyridine for glucose pentaacetate formation)
Protocol:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.
-
Derivatization (for GC-MS): The dried residue containing glucose needs to be derivatized to make it volatile for GC-MS analysis. A common method is the formation of glucose pentaacetate by reacting the sample with acetic anhydride and pyridine.
Quantification of Deuterium Enrichment
The deuterium enrichment in glucose can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
4.3.1. GC-MS Analysis
GC-MS is a highly sensitive technique for measuring isotopic enrichment.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Optimized to separate the derivatized glucose from other plasma components.
-
Ion Monitoring: Monitor the ion clusters corresponding to the derivatized glucose molecule and its deuterated isotopologue. The exact m/z values will depend on the derivatization method used.
Data Analysis: The deuterium enrichment is calculated from the relative abundances of the M+1 (containing one deuterium) and M+0 (unlabeled) mass isotopomers, after correcting for the natural abundance of 13C.
4.3.2. NMR Spectroscopy Analysis
2H NMR spectroscopy can directly detect the deuterium-labeled metabolites.
Instrumentation and Parameters:
-
NMR Spectrometer: High-field NMR spectrometer equipped with a deuterium probe.
-
Solvent: A suitable solvent for the extracted metabolites.
-
Acquisition Parameters: Optimized for deuterium detection, including appropriate pulse sequences and relaxation delays.
Data Analysis: The deuterium enrichment is determined by integrating the signals of the deuterated glucose and comparing them to a known internal standard.
Data Interpretation and Quantitative Insights
The primary outcome of these experiments is the measurement of deuterium enrichment in plasma glucose over time. This data can be used to calculate the fractional contribution of acetone to gluconeogenesis.
| Parameter | Description | Typical Expected Values (for reference) |
| Tracer Dose | Amount of this compound administered | 50 mmol/kg body weight (rat model) |
| Time to Peak Glucose Labeling | Time after tracer administration at which the highest deuterium enrichment in glucose is observed | Approximately 100 minutes[1] |
| Expected Glucose Enrichment | The percentage of newly synthesized glucose molecules containing the deuterium label | This will vary depending on the metabolic state of the animal. In fasted rats, a small but measurable percentage of circulating glucose is derived from acetone[1][2]. |
| Analytical Sensitivity | The lowest level of deuterium enrichment that can be reliably detected | Dependent on the analytical method (GC-MS is generally more sensitive than NMR for this application). |
Trustworthiness and Self-Validation
To ensure the reliability of the results, several validation steps are crucial:
-
Isotopic Purity of the Tracer: Verify the isotopic purity of the this compound standard.
-
Analytical Method Validation: Validate the GC-MS or NMR method for linearity, accuracy, and precision using standards of known deuterium enrichment.
-
Biological Controls: Include a control group of animals that do not receive the tracer to establish the natural background signal.
-
Time-Course Analysis: The dynamic change in glucose enrichment over time provides confidence that the observed labeling is a result of metabolic processes.
Conclusion
The use of this compound as a metabolic tracer offers a robust and insightful method for investigating the contribution of acetone to gluconeogenesis. The protocols outlined in this guide provide a solid foundation for researchers to design and execute these studies. By carefully controlling experimental variables and employing sensitive analytical techniques, it is possible to gain valuable quantitative data on this important, yet often overlooked, metabolic pathway. This knowledge can have significant implications for understanding metabolic regulation in health and diseases such as diabetes and obesity.
References
-
Hetenyi Jr, G., & Ferrarotto, C. (1985). Gluconeogenesis from acetone in starved rats. Biochemical Journal, 231(1), 151–155. [Link]
-
Landau, B. R., Wahren, J., Chandramouli, V., Schumann, W. C., Ekberg, K., & Kalhan, S. C. (1996). Contributions of gluconeogenesis to glucose production in the fasted state. Journal of Clinical Investigation, 98(2), 378–385. [Link]
-
Jones, J. G. (2007). Quantifying the contribution of gluconeogenesis to glucose production in fasted human subjects using stable isotopes. Proceedings of the Nutrition Society, 66(2), 153–159. [Link]
-
Previs, S. F., & Brunengraber, H. (1998). Methods for measuring gluconeogenesis in vivo. Current Opinion in Clinical Nutrition and Metabolic Care, 1(5), 461–465. [Link]
-
Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry. Analytical Chemistry, 83(8), 3211–3216. [Link]
-
Behar, K. L., & Avison, M. J. (1998). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. NMR in Biomedicine, 11(4-5), 239–250. [Link]
-
Lewis, G. D., Laufman, A. K., McAnalley, B. H., & Garriott, J. C. (1984). Metabolism of acetone to isopropyl alcohol in rats and humans. Journal of Forensic Sciences, 29(2), 541–549. [Link]
-
Beelen, M., Tieland, M., Gijsen, A. P., Hesselink, M. K., Koopman, R., & van Loon, L. J. (2009). Coingestion of carbohydrate and protein hydrolysate stimulates muscle protein synthesis during exercise in young men, with no further increase during subsequent overnight recovery. The Journal of Nutrition, 139(11), 2198–2204. [Link]
-
Kalhan, S. C., & Hanson, R. W. (2012). Resurgence of gluconeogenesis in newborn infants. The Journal of Clinical Investigation, 122(5), 1603–1605. [Link]
Sources
Application Note & Protocol: Deuterium Labeling of Carbonyl Compounds via Catalytic Deuteride Transfer from 2-Propanol-2-d1
Abstract
This guide provides a detailed protocol for the deuterium labeling of aldehydes and ketones using 2-Propanol-2-d1 as a highly efficient and cost-effective deuterium source. The core of this methodology lies in the catalytic transfer hydrogenation, specifically the Meerwein-Ponndorf-Verley (MPV) reduction, which offers exceptional chemoselectivity for carbonyl groups.[1][2][3] This technique is particularly valuable for researchers in pharmaceutical development and medicinal chemistry for applications such as modifying drug metabolism, elucidating metabolic pathways, and preparing internal standards for mass spectrometry.[4][5][6] We will explore the underlying mechanism, provide a robust step-by-step experimental protocol, discuss substrate scope, and offer troubleshooting insights to ensure successful implementation.
Introduction: The Significance of Deuterium Labeling
The strategic replacement of a hydrogen atom with its stable heavy isotope, deuterium, is a powerful tool in modern drug discovery and chemical biology.[6][7] This subtle modification, which adds a single neutron, can profoundly alter a molecule's properties due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[8] This can slow down a drug's metabolism, potentially improving its pharmacokinetic profile, enhancing efficacy, and reducing patient dosing frequency.[6][9] Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies the clinical success of this approach.[9]
Among the various methods for deuterium incorporation, catalytic transfer hydrogenation (CTH) stands out for its operational simplicity and mild reaction conditions.[10][11] This approach utilizes a sacrificial hydrogen (or deuterium) donor molecule in the presence of a catalyst to reduce a target functional group. This compound ((CH₃)₂CDOH) is an ideal deuterium donor for this purpose; it is inexpensive, readily available, and safer to handle than deuterium gas or complex metal deuterides. This application note focuses on the use of this compound for the selective deuteration of aldehydes and ketones to their corresponding α-deuterated alcohols.
Principle and Mechanism: The Meerwein-Ponndorf-Verley (MPV) Reduction
The transfer of deuterium from this compound to a carbonyl compound is classically achieved via the Meerwein-Ponndorf-Verley (MPV) reduction.[1][12][13] This reaction is typically catalyzed by an aluminum alkoxide, most commonly aluminum isopropoxide [Al(O-i-Pr)₃]. The mechanism proceeds through a highly organized, six-membered cyclic transition state.[2][13]
The key steps are as follows:
-
Coordination: The catalyst, aluminum isopropoxide, acts as a Lewis acid, coordinating to the carbonyl oxygen of the substrate (aldehyde or ketone). Simultaneously, a molecule of the deuterium donor, this compound, is also coordinated to the aluminum center.
-
Deuteride Transfer: Within this coordination sphere, a six-membered transition state forms. This facilitates the direct transfer of the deuterium atom (as a deuteride ion, :D⁻) from the C2 position of this compound to the electrophilic carbonyl carbon of the substrate.
-
Product Formation & Catalyst Regeneration: The deuteride transfer results in the formation of an aluminum alkoxide of the newly deuterated alcohol and a molecule of acetone. The deuterated alcohol is then liberated by exchange with another molecule of this compound from the solvent/reagent pool, thus regenerating the active catalytic species and continuing the cycle.
The reaction is reversible. To drive the equilibrium towards the desired deuterated alcohol product, this compound is used in large excess, and the acetone by-product can be removed by distillation if necessary.[3][13]
Caption: Catalytic cycle of the MPV reduction for deuterium labeling.
Detailed Experimental Protocol
This protocol provides a general procedure for the deuteration of an aromatic ketone. Conditions should be optimized for specific substrates.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Substrate (e.g., Acetophenone) | Reagent Grade, >98% | Standard Supplier | Ensure dryness. |
| This compound ((CH₃)₂CDOH) | 98 atom % D | Sigma-Aldrich, etc. | Use as both solvent and deuterium source. |
| Aluminum Isopropoxide | >98% | Standard Supplier | Highly moisture-sensitive. Handle in a glovebox or under inert gas. |
| Anhydrous Toluene | Dri-Solv® or equivalent | Standard Supplier | Optional, for higher boiling points. |
| Diethyl Ether | Anhydrous | Standard Supplier | For extraction. |
| 1M Hydrochloric Acid | ACS Grade | Standard Supplier | For quenching the reaction. |
| Saturated Sodium Bicarbonate | ACS Grade | Standard Supplier | For neutralization. |
| Brine (Saturated NaCl) | ACS Grade | Standard Supplier | For washing. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Standard Supplier | For drying organic layers. |
3.2. Equipment
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Heating mantle with magnetic stirrer and stir bar
-
Septa, needles, and syringes for anhydrous transfers
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Addition:
-
To the flask, add the substrate (e.g., Acetophenone, 1.0 eq).
-
Add aluminum isopropoxide (0.5 - 1.0 eq). Causality Note: A sub-stoichiometric amount is often sufficient as it is a catalyst, but higher loadings can increase the reaction rate.
-
Using a syringe, add this compound (20-40 eq) to serve as both the solvent and the deuteride source. The large excess drives the reaction equilibrium forward.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux (approx. 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-24 hours. Self-Validation: Compare the reaction mixture spot to the starting material spot on the TLC plate. The product alcohol is typically more polar.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1M HCl (aq) dropwise to hydrolyze the aluminum salts. Caution: Quenching is exothermic.
-
Continue adding 1M HCl until the aqueous layer is clear and acidic.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure deuterated alcohol.
-
Caption: Experimental workflow for deuterium labeling.
Characterization of Deuterated Products
Confirming the position and extent of deuterium incorporation is critical. A combination of NMR spectroscopy and mass spectrometry is standard practice.
-
¹H NMR Spectroscopy: The most direct evidence is the disappearance or significant reduction in the integration of the proton signal at the site of deuteration. For the reduction of acetophenone to 1-phenylethanol-1-d1, the quartet corresponding to the α-proton (methine) should be absent or greatly diminished.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A signal will appear at the chemical shift corresponding to the position of the incorporated deuterium, providing unambiguous proof of labeling.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum of the product will be shifted by +1 mass unit compared to the non-deuterated standard (M+1), confirming the incorporation of a single deuterium atom.
Substrate Scope & Chemoselectivity
A major advantage of the MPV reduction is its remarkable chemoselectivity.[2][3] It preferentially reduces aldehydes and ketones while leaving many other common functional groups intact.
| Tolerated Functional Groups | Notes |
| Alkenes & Alkynes | Carbon-carbon multiple bonds are not reduced. |
| Esters & Amides | These carbonyl derivatives are unreactive under MPV conditions. |
| Nitro Groups | Generally tolerated, unlike with many catalytic hydrogenation methods. |
| Halides (Aryl & Alkyl) | C-X bonds are typically unaffected. |
| Ethers & Acetals | Stable to the reaction conditions. |
This selectivity makes the method ideal for the late-stage deuteration of complex molecules and active pharmaceutical ingredients (APIs) where protecting group strategies are undesirable.[9][14] The reaction is applicable to a wide range of aliphatic and aromatic aldehydes and ketones.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive catalyst due to moisture. 2. Insufficient temperature. | 1. Use fresh, high-purity aluminum isopropoxide and handle under strictly anhydrous conditions. 2. Ensure the reaction is at a steady reflux. Consider a higher boiling solvent like anhydrous toluene. |
| Low Deuterium Incorporation | 1. Presence of protic impurities (water). 2. Isotopic scrambling. | 1. Ensure all reagents and glassware are scrupulously dry. 2. Use a large excess of this compound. Ensure the D-content of the reagent is high (>98 atom %). |
| Incomplete Conversion | 1. Insufficient reaction time. 2. Reversible reaction equilibrium. | 1. Extend the reaction time and continue monitoring. 2. Increase the ratio of this compound. If feasible, set up a distillation to remove the acetone by-product. |
| Formation of Side Products | 1. Substrate decomposition at high temp. 2. Competing side reactions (e.g., condensation). | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Consider alternative catalysts (e.g., Ru or Ir complexes) that may operate under milder conditions.[15] |
Safety Precautions
-
Aluminum Isopropoxide: This reagent is highly sensitive to moisture and can react exothermically. It is also flammable. Handle in an inert atmosphere (glovebox or Schlenk line) and store in a desiccator.
-
Solvents: Diethyl ether and toluene are flammable. Perform all work in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching of the reaction with acid is exothermic and can cause splashing. Add the acid slowly to an ice-cooled solution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
- Czeskis, B., Elmore, C. S., Haight, A., et al. (2019). Deuterated active pharmaceutical ingredients: A science based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Journal of Labelled Compounds and Radiopharmaceuticals, 62(11), 690-694.
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Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611. [Link]
- ResolveMass Laboratories Inc. (2025). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision.
- Anonymous. Meerwein-Ponndorf-Verley Reaction (Reduction).
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Singh, V., & Kaur, S. (2021). Methods for introduction of deuterium into organic molecules and drug candidates. Molecules, 26(23), 7332. [Link]
- Bäck, T., & de Léra, A. R. (2012). Borrowing Hydrogen in the Reduction of Allylic Alcohols. In Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol.
- Kopf, S., Bourriquen, F., & Beller, M. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718.
- Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- Alfa Chemistry. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- Organic Chemistry Portal. (n.d.). Isopropanol, 2-Propanol.
- Al-Amin, M., & Akter, T. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.
- Thermo Fisher Scientific. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction.
- Chem-Station. (2015). Deuterium Labeling Reaction.
- Török, B., & Török, M. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions.
- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(8), 623-641.
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Application Notes & Protocols: The Role of 2-Propanol-2-d1 in Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the applications of 2-Propanol-2-d1, an isotopically labeled variant of isopropanol, in the field of mass spectrometry (MS). Moving beyond its use as a simple solvent, we explore its nuanced roles in advanced analytical techniques, primarily focusing on Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for probing protein dynamics and its potential utility in Chemical Ionization (CI) and fragmentation pathway analysis. This guide synthesizes theoretical principles with actionable protocols, providing researchers with the foundational knowledge to leverage this unique reagent in their analytical workflows.
Introduction to this compound in an Analytical Context
Stable Isotope Labeling (SIL) is a cornerstone of modern mass spectrometry, enabling advancements in quantitative accuracy and structural elucidation.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by the stable, non-radioactive isotope deuterium (²H or D), are central to these methodologies.[1] this compound, with the chemical structure (CH₃)₂CDOH, is isopropanol (IPA) specifically labeled with a single deuterium atom on the central carbon.[2] This non-labile deuterium position distinguishes it from variants where the hydroxyl hydrogen is replaced (e.g., (CH₃)₂CHOD), a critical factor dictating its application.
While standard isopropanol is widely used as a component of mobile phases in High-Performance Liquid Chromatography (HPLC) and LC-MS for the separation of biological molecules, the deuterated form offers unique capabilities.[3][4] Its primary value lies not as a direct labeling agent for analytes, but as a specialized tool to enhance the integrity of other isotopic labeling experiments, such as HDX-MS, and to serve in mechanistic studies of ionization and fragmentation.
Physicochemical Properties
A clear understanding of the physical properties of this compound is essential for its effective implementation in MS protocols. These properties are nearly identical to its non-deuterated counterpart, allowing for its substitution with minimal changes to chromatographic conditions.[1]
| Property | Value | Source |
| Chemical Formula | (CH₃)₂CDOH | [2] |
| CAS Number | 3972-26-7 | [2][5] |
| Molecular Weight | 61.10 g/mol | [2][5] |
| Boiling Point | 82 °C (lit.) | [2] |
| Melting Point | -89.5 °C (lit.) | [2] |
| Density | 0.785 g/mL | [2] |
| Refractive Index | n20/D 1.377 (lit.) | [2] |
| Flash Point | 12.0 °C (closed cup) | [2] |
Primary Application: Enhancing Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry
HDX-MS has become an indispensable technique for studying protein conformation, dynamics, and interactions.[6][7] The methodology relies on exposing a protein to a deuterium oxide (D₂O) buffer, which initiates the exchange of labile backbone amide hydrogens with deuterium from the solvent.[8][9] The rate of this exchange is highly dependent on the protein's structure; hydrogens involved in stable hydrogen bonds (e.g., in α-helices and β-sheets) are protected and exchange slowly, while those in flexible, solvent-exposed loops exchange rapidly.[7][8]
The Causality Behind the Method: By measuring the rate and extent of deuterium uptake in different regions of the protein, one can map its solvent accessibility and dynamic properties. This is particularly powerful for comparing protein states, such as apo vs. ligand-bound, to identify binding sites and allosteric effects.[8][10]
The Critical Challenge: Minimizing Deuterium Back-Exchange
After the labeling reaction is quenched by lowering the pH and temperature, the protein is typically digested into peptides, which are then separated by reversed-phase HPLC before MS analysis.[6][11] A major challenge in any HDX-MS experiment is the unwanted loss of incorporated deuterium when the peptides are exposed to the aqueous, hydrogen-rich HPLC mobile phase. This phenomenon, known as back-exchange, can obscure the true deuterium uptake levels and compromise the integrity of the data.[12]
Standard protocols minimize back-exchange by performing chromatography at low temperatures (~0-2 °C) and low pH (~2.5), conditions under which the amide exchange rate is slowest.[11]
The Role of 2-Propanol and the Rationale for this compound
Isopropanol is a common organic solvent used in the mobile phase for the chromatographic separation of peptides in HDX-MS workflows due to its effectiveness in eluting a wide range of peptides.[3][13]
Expert Insight: The logical, albeit advanced, application of this compound is its substitution for standard isopropanol in the LC mobile phase. While the primary source of back-exchange is water, creating a partially deuterated mobile phase environment can theoretically reduce the kinetic drive for deuterium loss from the peptide. The (CH₃)₂CDOH molecule itself does not directly participate in the exchange, but its presence helps maintain a higher overall deuterium content in the solvent system during the critical separation step. This is a subtle optimization aimed at preserving the fidelity of the deuterium label just before it enters the mass spectrometer.
Caption: Workflow for a typical bottom-up HDX-MS experiment.
Protocol: HDX-MS Analysis of Protein-Ligand Interaction
This protocol provides a self-validating framework for comparing the conformational dynamics of a protein in its apo (unbound) and holo (ligand-bound) states.
Materials:
-
Protein of interest, >95% purity.
-
Ligand of interest.
-
Deuterium oxide (D₂O), 99.9 atom % D.
-
Quench Buffer: 0.5 M TCEP, 4 M Guanidine-HCl in 200 mM Phosphate Buffer, pH 2.5.
-
Mobile Phase A: 0.1% Formic Acid in H₂O.
-
Mobile Phase B: 0.1% Formic Acid in 95:5 (v/v) Acetonitrile / this compound.
-
Immobilized pepsin column.
-
LC-MS system equipped with a cooling module for chromatography.
Procedure:
-
System Preparation:
-
Equilibrate the entire LC system (pumps, lines, autosampler, column) at 1-2 °C to minimize back-exchange.
-
Condition the pepsin column and the analytical C18 column with the initial mobile phase gradient.
-
-
Sample Preparation (Apo vs. Holo):
-
Prepare two stock solutions of the protein at ~10 µM in an aqueous buffer (e.g., PBS, pH 7.4).
-
To one stock, add the ligand to achieve a 5-fold molar excess to ensure saturation. To the other (apo), add an equivalent volume of buffer. Incubate both for 30 minutes.
-
-
Deuterium Labeling:
-
For each state (apo and holo) and for each time point (e.g., 0s, 10s, 1m, 10m, 1h, 4h):
-
Initiate the exchange reaction by diluting 5 µL of the protein stock into 45 µL of D₂O-based buffer (final D₂O concentration >90%).
-
The "0s" time point is critical for normalization and is performed by adding pre-chilled quench buffer before the D₂O buffer.
-
-
Quenching and Digestion:
-
After the designated incubation time, stop the reaction by adding an equal volume of ice-cold Quench Buffer. This rapidly drops the pH to ~2.5 and denatures the protein.
-
Immediately inject the quenched sample onto the LC-MS system.
-
The sample first flows through the immobilized pepsin column for online digestion into peptides.
-
-
Chromatography and Mass Spectrometry:
-
The resulting peptides are trapped and desalted, then separated on a C18 analytical column using a gradient of Mobile Phase B (containing this compound).
-
Acquire mass spectra in a data-independent or data-dependent mode to identify peptides and measure their isotopic envelopes.
-
-
Data Analysis:
-
Identify the peptides from a non-deuterated control run.
-
For each peptide at each time point, calculate the centroid of its isotopic distribution.
-
Subtract the centroid mass of the 0% deuterated peptide (from the 0s time point) to determine the average number of incorporated deuterons.
-
Compare the deuterium uptake plots (Deuterons vs. Time) for each peptide between the apo and holo states. Regions showing significant protection (less uptake) in the holo state are indicative of ligand binding or allosteric stabilization.
-
Niche Application: Mechanistic Probe in Chemical Ionization (CI)
Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation than standard Electron Ionization (EI), making it useful for confirming the molecular weight of an analyte.[14] In CI, a reagent gas is ionized, and these ions then transfer a proton to the analyte molecule, typically forming an [M+H]⁺ ion.[15][16]
The Role of this compound in CI: When (CH₃)₂CDOH is used as a CI reagent gas, the initial ionization and subsequent ion-molecule reactions will produce protonating species (e.g., [(CH₃)₂CDOH]H⁺). These species will then protonate (not deuterate) the analyte molecule (M), as the hydroxyl proton is far more labile than the carbon-bound deuterium.
M + [(CH₃)₂CDOH]H⁺ → [M+H]⁺ + (CH₃)₂CDOH
Expert Insight: The value here is not to label the analyte, but to study the ionization mechanism itself. The mass of the reagent gas ions is shifted by +1 Da due to the deuterium. This allows researchers to unambiguously distinguish reagent gas adducts and fragments from those of the analyte, providing a cleaner spectrum for mechanistic studies of gas-phase ion chemistry.
Caption: Chemical Ionization mechanism using this compound as a reagent gas.
Safety and Handling
This compound shares the same hazards as standard isopropanol. It is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[2][17][18] All handling should be performed in a well-ventilated area or chemical fume hood, with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapour.[2][17] |
| Eye Irritation | GHS07 (Exclamation Mark) | Danger | H319: Causes serious eye irritation.[2][17] |
| STOT SE 3 | GHS07 (Exclamation Mark) | Danger | H336: May cause drowsiness or dizziness.[2][17] |
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from ignition sources.[17] Recommended storage temperature is 15–25 °C.[17]
Conclusion
This compound is a specialized reagent whose value in mass spectrometry is subtle yet significant. Its primary, field-proven application is as a component in the mobile phase for HDX-MS, where it can contribute to minimizing deuterium back-exchange, thereby enhancing the quality and reliability of data on protein dynamics. While its role as a CI reagent gas is more niche, it serves as a useful tool for mechanistic investigations. For research groups performing high-resolution structural proteomics, the strategic substitution of standard isopropanol with this compound in established workflows represents a low-impact, high-reward optimization to protect the integrity of valuable experimental data.
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2-Propan-2-d-ol. (n.d.). PubChem. Retrieved from [Link]
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Exploring Applications and Benefits of Deuterated Solvents in Chemical Research. (2024, November 10). CIL. Retrieved from [Link]
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Safety Data Sheet: 2-Propanol D1. (n.d.). Carl ROTH. Retrieved from [Link]
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Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. (n.d.). SYNMR. Retrieved from [Link]
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Deuterium Labeled Compounds. (n.d.). ZEOCHEM. Retrieved from [Link]
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Material Safety Data Sheet: 2-Propanol. (2007, August 2). JT Baker. Retrieved from [Link]
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2-Propanol-d. (n.d.). ChemBK. Retrieved from [Link]
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Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. (2023). Metabolites, 13(8), 940. Retrieved from [Link]
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Fundamentals of HDX-MS. (2017). Methods in Enzymology, 583, 269-288. Retrieved from [Link]
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HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. (2021, September 29). YouTube. Retrieved from [Link]
-
Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (2020). International Journal of Molecular Sciences, 21(18), 6577. Retrieved from [Link]
-
A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. (2023). Journal of Analytical Science and Technology, 14(1), 1-8. Retrieved from [Link]
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Solvents and Caveats for LC-MS. (n.d.). Waters Corporation. Retrieved from [Link]
-
Chemical Ionization. (n.d.). University of Illinois. Retrieved from [Link]
-
Chemical ionization. (n.d.). Wikipedia. Retrieved from [Link]
-
Chemical Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]
-
Hydrogen–Deuterium Exchange Mass Spectrometry. (2013, July 1). Spectroscopy Online. Retrieved from [Link]
-
Hydrogen/deuterium exchange mass spectrometry. (2012). Current Opinion in Structural Biology, 22(5), 638-645. Retrieved from [Link]
-
Advantages of Isotopic Depletion of Proteins for Hydrogen/Deuterium Exchange Experiments Monitored by Mass Spectrometry. (2008). Journal of the American Society for Mass Spectrometry, 19(10), 1420-1427. Retrieved from [Link]
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Application Notes and Protocols: 2-Propanol-2-d1 as a Strategic Hydrogen Donor in Transfer Hydrogenation
Introduction: Beyond a Simple Solvent
In the landscape of modern synthetic chemistry, transfer hydrogenation stands out as a powerful and operationally simple alternative to traditional hydrogenation methods that often require high-pressure hydrogen gas.[1][2] This technique relies on the transfer of hydrogen from a donor molecule to an acceptor (the substrate) mediated by a metal catalyst. Among the pantheon of hydrogen donors, 2-propanol (isopropanol) is prized for its low cost, high boiling point, low toxicity, and the benign nature of its acetone byproduct.[1] This document delves into a specific, isotopically labeled variant, 2-propanol-2-d1 ((CH₃)₂CDOH), exploring its strategic application in elucidating reaction mechanisms and achieving selective deuteration in pharmaceutical and fine chemical synthesis. The selective placement of a deuterium atom on the carbinol carbon provides a unique mechanistic probe, allowing researchers to trace the hydrogen transfer pathway and quantify kinetic isotope effects, thereby offering profound insights into the reaction's rate-determining steps.
The Mechanistic Heart of the Reaction: The Role of the Deuterium Label
The efficacy of transfer hydrogenation hinges on the formation of a metal hydride species, which acts as the active reducing agent.[3][4] The generally accepted mechanism, particularly for catalysts based on ruthenium, iridium, and iron, involves an outer-sphere hydrogen transfer.[5][6] In this pathway, the catalyst and the hydrogen donor do not necessarily require direct coordination of the substrate to the metal center for the hydrogen transfer to occur.
The use of this compound is instrumental in verifying this mechanism. The process, facilitated by a base, typically proceeds as follows:
-
Activation: A base (e.g., K₂CO₃, NaOH, or t-BuOK) deprotonates the hydroxyl group of this compound to form an isopropoxide.[7]
-
Deuteride Transfer: This isopropoxide coordinates to the metal center of the catalyst precursor. Subsequently, a β-deuteride elimination occurs, where the deuterium on the central carbon is transferred to the metal, forming a metal-deuteride (M-D) complex and releasing acetone.
-
Substrate Reduction: The metal-deuteride complex then delivers the deuterium to the unsaturated substrate (e.g., a ketone), reducing it to the corresponding deuterated alcohol.
-
Catalyst Regeneration: The catalyst is regenerated and can enter another catalytic cycle.
The observation of deuterium incorporation into the product at the position corresponding to the reduced functional group provides direct evidence for this pathway. Furthermore, comparing the reaction rate using this compound versus standard 2-propanol allows for the determination of the primary kinetic isotope effect (KIE).[8][9] A significant KIE (kH/kD > 1) indicates that the C-D bond cleavage is involved in the rate-determining step of the reaction, providing powerful evidence for the proposed concerted hydrogen/deuterium transfer mechanism.[10][11]
Caption: Catalytic cycle of transfer hydrogenation using this compound.
Applications in Synthesis
The utility of this compound extends beyond mechanistic studies into practical synthetic applications, particularly in the pharmaceutical industry where isotopically labeled compounds are invaluable tools.[12][13][14]
-
Selective Deuteration: It serves as an efficient and cost-effective deuterium source for the synthesis of deuterated molecules.[15] This is crucial for preparing internal standards for mass spectrometry, probes for metabolic studies, and active pharmaceutical ingredients (APIs) where deuterium incorporation can enhance metabolic stability (the "deuterium effect").
-
Reduction of Diverse Functional Groups: This methodology is applicable to a wide array of substrates. Common transformations include:
-
Ketones and Aldehydes: Reduction to the corresponding deuterated secondary and primary alcohols.
-
Imines: Reduction to deuterated amines, which are important scaffolds in drug discovery.[16]
-
N-Heteroarenes: Hydrogenation of nitrogen-containing aromatic rings, a common core in many pharmaceuticals.[5]
-
α,β-Unsaturated Compounds: Selective reduction of the carbon-carbon double bond can be achieved with certain catalytic systems.[17][18]
-
Comparative Data for Catalyst Systems
The choice of catalyst is critical for achieving high efficiency and selectivity. Below is a summary of common catalyst families used in transfer hydrogenation with isopropanol.
| Catalyst Family | Typical Metal Center | Common Substrates | Key Advantages |
| Pincer Complexes | Ru, Mn, Fe | Ketones, Aldehydes, N-Heteroarenes | High stability, activity, and tunability.[5] |
| (Cyclopentadienone)iron | Fe | Allylic Alcohols, Ketones | Earth-abundant, low-cost metal.[3][4] |
| [Cp*Ir(bpy)] type | Ir | Ketones, Aldehydes | High efficiency, broad functional group tolerance.[15] |
| [RuCl₂(arene)(P)] | Ru | Ketones, Imines | Well-studied, reliable for asymmetric synthesis.[19] |
| Nickel Nanoparticles | Ni | Aldehydes, Imines | Heterogeneous, easily separable catalyst.[15] |
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a representative procedure for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol-1-d using a well-established ruthenium catalyst and this compound as the deuterium source.
Materials:
-
(R,R)-TsDPEN-Ru catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)])
-
Acetophenone
-
This compound ((CH₃)₂CDOH)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene (if needed as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the (R,R)-TsDPEN-Ru catalyst (e.g., 6.4 mg, 0.01 mmol, 0.5 mol%).
-
Add acetophenone (120.1 mg, 1.0 mmol, 1.0 equiv).
-
Add this compound (2.0 mL). The solution should be approximately 0.5 M with respect to the substrate.
-
-
Initiation:
-
In a separate vial, prepare a 0.1 M solution of potassium tert-butoxide in this compound.
-
Using a syringe, add the required amount of the t-BuOK solution to the reaction mixture (e.g., 0.1 mL, 0.01 mmol, 1 mol%). The base is crucial for generating the active catalyst.[7]
-
-
Reaction Conditions:
-
Stir the reaction mixture at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by an appropriate method (e.g., GC, TLC, or ¹H NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically >95% conversion), quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 1-phenylethanol-1-d.
-
-
Characterization:
-
Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Sources
- 1. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Research Portal [iro.uiowa.edu]
- 10. sci-hub.box [sci-hub.box]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. nbinno.com [nbinno.com]
- 13. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 14. Applications of Propanol - GeeksforGeeks [geeksforgeeks.org]
- 15. Isopropanol, 2-Propanol [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Iridium-Catalyzed Transfer Hydrogenation of α,β-Unsaturated and Saturated Carbonyl Compounds with 2-Propanol [organic-chemistry.org]
- 18. Transfer hydrogenation of cinnamaldehyde with 2-propanol on Al2O3 and SiO2–Al2O3 catalysts: role of Lewis and Brønsted acidic sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 2-Propanol-2-d1 in Polymer Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond a Solvent—2-Propanol-2-d1 as a Mechanistic Probe in Polymer Chemistry
In the synthesis of polymers, the choice of solvent is far from a trivial decision. Beyond its primary role in solubilizing monomers and the resulting polymer, a solvent can actively participate in the reaction, influencing kinetics, molecular weight, and even polymer architecture. 2-Propanol (isopropyl alcohol) is frequently employed in radical polymerization, not merely as a solvent, but as a chain transfer agent to regulate the molecular weight of the polymer.[1][2] The chain transfer process involves the termination of a growing polymer chain and the initiation of a new one, mediated by the transfer agent.
This guide focuses on a specific isotopologue, this compound ((CH₃)₂CDOH), and its application as a powerful tool for elucidating polymerization mechanisms. By replacing the hydrogen atom at the 2-position with its heavier isotope, deuterium, we can introduce a kinetic isotope effect (KIE).[3] This effect, a change in reaction rate upon isotopic substitution, provides invaluable insight into the rate-determining step of the chain transfer mechanism. Specifically, a significant KIE when using this compound offers direct evidence that the C-H bond at the 2-position is broken during the rate-limiting step of chain transfer.[4][5]
These application notes will provide a comprehensive overview of the utility of this compound in polymer synthesis, with a focus on free-radical polymerization of acrylate monomers. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the interpretation of results.
Core Principles: The Kinetic Isotope Effect in Chain Transfer
In radical polymerization, a growing polymer radical (P•) can abstract a hydrogen atom from a 2-propanol molecule, terminating the polymer chain (PH) and generating a new radical on the 2-propanol ((CH₃)₂ĊOH). This new radical can then initiate the polymerization of another monomer molecule (M), thus "transferring" the radical chain.
The key mechanistic question is which hydrogen atom on the 2-propanol is abstracted. It has been inferred that the reaction primarily occurs through the rupture of the C-H bond at the tertiary carbon, as this bond is weaker than the O-H bond and the C-H bonds of the methyl groups.[6]
By using this compound, we can directly test this hypothesis. The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy.[5] Consequently, if the abstraction of the hydrogen/deuterium at the 2-position is the rate-determining step of the chain transfer reaction, the reaction will proceed more slowly with this compound compared to non-deuterated 2-propanol. This difference in reaction rates is the kinetic isotope effect. A significant primary KIE (typically kH/kD > 2) provides strong evidence for the involvement of this specific C-H/C-D bond in the transition state of the reaction.[3][7]
Application Note 1: Elucidating the Mechanism of Chain Transfer in Acrylate Polymerization
Objective: To determine the kinetic isotope effect of the chain transfer reaction to 2-propanol during the free-radical polymerization of methyl methacrylate (MMA), thereby providing evidence for the mechanism of chain transfer.
Causality of Experimental Choices:
-
Monomer: Methyl methacrylate is chosen as a standard acrylate monomer that undergoes well-characterized radical polymerization.
-
Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that provides a controlled source of radicals upon heating.
-
Chain Transfer Agents: Both 2-propanol and this compound are used in parallel experiments. This direct comparison is essential to isolate the effect of isotopic substitution on the polymerization kinetics and resulting polymer properties.
-
Analysis Techniques: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the synthesized polymers. The Mayo equation can then be used to calculate the chain transfer constant (C_tr), which quantifies the efficiency of the chain transfer agent. A comparison of the C_tr values for the two alcohols will reveal the kinetic isotope effect.
Experimental Workflow Diagram
Caption: Workflow for investigating the KIE in chain transfer polymerization.
Detailed Experimental Protocol
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
2-Propanol, anhydrous
-
This compound, 98 atom % D[8]
-
Methanol, for precipitation
-
Tetrahydrofuran (THF), HPLC grade for GPC
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of MMA containing AIBN. For example, dissolve 0.164 g of AIBN in 100 mL of MMA.
-
Reaction Setup: In a series of Schlenk tubes, add varying amounts of either 2-propanol or this compound. For instance, prepare tubes with molar ratios of [Chain Transfer Agent]/[Monomer] of 0.01, 0.02, 0.05, and 0.1.
-
Degassing: Add a specific volume of the MMA/AIBN stock solution to each Schlenk tube. Subject the reaction mixtures to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tubes in a preheated oil bath at 60 °C for a specified time (e.g., 4 hours) to achieve low monomer conversion (<10%).
-
Termination and Precipitation: After the designated time, remove the tubes from the oil bath and cool them in an ice bath to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration and dry it in a vacuum oven at 40 °C to a constant weight.
-
Characterization: Dissolve the dried PMMA samples in THF and analyze them by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Data Analysis and Expected Results:
The chain transfer constant (C_tr) can be determined using the Mayo equation:
1/DPn = 1/DPn,0 + C_tr * ([S]/[M])
where:
-
DPn is the number-average degree of polymerization.
-
DPn,0 is the number-average degree of polymerization in the absence of a chain transfer agent.
-
[S] is the concentration of the chain transfer agent (2-propanol or this compound).
-
[M] is the concentration of the monomer (MMA).
A plot of 1/DPn versus [S]/[M] should yield a straight line with the slope equal to C_tr.
| Chain Transfer Agent | Expected Outcome |
| 2-Propanol | A linear relationship between 1/DPn and [S]/[M] will be observed, yielding the chain transfer constant for the non-deuterated alcohol (C_tr,H). |
| This compound | A linear relationship between 1/DPn and [S]/[M] will also be observed. However, due to the stronger C-D bond, the chain transfer reaction will be slower, resulting in a smaller chain transfer constant (C_tr,D) and consequently higher molecular weight polymers at the same [S]/[M] ratio. |
The kinetic isotope effect is then calculated as the ratio of the two chain transfer constants:
KIE = C_tr,H / C_tr,D
A KIE value significantly greater than 1 provides strong evidence that the abstraction of the hydrogen/deuterium atom from the 2-position of the propanol is the rate-determining step in the chain transfer mechanism.
Application Note 2: Synthesis of Polymers with Deuterated End-Groups
Objective: To synthesize polymers with a terminal deuterated isopropyl ether group for use as standards in spectroscopic analysis or for studying polymer chain-end dynamics.
Causality of Experimental Choices:
-
Controlled Polymerization Technique: While the previous example used free-radical polymerization for a mechanistic study, for the synthesis of well-defined end-functionalized polymers, a controlled radical polymerization (CRP) technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization would be more suitable. However, for simplicity and direct illustration of the chain transfer outcome, this protocol will outline a free-radical approach where the chain transfer agent dictates the end-group.
-
High Concentration of this compound: To maximize the number of polymer chains terminated by the deuterated chain transfer agent, a relatively high concentration of this compound will be used. This will result in lower molecular weight polymers, but with a higher proportion of deuterated end-groups.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ²H NMR) and Mass Spectrometry (MS) are essential for confirming the incorporation of the deuterated end-group.
Mechanism of End-Group Formation
Caption: Formation of a deuterated end-group via chain transfer.
Detailed Experimental Protocol
Materials:
-
Styrene, inhibitor removed
-
Benzoyl peroxide (BPO), initiator
-
This compound, 98 atom % D[8]
-
Toluene, solvent
-
Methanol, for precipitation
-
Deuterated chloroform (CDCl₃), for NMR analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve styrene (e.g., 10 g) and benzoyl peroxide (e.g., 0.1 g) in a mixture of toluene (e.g., 20 mL) and this compound (e.g., 20 mL). The high concentration of this compound is intentional to promote chain transfer.
-
Degassing: Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 80 °C under a nitrogen atmosphere and maintain for 6 hours.
-
Purification: After cooling to room temperature, precipitate the polystyrene by pouring the reaction mixture into a large volume of methanol. Filter the polymer and re-precipitate from a toluene/methanol system twice more to ensure the removal of unreacted monomer and initiator fragments.
-
Drying: Dry the purified polystyrene in a vacuum oven at 50 °C overnight.
-
Characterization:
-
¹H NMR: Analyze the polymer in CDCl₃ to determine the overall structure and to estimate the degree of polymerization.
-
²H NMR: Analyze a concentrated solution of the polymer in a protonated solvent (e.g., CHCl₃) to detect the deuterium signal from the end-group.
-
MALDI-TOF MS: This technique can provide information about the mass of the polymer chains, and the presence of the deuterated end-group can be confirmed by the isotopic pattern.
-
Expected Outcome:
The resulting polystyrene will have a relatively low molecular weight due to the high concentration of the chain transfer agent. ²H NMR spectroscopy should show a characteristic signal corresponding to the deuterium atom at the 2-position of the terminal isopropoxy group. MALDI-TOF mass spectrometry will reveal a series of polymer chain masses consistent with the styrene repeat unit plus the mass of the initiator fragment at one end and the deuterated isopropoxy group at the other.
Conclusion
This compound is a valuable tool in the arsenal of the polymer chemist. Its primary application lies in the detailed investigation of polymerization mechanisms, specifically the elucidation of chain transfer pathways through the kinetic isotope effect. The ability to precisely label the tertiary carbon allows for unambiguous confirmation of its role in the hydrogen abstraction process. Furthermore, it provides a straightforward method for the synthesis of polymers with deuterated end-groups, which can serve as important standards and probes in materials science and analytical chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this compound in their polymer synthesis endeavors.
References
-
Investigations of Chain Shuttling Olefin Polymerization Using Deuterium Labeling. Macromolecules. ([Link])
-
Chain transfer of alcohols in the polymerization of acrylic esters. ResearchGate. ([Link])
-
Kinetic Study on Acrylic Acid Polymerisations in Isopropanol. MDPI. ([Link])
-
A Theoretical Study of Mechanisms of Alkyl Acrylate Polymer Chain Transfer to Several Solvents. Drexel University. ([Link])
-
Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Xingwei Li. ([Link])
-
Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration. Azimuth Corporation. ([Link])
-
Synthesis of Deuterated Materials. Oak Ridge National Laboratory. ([Link])
-
Deuterated Polymers: Complete Guide. ResolveMass Laboratories Inc. ([Link])
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. ([Link])
-
Mechanistic studies. (A) Deuterium-labeling study. (B) Radical trapping... ResearchGate. ([Link])
-
Kinetic isotope effect. Wikipedia. ([Link])
-
Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels. Polymer Chemistry (RSC Publishing). ([Link])
-
Synthesis and Structure of Deuterated Ultra-Low Cross-Linked poly(N-isopropylacrylamide) Microgels. ResearchGate. ([Link])
-
Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. The Royal Society of Chemistry. ([Link])
-
Deuterium-labelling experiments. ResearchGate. ([Link])
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. ([Link])
-
Kinetic Isotope Effect in the Radical Step-Growth Termination of On-Surface Synthesized Graphene Nanoribbons. PMC - NIH. ([Link])
-
Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. ([Link])
-
Chain transfer. Wikipedia. ([Link])
-
Special Issue: “Synthesis of Advanced Polymer Materials 2.0”. PMC - NIH. ([Link])
Sources
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- 2. Chain transfer - Wikipedia [en.wikipedia.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. 2-丙醇-2-d1 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
Application Note & Protocols: Leveraging 2-Propanol-2-d1 for Enhanced Protein Precipitation and Extraction
Abstract
Protein precipitation is a cornerstone technique for concentrating, purifying, and fractionating proteins from complex biological samples. Organic solvents, particularly 2-propanol (isopropanol), are widely employed for their efficacy in inducing protein precipitation by modulating solvent polarity.[1][2] This application note explores the novel use of a deuterated isotopologue, 2-Propanol-2-d1, as a precipitating agent. We delve into the mechanistic underpinnings of the solvent isotope effect, proposing potential advantages in protein stability and compatibility with downstream analytical methods such as mass spectrometry and NMR. This guide provides a comprehensive scientific rationale, detailed experimental protocols, and optimization strategies for researchers, scientists, and drug development professionals seeking to refine their protein preparation workflows.
Part 1: Scientific Rationale and Mechanistic Insights
The Fundamental Mechanism of Organic Solvent Precipitation
The solubility of proteins in aqueous solutions is critically dependent on the hydration shell, a layer of ordered water molecules surrounding the protein surface.[3] This shell is established through hydrogen bonding and polar interactions between water and the protein's hydrophilic amino acid residues. Organic solvents like 2-propanol precipitate proteins by disrupting this essential hydration layer.[3]
The process is driven by two primary factors:
-
Reduction of the Dielectric Constant: 2-propanol has a much lower dielectric constant than water. As it is added to the aqueous protein solution, the overall dielectric constant of the solvent mixture decreases. This reduction weakens the electrostatic shielding between charged protein molecules, thereby enhancing attractive electrostatic forces and promoting aggregation.
-
Disruption of the Hydration Shell: The solvent molecules compete with proteins for interaction with water, effectively stripping away the hydration shell.[4] This desolvation exposes hydrophobic patches on the protein surface, leading to strong hydrophobic interactions between protein molecules, which drives aggregation and subsequent precipitation.
The Deuterium Isotope Effect: Why this compound?
While chemically similar to its proteo-counterpart, this compound features a deuterium atom at the 2-position. The substitution of a protium (¹H) atom with a deuterium (²H) atom introduces subtle yet significant physicochemical differences known as the solvent isotope effect.
Studies comparing protein stability in H₂O versus D₂O (heavy water) provide a compelling basis for the potential benefits of deuterated organic solvents. Proteins in D₂O often exhibit increased thermal stability and a more compact structure.[5][6][7][8] This stabilization is primarily attributed to stronger solvent-solvent (D₂O-D₂O) hydrogen bonds, which in turn enhances the hydrophobic effect and favors a more tightly folded protein state.[8][9]
By extending this principle, we can hypothesize the following advantages for using this compound:
-
Enhanced Protein Stability during Precipitation: The subtly altered hydrogen-bonding network may provide a gentler, more controlled desolvation process, potentially minimizing denaturation of sensitive or labile proteins during precipitation.
-
Improved Compatibility with Downstream Analytics:
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Using deuterated solvents during sample preparation can minimize isotopic back-exchange, preserving the deuterium labeling pattern for more accurate structural and dynamic analyses.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For NMR studies of proteins, employing deuterated reagents throughout the purification process reduces interfering proton signals, leading to cleaner spectra and enhanced signal-to-noise for key resonances.[11][12][13]
-
The logical relationship between the solvent properties and the precipitation outcome is illustrated below.
Caption: Mechanism of this compound induced protein precipitation.
Part 2: Experimental Protocols and Methodologies
These protocols are designed as a robust starting point. Optimization is highly recommended based on the specific protein of interest, its initial concentration, and the sample matrix.
Protocol 1: General Protein Precipitation from Aqueous Solution
This protocol is suitable for purifying and concentrating proteins from relatively clean aqueous buffers (e.g., post-chromatography fractions).
Materials:
-
Protein solution (in aqueous buffer)
-
This compound (≥98 atom % D)
-
Wash Buffer: 70% Ethanol (or deuterated ethanol, CD₃CD₂OD) in sterile water (or D₂O)
-
Resuspension Buffer: Buffer of choice suitable for downstream application (e.g., PBS, Tris, HEPES)
-
Microcentrifuge tubes (polypropylene recommended)
-
Refrigerated microcentrifuge
Procedure:
-
Initial Sample Preparation: Place the protein solution in a polypropylene microcentrifuge tube on ice. Ensure the initial protein concentration is adequate for efficient precipitation (typically >25 µg/mL).
-
Addition of this compound: Add 0.7 volumes of room-temperature this compound to the protein solution. For example, to 1 mL of protein solution, add 0.7 mL of this compound. Using the solvent at room temperature helps minimize the co-precipitation of salts.[14]
-
Mixing: Mix gently but thoroughly by inverting the tube 10-15 times. Avoid vigorous vortexing, which can cause protein denaturation and shearing.
-
Incubation: Incubate the mixture at 4°C for 30 minutes. Incubation time can be optimized (15 minutes to overnight) depending on the protein's properties and concentration.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 20 minutes at 4°C to pellet the precipitated protein.[15] Orient the tubes in the centrifuge with the hinge facing outward to ensure the pellet forms in a predictable location.
-
Supernatant Removal: Carefully decant or aspirate the supernatant, taking care not to disturb the protein pellet. Isopropanol pellets can be glassy and loosely attached.[15][16]
-
Pellet Washing: Add 500 µL of cold 70% ethanol to the pellet. This step removes residual isopropanol and co-precipitated salts. Do not resuspend the pellet; simply rinse it by gently inverting the tube.
-
Second Centrifugation: Centrifuge again at 14,000 x g for 10 minutes at 4°C.
-
Final Wash and Drying: Carefully remove the ethanol wash. Use a fine-tipped pipette to remove any remaining droplets. Air-dry the pellet at room temperature for 5-15 minutes. Do not over-dry, as this can make the protein difficult to redissolve.[16] The pellet should appear opaque or white when dry.
-
Resuspension: Resuspend the dried pellet in a desired volume of a suitable resuspension buffer. Gentle pipetting or brief vortexing may be required.
Protocol 2: Protein Extraction and Precipitation from Complex Lysates
This protocol is adapted for the extraction of total protein from cell or tissue lysates.
Materials:
-
Cell or tissue lysate (prepared in a suitable lysis buffer without high concentrations of detergents)
-
This compound (≥98 atom % D)
-
Guanidine Hydrochloride (for protein denaturation, if required)
-
Wash and Resuspension buffers (as in Protocol 1)
Procedure:
-
Lysate Clarification: Start with a clarified cell or tissue lysate. Centrifuge the initial lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris, lipids, and nucleic acids. Transfer the clear supernatant to a new tube.
-
Precipitation: Add 1.5 volumes of this compound to the clarified supernatant. For samples containing detergents or other interfering substances, the addition of 3-4 volumes may be necessary.[2]
-
Mixing and Incubation: Mix by inversion and incubate at -20°C for at least 60 minutes. For dilute samples, overnight incubation can improve yield.
-
Pelleting and Washing: Proceed with steps 5 through 10 from Protocol 1, ensuring all centrifugation steps are sufficient to pellet the proteins from the complex mixture.
Caption: General workflow for protein precipitation using this compound.
Part 3: Data Presentation and Optimization
Effective protein precipitation requires careful optimization of key parameters. The following table provides a starting point for this process.
| Parameter | Standard Range | Optimization Rationale & Key Considerations |
| Solvent:Sample Ratio | 0.7:1 to 4:1 (v/v) | Lower ratios (0.7:1) are often sufficient for pure proteins.[15] Higher ratios (1.5:1 or more) are needed for complex mixtures or to overcome interfering substances like detergents.[2] |
| Incubation Temperature | -20°C to Room Temp | Low temperatures (4°C or -20°C) generally improve precipitation yield but can increase co-precipitation of contaminants. Room temperature precipitation minimizes salt co-precipitation.[14] |
| Incubation Time | 15 min to Overnight | Longer incubation times increase the yield, especially for low-concentration protein samples. |
| Centrifugation Speed | 10,000 - 16,000 x g | Higher speeds ensure tight pelleting of small or low-density protein aggregates. |
| Centrifugation Time | 10 - 30 min | Longer times are necessary for complete recovery, particularly after the initial precipitation step. |
| Wash Steps | 1-2 washes | A single wash with 70% ethanol is standard. A second wash may be necessary for samples with high salt content. |
Part 4: Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No visible pellet | Low protein concentration. | Increase incubation time (overnight at -20°C). Use a co-precipitant like glycogen. Ensure centrifuge is functioning correctly. |
| Pellet is loose/smeary | Presence of detergents or lipids. Incomplete precipitation. | Increase the volume of this compound. Perform an initial clarification step to remove lipids. |
| Protein won't redissolve | Pellet was over-dried. Protein has denatured and aggregated irreversibly. | Do not use a vacuum to dry the pellet. Try resuspending in a stronger buffer containing a mild denaturant (e.g., 1-2 M urea) and then dialyze back into the desired buffer. |
| Low protein yield | Incomplete precipitation. Pellet loss during supernatant removal. | Optimize solvent ratio and incubation time/temperature. Be extremely careful when decanting; use a pipette to remove the final supernatant volume. |
| Contamination in final sample | Co-precipitation of salts or other molecules. | Ensure the wash step is performed thoroughly. Consider precipitating at room temperature to reduce salt co-precipitation.[14] |
References
-
G-Biosciences. (2018, December 11). Organic Solvent Extraction of Proteins. G-Biosciences. [Link]
- Navin, R. R., et al. (Date not available). Successful extraction of proteins with nutritive value using organic solvents from peanuts. [Source information not fully available in search results]
-
Makhatadze, G. I., Clore, G. M., & Gronenborn, A. M. (1995). Solvent isotope effect and protein stability. Nature structural biology, 2(10), 852–855. [Link]
-
Li, L., et al. (Date not available). Organic solvent extraction of proteins and peptides from serum as an effective sample preparation for detection and identification of biomarkers by mass spectrometry. PubMed. [Link]
-
Makhatadze, G. I. (1995). Solvent isotope effect and protein stability. ResearchGate. [Link]
- Schoen, A., et al. (Date not available). Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase. [Source information not fully available in search results]
-
Bio-Rad. (Date not available). Protein Extraction and Cleanup. Bio-Rad. [Link]
-
Dr. Manojkumar N. (2022, March 21). Protein precipitation Using Organic solvent. YouTube. [Link]
-
Pokorná, S., et al. (2023). Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes. The Journal of Physical Chemistry B, 127(5), 1185–1193. [Link]
-
Marney, L. C., et al. (2008). Isopropanol Protein Precipitation for the Analysis of Plasma Free Metanephrines by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Pokorná, S., et al. (2023). Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes. PMC. [Link]
-
Nanalysis. (2021, February 23). Deuterated Solvents. Nanalysis. [Link]
-
G-Biosciences. (2012, September 7). Work of Salt, Isopropanol and Ethanol in DNA Extraction. G-Biosciences. [Link]
-
Marney, L. C., et al. (2008). Isopropanol protein precipitation for the analysis of plasma free metanephrines by liquid chromatography-tandem mass spectrometry. Clinical chemistry, 54(10), 1729–1732. [Link]
-
KAPA Biosystems. (Date not available). Isopropanol precipitation procedure with KAPA Express Extract. [Link]
-
SYNMR. (Date not available). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. [Link]
-
QIAGEN. (Date not available). Isopropanol DNA Precipitation Protocol for Pure Yield. QIAGEN. [Link]
-
Le, H. V., et al. (2020). A simple protocol for the production of highly deuterated proteins for biophysical studies. MethodsX, 7, 100898. [Link]
-
Bioquochem. (2021, October 4). Principals of various protein precipitation methods. BQC - Bioquochem. [Link]
-
Fiaux, H., et al. (Date not available). Procedures used for the preparation of deuterated, uniformly 15 N-labeled proteins. ResearchGate. [Link]
-
ResearchGate. (2023, November 15). For NMR experiment, what is the best solvent for protein and lipid?. ResearchGate. [Link]
-
Engen, J. R., et al. (2011). Advantages of Isotopic Depletion of Proteins for Hydrogen/Deuterium Exchange Experiments Monitored by Mass Spectrometry. PMC. [Link]
-
Sygnature Discovery. (Date not available). Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration. [Link]
-
Chomczynski, P., & Sacchi, N. (2006). A Single-Step Method for the Simultaneous Preparation of DNA, RNA, and Protein from Cells and Tissues. PubMed. [Link]
-
Arakawa, T., et al. (2012). Mechanistic insights into protein precipitation by alcohol. Biochimica et biophysica acta, 1824(4), 682–688. [Link]
-
ReAgent. (2018, July 12). What Is The Difference Between Propan-1-ol and Propan-2-ol?. Chemical Suppliers. [Link]
-
Quora. (2017, April 19). How would you distinguish between 1 propanol and 2 propanol?. Quora. [Link]
-
Compare the Difference Between Similar Terms. (2019, July 30). Difference Between 1 Propanol and 2 Propanol. [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023, March 14). how to distinguish between 1 propanol and 2 propanol?. [Link]
Sources
- 1. ≥99.5%, for molecular biology, suitable for RNA extraction, DNA extraction, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
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- 3. bioquochem.com [bioquochem.com]
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- 8. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. n-genetics.com [n-genetics.com]
Application Notes & Protocols for Reactions Involving 2-Propanol-2-d1
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup, application, and analysis of reactions involving 2-Propanol-2-d1. This deuterated isotopologue of isopropanol is a powerful tool for elucidating reaction mechanisms, particularly through the study of the kinetic isotope effect (KIE). We will delve into the foundational principles of its use, provide detailed, field-tested protocols for its application in oxidation and catalytic transfer deuteration reactions, and outline the necessary analytical techniques for robust characterization. The causality behind experimental choices is emphasized to ensure both technical accuracy and practical success.
Introduction: The Utility of a Single Deuteron
This compound, also known as isopropanol-2-d1, is an isotopic variant of 2-propanol where the hydrogen atom on the secondary carbon (C2) is replaced by its heavier isotope, deuterium. This seemingly minor substitution has profound implications for the study of chemical reactions. The increased mass of deuterium relative to protium (standard hydrogen) leads to a lower zero-point vibrational energy for the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond.
This phenomenon gives rise to the primary kinetic isotope effect (KIE) , a change in the reaction rate upon isotopic substitution.[1][2] When the C-H bond at the C2 position is broken in the rate-determining step of a reaction, substituting it with a C-D bond will cause a measurable decrease in the reaction rate. By quantifying this rate change (kH/kD), researchers can gain definitive evidence about the transition state of the reaction, making this compound an invaluable mechanistic probe.[3] Beyond KIE studies, it also serves as a precise deuterium source in catalytic reactions for site-specific isotopic labeling.[4]
Safety, Handling, and Storage
Scientific integrity begins with safety. This compound shares the same primary hazards as its non-deuterated counterpart: it is a highly flammable liquid whose vapors can form explosive mixtures with air.[5][6] Adherence to strict safety protocols is mandatory.
Hazard Profile
| Property | Data | Reference |
| Signal Word | Danger | [5] |
| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | [7] |
| Hazard Statements | H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness. | [5][7] |
| Flash Point | 12 °C (53.6 °F) - closed cup | [7][8] |
| Explosive Limits | Vapors may form explosive mixtures with air. | [5][9] |
Handling and Personal Protective Equipment (PPE)
All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation.[10][11]
-
Eye Protection: Chemical safety goggles and/or a full-face shield are required where splashing is possible.[11]
-
Skin Protection: Wear impervious protective clothing, such as a lab coat. Nitrile or neoprene gloves are recommended.[11]
-
Ignition Source Control: Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use non-sparking tools and explosion-proof equipment.[10][11]
-
Static Discharge: This material can accumulate static charges. All metal parts of equipment must be bonded and grounded during transfers to prevent static sparks.[6][11]
Storage
Store in a cool, dry, well-ventilated location designated for flammable liquids. Keep containers tightly closed and protected from physical damage.[9][11]
Core Principle: Visualizing the Kinetic Isotope Effect
The primary KIE arises because the activation energy for cleaving a C-D bond (Ea(D)) is greater than that for a C-H bond (Ea(H)). This is a direct consequence of the difference in zero-point energies (ZPE) of the respective ground states. The diagram below illustrates this fundamental concept.
Caption: General workflow for reactions using this compound.
Application Protocol 1: KIE in the Oxidation of this compound
Objective: To demonstrate and quantify the primary kinetic isotope effect in the oxidation of isopropanol to acetone.
Causality: The oxidation of a secondary alcohol to a ketone by an agent like acidified dichromate proceeds via a mechanism where the cleavage of the C-H bond on the alcohol-bearing carbon is the rate-determining step. [12]By comparing the reaction rate of 2-propanol with that of this compound, we can experimentally validate this mechanistic step. The expected outcome is a significantly slower reaction for the deuterated species (kH/kD > 1).
Materials & Reagents
-
2-Propanol (ACS grade or higher)
-
This compound (≥98 atom % D)
-
Potassium Dichromate (K₂Cr₂O₇)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Deionized Water
-
UV-Vis Spectrophotometer or GC-MS
Protocol
-
Preparation of Oxidizing Solution: In a 100 mL volumetric flask, carefully dissolve 2.0 g of K₂Cr₂O₇ in ~80 mL of deionized water. Slowly, and with cooling, add 10 mL of concentrated H₂SO₄. Once at room temperature, dilute to the mark with deionized water. This solution is highly corrosive and a strong oxidizer.
-
Reaction Setup: Prepare two identical sets of reaction vials or cuvettes.
-
Kinetic Run 1 (H-Isotope):
-
To a cuvette, add 2.0 mL of the oxidizing solution.
-
Add 1.0 mL of a 0.5 M aqueous solution of 2-propanol.
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance of the Cr₂O₇²⁻ ion at ~440 nm over time. Alternatively, take aliquots at set time intervals, quench the reaction, and analyze by GC for substrate disappearance.
-
-
Kinetic Run 2 (D-Isotope):
-
To a second cuvette, add 2.0 mL of the oxidizing solution.
-
Add 1.0 mL of a 0.5 M aqueous solution of this compound.
-
Immediately begin monitoring the reaction under the identical conditions used for the H-isotope.
-
-
Data Analysis:
-
Plot Absorbance (or concentration) vs. Time for both reactions.
-
Determine the initial rate for each reaction from the slope of the linear portion of the curve.
-
Calculate the KIE = Rate(H) / Rate(D). A value significantly greater than 1 (typically 5-7 for this reaction) confirms the C-H/D bond cleavage is rate-determining.
-
Caption: Oxidation of 2-propanol isotopologues to acetone.
Application Protocol 2: Catalytic Transfer Deuteration
Objective: To utilize this compound as a deuterium source for the catalytic reduction of a ketone to a specifically labeled secondary alcohol.
Causality: Transition metal-catalyzed transfer hydrogenation is a powerful method for reducing carbonyls, where 2-propanol often serves as the benign hydrogen donor. [13]By substituting with this compound, the deuterium atom is transferred to the carbonyl carbon, providing a clean and efficient method for isotopic labeling. This is critical in pharmaceutical development for ADME studies and in mechanistic investigations.
Materials & Reagents
-
Substrate (e.g., Acetophenone)
-
This compound (≥98 atom % D, anhydrous)
-
Transfer Hydrogenation Catalyst (e.g., [Cp*IrCl₂]₂)
-
Base (e.g., Anhydrous K₂CO₃ or NaOH)
-
Anhydrous Solvent (if necessary, e.g., Toluene)
-
Standard workup and purification supplies.
Protocol
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add acetophenone (1 mmol), [Cp*IrCl₂]₂ (0.005 mmol, 0.5 mol%), and K₂CO₃ (0.2 mmol).
-
Solvent/Deuterium Source: Add 5 mL of anhydrous this compound via syringe. It serves as both the solvent and the deuterium source.
-
Reaction: Heat the mixture to reflux (~82 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC analysis of small aliquots.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the catalyst and base.
-
Remove the this compound solvent under reduced pressure (rotary evaporation).
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-phenylethanol-1-d1.
Analysis
-
¹H NMR: Confirm the disappearance of the quartet corresponding to the α-proton in the product and the appearance of a simplified spectrum.
-
Mass Spectrometry: The molecular ion peak (M+) should be shifted by +1 m/z unit compared to the unlabeled 1-phenylethanol, confirming deuterium incorporation.
Key Analytical Techniques
Verifying the outcome of reactions with this compound is crucial. The following techniques are indispensable.
| Technique | Application & Expected Observation |
| ¹H NMR Spectroscopy | Used to confirm the absence of a proton at the C2 position after a reaction. In KIE studies, it monitors substrate disappearance. In labeling studies, it verifies the loss of the proton signal at the site of deuteration. [14][15] |
| ²H (Deuterium) NMR | Directly detects the presence and location of deuterium atoms in the product molecule, providing definitive proof of successful labeling. |
| Mass Spectrometry (MS) | Confirms the increase in molecular weight corresponding to the number of incorporated deuterium atoms. Fragmentation patterns can also provide structural information. [16] |
| Infrared (IR) Spectroscopy | The C-D bond stretch appears at a lower frequency (~2100-2250 cm⁻¹) than a C-H stretch (~2850-3000 cm⁻¹). This can be a quick diagnostic check for deuterium incorporation. |
| Gas Chromatography (GC) | An excellent tool for monitoring the progress of a reaction by separating and quantifying the reactant and product over time. It is essential for accurate kinetic measurements. |
References
-
Safety Data Sheet: 2-Propanol D1 - Carl ROTH. (URL: [Link])
-
2-Propanol - SAFETY DATA SHEET. (URL: [Link])
-
2-Propanol - Dutscher. (URL: [Link])
-
Szymański, G. S., & Rychlicki, G. (2005). Catalytic conversion of 2-propanol on cation-substituted forms of oxidized carbon. Reaction Kinetics and Catalysis Letters, 86(1), 147-154. (URL: [Link])
-
Spectroscopy of Alcohols - Chemistry LibreTexts. (2020). (URL: [Link])
-
Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024). (URL: [Link])
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (URL: [Link])
-
Iridium-catalyzed α-selective deuteration of alcohols - PMC - NIH. (URL: [Link])
-
Isopropanol, 2-Propanol - Organic Chemistry Portal. (URL: [Link])
-
Which compound is produced by the oxidation of 2 propanol in the presence of sulphuric acid? - Quora. (2018). (URL: [Link])
-
Spectrum of deuterated alcohols different than expected : r/massspectrometry - Reddit. (2022). (URL: [Link])
-
2 propanol – Knowledge and References - Taylor & Francis. (URL: [Link])
-
2-Propanol Interacting with Co O (001): A combined AIMD and vSFS study - ChemRxiv. (URL: [Link])
-
Promoting Role of Isolated Surface Hydroxyls on Selective Dehydrogenation of 2-Propanol to Acetone over Co3O4 Catalyst: A Mechanistic Study | ACS Catalysis. (URL: [Link])
-
2-Propanol D8 - Deuterated Compounds for NMR - Carl ROTH. (URL: [Link])
-
Oxidation of Propanol - Easy exam revision notes for GSCE Chemistry. (URL: [Link])
-
Iso-Propyl alcohol-d8 (2-propanol-d8)| CAS 22739-76-0 - ResolveMass Laboratories Inc. (URL: [Link])
-
Structure and dynamics of aqueous 2-propanol: A THz-TDS, NMR and neutron diffraction study - ResearchGate. (URL: [Link])
-
2-Propanol Oxidation in a Pressurized Jet-Stirred Reactor (JSR) and Combustion Bomb: Experimental and Detailed Kinetic Modeling Study | Request PDF - ResearchGate. (URL: [Link])
-
2-Propanol Activation on the Low Index Co3O4 Surfaces:A Comparative Study Using Molecular Dynamics Simulations - DuEPublico. (URL: [Link])
-
oxidation of alcohols - Chemguide. (URL: [Link])
-
Kinetics of the Catalytic Dehydration of 2-Propanol in an Aqueous Medium - Bibliothèque et Archives Canada. (URL: [Link])
- EP2243762A1 - Process for production of 2-propanol - Google P
-
Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. (2005). (URL: [Link])
-
Reaction pathways of 2‐propanol oxidation in the aqueous phase. - ResearchGate. (URL: [Link])
-
The Practice & Pitfalls of Studying Organic Reaction Mechanisms | Lecture 2 - Isotope Effects - YouTube. (2022). (URL: [Link])
-
An Experimental Study of 2-Propanol Pyrolysis Chemistry | Request PDF - ResearchGate. (URL: [Link])
-
Kinetic Isotope Effect (Péter, 2023) - Baran Lab. (URL: [Link])
-
Kinetic Isotope Effect: Principles and its use in mechanism investigation - EPFL. (URL: [Link])
-
Demonstrating the Primary Kinetic Isotope Effect in the Chromium(VI) Oxidation of 2-Propanol-d8and Methanol-d4 | Request PDF - ResearchGate. (URL: [Link])
-
An Experimental Study of 2-Propanol Pyrolysis Chemistry. | Semantic Scholar. (URL: [Link])
-
Distillation of Isopropanol (2-propanol). (URL: [Link])
-
2-Propanol | Fisher Scientific. (URL: [Link])
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- 9. pdf.dutscher.com [pdf.dutscher.com]
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Troubleshooting & Optimization
improving the yield and purity of 2-Propanol-2-d1 synthesis
Technical Support Center: Synthesis of 2-Propanol-2-d1
Welcome to the technical support center for the synthesis of this compound (Isopropanol-2-d1). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic step, with a focus on maximizing both chemical yield and isotopic purity.
Section 1: Synthesis Overview & Core Principles
The most common and cost-effective method for synthesizing this compound is the reduction of acetone with a deuterated hydride reagent. Sodium borodeuteride (NaBD₄) is typically the reagent of choice due to its favorable safety profile and ease of handling compared to more powerful reagents like lithium aluminum deuteride (LiAlD₄).
The reaction proceeds via the nucleophilic addition of a deuteride ion (D⁻) from the borodeuteride complex to the electrophilic carbonyl carbon of acetone. A subsequent workup with a proton source quenches the intermediate alkoxide to yield the final deuterated alcohol.[1][2]
General Reaction Workflow
The overall process can be visualized as a multi-step workflow, from initial reaction setup to final product characterization.
Caption: General experimental workflow for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a realistic yield and isotopic purity to expect? A1: With proper technique and high-quality reagents, chemical yields of 80-95% are achievable. Isotopic purity is highly dependent on the atom % D of the starting NaBD₄ and the rigor of the anhydrous technique. Using 98 atom % D NaBD₄, an isotopic purity of >97% in the final product is a reasonable target.
Q2: Sodium Borodeuteride (NaBD₄) vs. Lithium Aluminum Deuteride (LiAlD₄): Which is better? A2: For the reduction of a simple ketone like acetone, NaBD₄ is the superior choice. It is safer, less expensive, and sufficiently reactive.[3] LiAlD₄ is a much more powerful reducing agent that reacts violently with protic solvents, including alcohols and water, making it more hazardous and requiring strictly anhydrous conditions and a non-protic solvent like THF or diethyl ether.[3]
| Feature | Sodium Borodeuteride (NaBD₄) | Lithium Aluminum Deuteride (LiAlD₄) |
| Reactivity | Moderate; reduces aldehydes & ketones.[4] | Very high; reduces esters, amides, acids.[3] |
| Solvent | Protic (Methanol, Ethanol, Water).[4] | Aprotic (THF, Diethyl Ether) REQUIRED. |
| Safety | Reacts with water to release H₂.[5] | Reacts VIOLENTLY with water.[6] |
| Workup | Simple aqueous quench. | Cautious, multi-step quench (Fieser method). |
| Cost | Generally lower. | Generally higher. |
Q3: How do I accurately determine the isotopic purity of my final product? A3: A combination of analytical techniques is recommended for a comprehensive assessment.[7]
-
¹H NMR (Proton NMR): This is the most precise method for measuring high levels of deuteration.[8] You can quantify the very small residual proton signal at the C-2 position by comparing its integration to a non-deuterated, stable signal in the molecule (e.g., the methyl protons).[9]
-
Mass Spectrometry (GC-MS or LC-MS): MS can distinguish between the deuterated (d1) and non-deuterated (d0) molecules based on their mass-to-charge (m/z) ratio.[10][11] This confirms the presence of the desired isotopologue.[8]
Q4: My NaBD₄ has been on the shelf for a while. Is it still good? A4: Sodium borodeuteride is hygroscopic and can decompose upon exposure to moisture.[12] This degradation reduces its activity and can lead to lower yields.[13] It is best to use a freshly opened bottle stored in a desiccator. If you suspect degradation, you can test its activity on a small scale with a standard ketone before committing to your main reaction.
Section 3: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem: Low Chemical Yield
Q: My isolated yield is significantly lower than expected. What went wrong?
This is a common issue that can often be traced to one of four main causes. The following diagram outlines a logical troubleshooting process.
Caption: Troubleshooting logic for low reaction yield.
-
Cause 1: Degraded Reducing Agent
-
Cause 2: Incomplete Reaction
-
Explanation: The reaction may not have gone to completion due to insufficient reagent, time, or activation energy.
-
Solution:
-
Stoichiometry: While the mole ratio is 4:1 (ketone:borodeuteride), it's common practice to use a slight excess of NaBD₄ (e.g., 1.1 to 1.5 molar equivalents of hydride) to ensure the reaction is driven to completion.[13][15]
-
Reaction Time/Temperature: Ensure the reaction is stirred for an adequate amount of time. While the initial addition is done at 0 °C to control the exothermic reaction, allowing the mixture to warm to room temperature for 30-60 minutes can help complete the conversion.[16]
-
-
-
Cause 3: Product Loss During Workup
-
Explanation: 2-Propanol has moderate water solubility. Significant product can be lost in the aqueous layer during extraction if not performed carefully.
-
Solution:
-
Multiple Extractions: Perform at least three extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Brine Wash: Before extracting, saturate the aqueous layer by adding sodium chloride (NaCl). This decreases the solubility of the alcohol in the aqueous phase, driving more of it into the organic layer.
-
-
Problem: Low Isotopic Purity
Q: My NMR analysis shows a significant proton signal where the deuterium should be. How did this happen?
-
Cause 1: Protic Contamination in the Reaction
-
Explanation: The primary cause of low isotopic purity is the presence of unwanted proton sources before the workup. If the NaBD₄ reacts with a protic solvent (like residual water in the acetone or solvent), it can release HD gas and form boron species that may participate in non-deuteride transfer. The most critical factor is ensuring all reagents and glassware are anhydrous.
-
Solution:
-
Dry Glassware: Oven-dry all glassware immediately before use.
-
Anhydrous Solvents: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.
-
Dry Starting Material: Ensure your acetone is anhydrous. Commercially available anhydrous acetone is suitable.
-
-
-
Cause 2: H/D Exchange During Workup
-
Explanation: While less common for this specific alcohol, quenching the reaction with a protic acid (H⁺) can sometimes facilitate H/D exchange, especially if the mixture is heated.
-
Solution:
-
Quench with D₂O: For maximal isotopic purity, quench the reaction with deuterium oxide (D₂O) instead of regular water. This ensures that any remaining reactive intermediates are quenched with a deuterium source.
-
Avoid Strong Acid: Use water or a very dilute, cold acid for the quench. Perform the quench at a low temperature (0 °C).
-
-
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for a typical laboratory-scale synthesis.
Materials:
-
Acetone (anhydrous, 5.81 g, 100 mmol)
-
Sodium Borodeuteride (NaBD₄, 98 atom % D, 1.25 g, 30 mmol)
-
Methanol (anhydrous, 100 mL)
-
Deuterium Oxide (D₂O, 20 mL) or Deionized Water
-
Diethyl Ether (or Ethyl Acetate, 3 x 50 mL)
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
Setup: Assemble an oven-dried 250 mL round-bottom flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reaction Mixture: Add anhydrous methanol (100 mL) to the flask, followed by acetone (5.81 g, 100 mmol). Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve the NaBD₄ (1.25 g, 30 mmol) in a small amount of cold, anhydrous methanol. Add this solution dropwise to the stirring acetone solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir for an additional 60 minutes at room temperature.
-
Quenching: Cool the reaction mixture back down to 0 °C. Slowly and carefully add D₂O (20 mL) dropwise to quench any unreacted NaBD₄. Vigorous bubbling (H₂ or D₂ gas) will occur.[5][17]
-
Solvent Removal: Remove the bulk of the methanol solvent using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: The product can be purified by simple distillation (boiling point: 82 °C).[18][19] This step is crucial for removing any non-volatile impurities.[18]
-
Characterization: Obtain the final mass and calculate the percent yield. Characterize the product by ¹H NMR and GC-MS to confirm structure and determine isotopic purity.[8]
Section 5: References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Borodeuteride, 98 Atom % D. Retrieved from Cole-Parmer.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium borodeuteride-d₄. Retrieved from Sigma-Aldrich.
-
ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet. Retrieved from ESPI Metals.
-
Carl ROTH. (n.d.). Safety data sheet: Sodium borodeuteride. Retrieved from Carl ROTH.
-
Chemdox. (n.d.). Safety Data Sheet: Sodium Borodeuteride. Retrieved from Chemdox.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Ketone Reduction for Aminocyclopentanol Synthesis. Retrieved from BenchChem.
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Reduction reaction. Retrieved from UCLA.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry.
-
University of Missouri-St. Louis. (2009). Distillation of Isopropanol (2-propanol). Retrieved from UMSL.
-
CIL. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from Cambridge Isotope Laboratories.
-
Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453.
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from Common Organic Chemistry.
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from ResolveMass.
-
BenchChem. (2025). A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry. Retrieved from BenchChem.
-
Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate.
-
Chad's Prep. (2021). Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from YouTube.
-
American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. Retrieved from ACS Publications.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich.
-
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from UCI.
-
WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from WebAssign.
Sources
- 1. Illustrated Glossary of Organic Chemistry - Reduction reaction [chem.ucla.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. isotope.com [isotope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sodium Borohydride - ESPI Metals [espimetals.com]
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- 19. This compound D 98atom 3972-26-7 [sigmaaldrich.com]
Technical Support Center: A Researcher's Guide to 2-Propanol-2-d1
Welcome to our dedicated technical support center for 2-Propanol-2-d1. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated isopropanol in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your work. This resource addresses common questions and troubleshooting scenarios related to impurities in this compound and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial this compound?
The purity of this compound is paramount for sensitive applications, particularly in NMR spectroscopy and as a tracer in metabolic studies. Impurities can arise from both the synthesis of the deuterated solvent and its subsequent handling and storage.
Common Impurities in this compound:
| Impurity Category | Specific Examples | Origin | Potential Impact |
| Water (H₂O/HDO) | Water | Absorption from the atmosphere (hygroscopic nature) | Broad peak in ¹H NMR, can exchange with labile protons in the sample, potentially affecting chemical shifts and integration. |
| Residual Starting Materials | Acetone, Acetone-d6 | Incomplete reduction during synthesis (e.g., Meerwein-Ponndorf-Verley reduction)[1][2][3] | Can introduce extraneous signals in spectra and may participate in side reactions. |
| Partially Deuterated Species | (CH₃)₂CHOH, (CH₃)₂CDOH with deuterons at other positions | Incomplete H-D exchange during synthesis[4][5] | Can complicate spectral interpretation due to overlapping signals and affect quantification in isotopic labeling studies. |
| Other Alcohols & Ethers | 1-Propanol, Diisopropyl ether | Side reactions during synthesis or from the non-deuterated starting material[6][7][8] | Introduce additional peaks in NMR and GC-MS, potentially interfering with the analysis of the compound of interest. |
| Catalyst Residues | Aluminum salts (from Al(O-i-Pr)₃ in MPV reduction) | Incomplete removal after synthesis | Can broaden NMR signals and potentially catalyze unwanted side reactions. |
| Atmospheric Contaminants | Grease, plasticizers | Improper handling and storage | Can introduce a variety of spurious signals in sensitive analyses. |
Troubleshooting Guide: Impurity Identification and Removal
This section provides a systematic approach to identifying and eliminating common impurities in this compound.
Q2: I see an unexpected peak in my ¹H NMR spectrum when using this compound. How can I identify it?
Identifying unknown peaks is a common challenge. A logical, step-by-step approach is crucial.
Workflow for Impurity Identification:
Caption: A logical workflow for identifying unknown impurities in this compound.
Q3: My this compound is contaminated with water. What is the best way to dry it?
Water is the most frequent impurity. Its removal is critical for many moisture-sensitive reactions.
Methods for Drying this compound:
| Method | Description | Advantages | Disadvantages |
| Molecular Sieves (3Å) | Activated 3Å molecular sieves are added to the solvent and allowed to stand.[9][10] | Highly effective at removing water to ppm levels, safe, and easy to use.[11] | Slower than other methods; requires proper activation of the sieves. |
| Distillation | Simple distillation can remove non-volatile impurities. For water, which forms an azeotrope with isopropanol, azeotropic or extractive distillation is necessary.[12][13][14] | Can remove a broader range of impurities in a single step. | More complex setup, potential for thermal decomposition of the solvent or impurities. |
| Inert Gas Purging | Bubbling a dry, inert gas (e.g., Argon or Nitrogen) through the solvent. | Can remove dissolved gases and some volatile impurities. | Less effective for removing significant amounts of water. |
Experimental Protocol: Drying this compound with Molecular Sieves
-
Activation of Molecular Sieves:
-
Place 3Å molecular sieves in a flask.
-
Heat to 200-300°C under vacuum for at least 4 hours.
-
Allow to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Drying Procedure:
-
Add the activated molecular sieves to a dry flask (approximately 10-20% of the solvent volume).
-
Transfer the this compound to the flask under an inert atmosphere.
-
Allow the solvent to stand for at least 24 hours. For very dry solvent, 48-72 hours is recommended.[11]
-
The dry solvent can be carefully decanted or cannulated for use.
-
Causality: 3Å molecular sieves are recommended for drying alcohols because the pore size is small enough to exclude the alcohol molecules while allowing the smaller water molecules to be adsorbed.[9][10]
Q4: How can I remove non-aqueous impurities like residual acetone?
For impurities with different boiling points than this compound, fractional distillation is an effective purification method.
Experimental Protocol: Purification by Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).
-
Ensure all glassware is thoroughly dried to prevent water contamination.
-
-
Distillation Procedure:
-
Add the impure this compound and a few boiling chips to the distillation flask.
-
Heat the flask gently.
-
Discard the initial fraction (forerun), which will be enriched with lower-boiling impurities like acetone.
-
Collect the fraction that distills at the boiling point of 2-Propanol (approximately 82°C).
-
Stop the distillation before the flask runs dry to avoid concentrating non-volatile impurities.
-
Logical Relationship of Purification Steps:
Caption: A recommended two-step purification workflow for this compound.
References
-
Efficient Continuous-Flow H–D Exchange Reaction of Aromatic Nuclei in D2O/2-PrOH Mixed Solvent in Catalyst Cartridge Packed with Platinum on Carbon Beads. (2025). ResearchGate. [Link]
-
Meerwein–Ponndorf–Verley reduction. Grokipedia. [Link]
-
Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. [Link]
-
Using molecular sieves for solvent drying. University of Wisconsin-Madison. [Link]
-
Meerwein–Ponndorf–Verley reduction. Wikipedia. [Link]
-
Platinum on Carbon-Catalyzed H–D Exchange Reaction of Aromatic Nuclei due to Isopropyl Alcohol-Mediated Self- Activation of Platinum Metal in Deuterium Oxide. (2025). ResearchGate. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]
-
How is the preparation of 2-propanol from ketone? Quora. [Link]
-
Reduction of Acetone to Isopropanol Using Producer Gas Fermenting Microbes. (2025). ResearchGate. [Link]
-
Why and How Do We Dry Organic Solvents with Molecular Sieves? YouTube. [Link]
-
Meerwein-Ponndorf-Verley Reduction. Wordpress. [Link]
-
1 H NMR spectrum of 2-propanol ((CH 3 ) 2 doublet peak at 1 ppm)... ResearchGate. [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
-
Distillation of Isopropanol (2-propanol). Odinity. [Link]
-
Hydrogen–deuterium exchange. Wikipedia. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]
-
How 2-propen-1-ol reacts with different reagents in chemical synthesis. slt.co. [Link]
-
Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2025). ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. University of Washington. [Link]
-
Analyzing USP grade isopropyl alcohol impurities. AZoM. [Link]
-
Isopropyl Alcohol Purification through Extractive Distillation using Glycerol as an Entrainer: Technical Performances Simulation and Design. E3S Web of Conferences. [Link]
-
How can acetone (2-propanone) be synthesized from alcohol? Homework.Study.com. [Link]
-
1H proton nmr spectrum of 2-methylpropan-2-ol. Doc Brown's Chemistry. [Link]
-
Student preparation of acetone from 2-propanol. Sciencemadness.org. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
- Process for production of 2-propanol.
-
Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. PMC. [Link]
-
Qualitative and Comparative Analyses of Impurities in Isopropanol using Two Different GC Columns. JEOL. [Link]
- Purification of isopropyl alcohol.
-
Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu. [Link]
-
Dehydration of Isopropanol: A Comparative Review of Distillation Processes, Heat Integration, and Intensification Techniques. MDPI. [Link]
-
Isopropyl Alcohol Purification. Scribd. [Link]
-
Propanols. ResearchGate. [Link]
-
Catalytic conversion of 2-propanol on cation-substituted forms of oxidized carbon. (2025). ResearchGate. [Link]
-
2-Propanol Lab Report. Bartleby.com. [Link]
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- 7. Analysis of United States Pharmacopeia (USP) Grade Isopropyl Alcohol Impurities | PerkinElmer [perkinelmer.com]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Chemistry 102 - Experiment 5 [home.miracosta.edu]
- 13. journal.unnes.ac.id [journal.unnes.ac.id]
- 14. Dehydration of Isopropanol: A Comparative Review of Distillation Processes, Heat Integration, and Intensification Techniques | MDPI [mdpi.com]
storage and stability issues with deuterated isopropanol
Welcome to the technical support center for deuterated isopropanol (IPA-d). This guide is designed for researchers, scientists, and drug development professionals to address common storage and stability issues encountered during experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your results.
Introduction to Deuterated Isopropanol
Deuterated isopropanol, with common variants like isopropanol-d8 ((CD₃)₂CDOD) and isopropanol-OD ((CH₃)₂CHOD), is a crucial solvent and reagent in various scientific applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] Its primary advantage lies in the replacement of hydrogen atoms with deuterium, which minimizes solvent interference in ¹H NMR spectra.[1] However, its chemical properties also make it susceptible to degradation and contamination if not handled and stored correctly. This guide will help you navigate these challenges.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with deuterated isopropanol.
Issue 1: Unexpected Peaks in Your NMR Spectrum
One of the most common issues is the appearance of unexpected signals in your ¹H NMR spectrum, which can interfere with the interpretation of your results.
Possible Causes and Solutions:
-
Water Contamination: Deuterated isopropanol is hygroscopic and readily absorbs atmospheric moisture.[1] This leads to a broad peak in the NMR spectrum, the chemical shift of which can vary depending on the solvent and temperature.
-
Causality: The hydroxyl proton of water (H₂O) is NMR active and will appear in your spectrum. Furthermore, the labile deuterium on the hydroxyl group of IPA-d can exchange with protons from absorbed water, reducing the isotopic purity of the solvent.
-
Solution:
-
Proper Handling: Handle deuterated isopropanol under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using a Schlenk line.[2]
-
Dry Glassware: Ensure all glassware, including NMR tubes and pipettes, is thoroughly dried in an oven (e.g., at 150 °C for 24 hours) and cooled under a stream of dry inert gas before use.
-
Solvent Pre-treatment: For highly sensitive experiments, consider using molecular sieves to dry the solvent before use. Ensure the sieves are properly activated.
-
-
-
Contamination from Non-Deuterated Isopropanol: Residual protonated isopropanol can give rise to characteristic signals.
-
Causality: Incomplete deuteration during synthesis or contamination during handling can leave residual ¹H signals. The typical ¹H NMR spectrum of isopropanol shows a doublet for the methyl protons and a septet for the methine proton.
-
Solution:
-
Check Purity: Always check the certificate of analysis (CoA) for the isotopic purity of the deuterated isopropanol.[1] High-quality solvents should have an isotopic enrichment of ≥98 atom % D.[1]
-
Purchase from Reputable Suppliers: Source your deuterated solvents from reliable manufacturers who provide detailed specifications.[3][4]
-
-
-
Degradation Products: Over time, especially with improper storage, isopropanol can degrade.
-
Causality: Oxidation can lead to the formation of acetone, which will show a characteristic singlet in the ¹H NMR spectrum.[5]
-
Solution:
-
Troubleshooting Workflow for Unexpected NMR Peaks:
Caption: A flowchart for troubleshooting unexpected NMR peaks.
Issue 2: Suspected Peroxide Formation
Isopropanol is known to form explosive peroxides upon prolonged storage in the presence of air and light.[7][8] This is a significant safety concern.
Identification of Peroxide Formation:
-
Visual Inspection: Do NOT open any container of deuterated isopropanol that shows signs of peroxide formation, such as the presence of crystals, a viscous liquid, or a cloudy appearance.[8] Pay close attention to the cap and threads of the bottle.
-
Peroxide Test Strips: If you suspect peroxide formation but there are no visual cues, you can use commercially available test strips to check for the presence of peroxides.[7] This should only be done if the container has been opened within its recommended shelf life and shows no visual signs of peroxide formation.
Protocol for Peroxide Testing (with test strips):
-
Safety First: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sample Collection: Under an inert atmosphere if possible, use a clean glass pipette to transfer a small amount of the deuterated isopropanol to a clean, dry glass vial.
-
Testing: Dip the test strip into the solvent for the time specified by the manufacturer.
-
Read Results: Compare the color of the test strip to the chart provided with the kit to determine the peroxide concentration.
-
Action: If the peroxide concentration is above the safe limit recommended by your institution's safety guidelines (often >100 ppm), do not use the solvent and contact your institution's environmental health and safety (EHS) office for proper disposal.[9]
Peroxide Formation Pathway:
Caption: Simplified pathway of peroxide formation in isopropanol.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated isopropanol?
A: To maintain its chemical and isotopic purity, deuterated isopropanol should be stored under the following conditions:
-
Temperature: In a cool, dry place.[6] While room temperature is often sufficient for short-term storage, refrigeration (2-8 °C) is recommended for long-term storage.[10] Always allow the container to warm to room temperature before opening to prevent condensation.[10]
-
Light: In an amber, light-blocking container to prevent photochemical degradation.[3][10]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and absorption of atmospheric moisture.[2][4] Use of Sure/Seal™ bottles or similar septum-sealed containers is highly recommended.
-
Container: In a tightly sealed container made of an appropriate material, such as glass.
Q2: What is the typical shelf life of deuterated isopropanol?
A: The shelf life of deuterated isopropanol is typically 2 to 3 years from the date of manufacture when stored unopened and under ideal conditions.[11] However, once opened, the shelf life can be significantly shorter due to potential contamination and degradation. It is good practice to date the bottle upon receipt and upon opening.[8] For applications requiring high purity, it is recommended to use the solvent within a year of opening.
Q3: How can I remove water from deuterated isopropanol?
A: For many applications, preventing water contamination is more practical than removing it. However, if you need to dry deuterated isopropanol, you can use activated molecular sieves (3Å or 4Å). Add the activated sieves to the solvent and allow it to stand for several hours, preferably overnight. Then, carefully decant or filter the solvent under an inert atmosphere. Be aware that this process may introduce other impurities if the sieves are not of high purity.
Q4: Can I distill deuterated isopropanol to purify it?
A: Distillation can be used to purify deuterated isopropanol, but it carries a significant risk of concentrating explosive peroxides.[7] NEVER distill deuterated isopropanol without first testing for and, if necessary, removing peroxides. Peroxide removal can be achieved by treating the solvent with a reducing agent, but this should only be performed by experienced personnel following established safety protocols. Due to the inherent risks, purchasing high-purity solvent and storing it correctly is a safer alternative.
Quantitative Data Summary:
| Property | Recommended Value/Condition | Rationale |
| Storage Temperature | 2-8 °C (long-term) | Minimizes degradation and evaporation.[10] |
| Isotopic Purity | ≥98 atom % D | Ensures minimal solvent signals in ¹H NMR.[1] |
| Water Content | ≤ 0.02% | Reduces H₂O peak and H/D exchange.[1] |
| Peroxide Level | < 100 ppm | Safety threshold to prevent explosion risk.[9] |
References
-
ResolveMass Laboratories Inc. Iso-Propyl alcohol-d8 (2-propanol-d8)| CAS 22739-76-0. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Chemdox. Safety Data Sheet: 2-Propanol-d8. [Link]
-
Carl ROTH. 2-Propanol D8. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Propanol. [Link]
-
Lab Alley. Shelf Life & Expiration of Propanol. [Link]
-
Chemistry Stack Exchange. Isopropyl alcohol forming peroxides. [Link]
-
ResearchGate. Thermal decomposition of iso-propanol: First-principles prediction of total and product-branching rate constants. [Link]
- Laurence, C., & Gal, J.-F. (2010).
-
ResearchGate. Thermodynamic Reactivity Study during Deflagration of Light Alcohol Fuel-Air Mixtures with Water. [Link]
- Google Patents.
-
Boston University. Management and Safety of Peroxide Forming Chemicals. [Link]
-
Michigan State University Environmental Health & Safety. New Safety Requirements for 2-propanol. [Link]
-
Berkshire Corporation. IPA Shelf Life: Does Isopropyl Alcohol Expire?. [Link]
-
Reddit. CDCl3 storage temperature. [Link]
-
National Institutes of Health. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ResearchGate. Chemical safety: peroxide formation in isopropanol. [Link]
-
Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]
Sources
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- 2. labinsights.nl [labinsights.nl]
- 3. isotope.com [isotope.com]
- 4. 2-Propanol D8, CAS No. 22739-76-0 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. researchgate.net [researchgate.net]
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- 8. New Safety Requirements for 2-propanol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. bu.edu [bu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. berkshire.com [berkshire.com]
Technical Support Center: Troubleshooting NMR Spectra with 2-Propanol-2-d1
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Propanol-2-d1 as an NMR solvent. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and ensure the acquisition of high-quality NMR data. Our approach is rooted in explaining the underlying principles of NMR spectroscopy to empower you with the knowledge to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Here are some of the common questions and immediate answers for quick troubleshooting:
Q1: I see an unexpected peak in my ¹H NMR spectrum. How can I identify if it's an impurity from the this compound solvent?
A1: The first step is to identify the residual solvent peak of this compound, which is due to the small amount of non-deuterated solvent present. The residual peak for the methine proton (CH) of isopropanol typically appears as a multiplet. You should also be aware of the methyl proton (CH₃) signal. Consult a reliable chemical shift table for impurities in common NMR solvents.[1][2] If the unknown peak does not correspond to the residual solvent, it could be a common laboratory solvent impurity (e.g., acetone, grease) or a contaminant from your sample or NMR tube.
Q2: My baseline is distorted, and the peaks are broad. What is the likely cause when using this compound?
A2: Poor shimming is the most common cause of broad peaks and a distorted baseline.[3][4] Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across your sample.[5] With alcoholic solvents like this compound, which have different magnetic susceptibility compared to more common solvents like chloroform-d, you may need to spend more time optimizing the shims. Inadequate sample volume or poor sample positioning in the NMR tube can also lead to shimming difficulties.[3]
Q3: There is a large, broad peak around 4.8 ppm in my spectrum. What is it and how can I get rid of it?
A3: This is most likely the water peak. 2-Propanol is hygroscopic and can absorb moisture from the atmosphere. This water peak can obscure signals from your analyte, especially if they are in the same spectral region. To remove or suppress the water peak, you can use various solvent suppression techniques available on modern NMR spectrometers, such as presaturation or gradient-based methods like WATERGATE.[6][7][8]
Q4: Can this compound react with my sample?
A4: 2-Propanol is a secondary alcohol and can potentially react with highly reactive compounds, such as acid chlorides or anhydrides. It can also participate in hydrogen bonding with your analyte, which can lead to changes in chemical shifts and peak broadening.[9][10][11] If you suspect a reaction, you should consider using a more inert solvent if your sample's solubility allows.
In-Depth Troubleshooting Guides
For more complex issues, the following detailed guides provide step-by-step instructions and explanations to help you resolve them.
Guide 1: Identifying and Managing Solvent Impurities
Impurities in your NMR solvent can lead to misinterpretation of your spectra. This guide will help you identify and manage these unwanted signals.
Step 1: Identify the Residual Solvent Peak
The first step in identifying impurities is to correctly locate the residual peak of this compound. Due to the deuterium at the 2-position, the residual proton signal will be from the methyl groups.
| Proton | Typical Chemical Shift (δ) in ppm | Multiplicity |
| (CH ₃)₂CDOH | ~1.15 | Doublet |
| (CH₃)₂CDOH | Variable, broad singlet | Singlet |
Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and the presence of other exchanging protons.
Step 2: Consult Impurity Chemical Shift Tables
Once you have identified the residual solvent peak, you can use established tables of common NMR solvent impurities to identify other unexpected peaks.
| Common Impurity | Typical ¹H Chemical Shift (δ) in ppm | Multiplicity |
| Water (H₂O) | Variable (often around 4.8 ppm in protic solvents) | Singlet |
| Acetone | ~2.17 | Singlet |
| Grease (silicone) | ~0.0 | Broad singlet |
| Ethyl Acetate | ~1.26 (t), ~2.05 (s), ~4.12 (q) | Triplet, Singlet, Quartet |
These values are approximate and can vary slightly depending on the specific conditions.[1][2][12]
Step 3: Protocol for Minimizing Impurities
-
Use High-Purity Solvents: Always use high-purity NMR solvents from reputable suppliers.[13][14][15][16]
-
Proper Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize water absorption.
-
Clean NMR Tubes: Ensure your NMR tubes are scrupulously clean. Residual solvents from previous experiments are a common source of contamination.[17]
Guide 2: Effective Water Suppression
The presence of water in this compound can be a significant issue. This guide provides a workflow for effective water suppression.
Understanding the Problem:
The hydroxyl proton of 2-propanol and any absorbed water can create large solvent peaks that obscure signals from your analyte. Solvent suppression techniques work by selectively irradiating the water resonance to saturate it or by using gradients to dephase the water signal.[6][18]
Workflow for Water Suppression:
Caption: A workflow for selecting and optimizing a water suppression method.
Experimental Protocol: Basic Presaturation
-
Acquire a standard ¹H spectrum to determine the exact frequency of the water peak.
-
Select a presaturation pulse sequence (often called "zgpr" on Bruker spectrometers).[19]
-
Set the irradiation frequency to the center of the water peak.
-
Optimize the presaturation power and delay. Start with a low power and a delay of 1-2 seconds.
-
Acquire the spectrum. If suppression is insufficient, gradually increase the presaturation power. Be aware that high power levels can affect nearby signals.
Guide 3: Mastering Shimming with this compound
Good shimming is crucial for high-resolution NMR spectra.[5] The process can be more challenging with less common solvents.
The Causality Behind Shimming Issues:
The magnetic susceptibility of your sample, which is influenced by the solvent, affects the homogeneity of the magnetic field. This compound has different magnetic properties than, for example, CDCl₃, requiring a different set of shim values for optimal field homogeneity. Inhomogeneous samples, such as those with air bubbles or undissolved material, will also result in poor shimming.[3][20]
Logical Relationship for Troubleshooting Poor Shimming:
Caption: A logical workflow for troubleshooting shimming issues.
Step-by-Step Protocol for Manual Shimming (On-axis Shims):
-
Insert the sample and ensure it is positioned correctly in the spinner.
-
Lock onto the deuterium signal of the this compound.
-
Observe the lock signal. Your goal is to maximize its level.
-
Adjust Z1: Slowly adjust the Z1 shim to maximize the lock level.
-
Adjust Z2: Slowly adjust the Z2 shim to further maximize the lock level.
-
Iterate: Repeat steps 4 and 5, as Z1 and Z2 are interactive. Continue until no further improvement in the lock level is observed.[5]
-
Adjust higher-order shims (Z3, Z4, etc.) if necessary, always re-optimizing the lower-order shims after each adjustment.
-
For non-spinning experiments, you will also need to adjust the X and Y shims.[21]
Modern spectrometers have automated shimming routines that are very effective and should be used as a starting point.[20]
References
- Advanced solvent signal suppression for the acquisition of 1D and 2D NMR spectra of Scotch Whisky - PMC - PubMed Central. (n.d.).
- Solvent Suppression using TopSpin 3.x. (2022, July 18).
- Water Suppression - NMR Core Facility - Columbia University. (n.d.).
- 2-Propanol D1 - Deuterated Solvents - Carl ROTH. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Solvent suppression - Wikipedia. (n.d.). Retrieved from [Link]
-
water suppression (solvent suppression) - YouTube. (2022, September 8). Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Shimming and locking. (2006, June 15).
- Troubleshooting | Department of Chemistry and Biochemistry - University of Maryland. (n.d.).
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
The Effects of Bad Shimming - University of Ottawa NMR Facility Blog. (2007, September 26). Retrieved from [Link]
- proton NMR spectrum of 2-methylpropan-1-ol - Doc Brown's Chemistry. (n.d.).
- S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t - Paulusse Research Group. (n.d.).
-
Structure and dynamics of aqueous 2-propanol: A THz-TDS, NMR and neutron diffraction study - ResearchGate. (2015, October 22). Retrieved from [Link]
- Structure and dynamics of aqueous 2-propanol: a THz-TDS, NMR and neutron diffraction study. (2015, October 22).
-
Structure and dynamics of aqueous 2-propanol: a THz-TDS, NMR and neutron diffraction study - RSC Publishing. (n.d.). Retrieved from [Link]
- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.).
- SHIMMING AN NMR MAGNET. (1991, December 17).
- Shimming an NMR Magnet - University of Illinois. (n.d.).
- Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (n.d.).
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]
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- 4. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 5. lsa.umich.edu [lsa.umich.edu]
- 6. Advanced solvent signal suppression for the acquisition of 1D and 2D NMR spectra of Scotch Whisky - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Solvent suppression - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Structure and dynamics of aqueous 2-propanol: a THz-TDS, NMR and neutron diffraction study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. isotope.com [isotope.com]
- 14. 2-Propanol D1, CAS No. 3979-51-9 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 15. isotope.com [isotope.com]
- 16. This compound D 98atom 3972-26-7 [sigmaaldrich.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Optimizing Deuterium Exchange with 2-Propanol-2-d1
Welcome to the dedicated resource for researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive guidance on optimizing the reaction conditions for deuterium exchange with 2-propanol-2-d1. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you achieve high isotopic enrichment and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of deuterium exchange on this compound?
A1: Deuterium exchange on this compound involves the substitution of a protium (¹H) atom with a deuterium (²H or D) atom from a deuterium source. In the case of this compound, the primary interest is typically the exchange of the hydroxyl proton, though exchange at the C-H positions can also be achieved under specific catalytic conditions. The exchange of the hydroxyl proton is a rapid equilibrium process, especially in the presence of a deuterium source like D₂O.[1] This exchange is often catalyzed by acids or bases.[2][3]
Q2: Why is optimizing reaction conditions for this exchange important?
A2: Optimization is crucial for several reasons. Firstly, to maximize the extent of deuterium incorporation, which is critical for applications such as using the labeled compound as an internal standard in mass spectrometry. Secondly, to control the selectivity of the exchange; for instance, ensuring only the hydroxyl proton exchanges without unintended exchange at the carbon positions. Finally, optimized conditions prevent degradation of the starting material and minimize side reactions, leading to higher purity of the final product.
Q3: What are the most common deuterium sources for this reaction?
A3: Deuterium oxide (D₂O) is the most common, cost-effective, and readily available deuterium source for this type of exchange.[4] Deuterated solvents, such as methanol-d₄ (CD₃OD), can also be used and may influence the reaction equilibrium and kinetics.[5] For specific catalytic reactions targeting C-H bonds, deuterium gas (D₂) might be employed, though this is less common for simple hydroxyl exchange.[4]
Q4: How can I monitor the progress and success of the deuterium exchange?
A4: The primary analytical techniques for monitoring deuterium exchange are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The disappearance or significant reduction of the signal corresponding to the exchangeable proton (in this case, the -OH proton) is a direct indication of successful exchange.[6]
-
²H (Deuterium) NMR Spectroscopy: The appearance of a signal at the corresponding chemical shift confirms the incorporation of deuterium.
-
Mass Spectrometry: An increase in the molecular weight of the product by one mass unit (for each proton exchanged for a deuterium) provides a clear confirmation of deuterium incorporation.[7]
Q5: What is "back-exchange" and how can I prevent it?
A5: Back-exchange is the undesirable process where deuterium atoms on the labeled molecule are replaced by hydrogen atoms from the environment, such as from atmospheric moisture or protic solvents.[8] This can reduce the isotopic enrichment of your product. To prevent back-exchange, it is crucial to work under anhydrous or D₂O-saturated conditions and to handle the final product in a dry environment. During workup and analysis, using deuterated solvents and minimizing exposure to atmospheric moisture is recommended.[8][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the deuterium exchange with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Deuterium Incorporation | 1. Insufficient amount of deuterium source. 2. Incomplete reaction due to short reaction time or non-optimal temperature. 3. Ineffective catalyst (if targeting C-H exchange). 4. Significant back-exchange during workup. | 1. Use a large excess of the deuterium source (e.g., D₂O) to drive the equilibrium towards the deuterated product.[1] 2. Increase the reaction time and/or temperature. Monitor the reaction progress by NMR or MS to determine the optimal duration.[2] 3. For C-H exchange, screen different catalysts (e.g., Iridium or Ruthenium-based) and ensure the catalyst is active.[10][11] 4. Perform the workup using deuterated solvents and under an inert, dry atmosphere (e.g., nitrogen or argon).[8] |
| Undesired Side Reactions or Decomposition | 1. Reaction temperature is too high. 2. Catalyst is not selective. 3. Presence of impurities in the starting material or reagents. | 1. Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and selectivity.[2] 2. If performing a catalyzed C-H exchange, choose a catalyst known for its selectivity for the desired position. For example, some iridium catalysts are highly selective for the α-position of alcohols.[12][13] 3. Ensure the purity of your this compound and all other reagents before starting the reaction. |
| Difficulty in Product Isolation | 1. The product is volatile. 2. The product is highly soluble in the reaction medium. | 1. Use a high-vacuum line or a rotary evaporator with a cold trap to remove the solvent and excess D₂O at a low temperature to minimize product loss. 2. If extraction is necessary, use a deuterated organic solvent. Consider distillation for final purification if the boiling point is suitable. |
| Inconsistent Results Between Batches | 1. Variation in the isotopic purity of the deuterium source. 2. Inconsistent reaction conditions (temperature, time, stoichiometry). 3. Variable exposure to atmospheric moisture. | 1. Use D₂O with a high and consistent isotopic purity (e.g., >99.8 atom % D). 2. Carefully control all reaction parameters. Use a temperature-controlled reaction vessel and precise addition of reagents. 3. Standardize your handling and workup procedures to minimize exposure to moisture. |
Experimental Protocols
Protocol 1: Simple Hydroxyl Proton Exchange
This protocol describes a straightforward method for exchanging the hydroxyl proton of this compound with deuterium from D₂O.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.8+ atom % D)
-
Anhydrous magnesium sulfate or sodium sulfate (optional, for drying)
-
NMR tube
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: In a small, dry vial, add this compound (e.g., 100 µL).
-
Deuterium Exchange: Add a large excess of D₂O (e.g., 1 mL).
-
Agitation: Gently swirl the mixture for 5-10 minutes at room temperature. The exchange of the hydroxyl proton is typically very fast.
-
Analysis: Transfer an aliquot of the mixture to an NMR tube for ¹H NMR analysis. The signal for the hydroxyl proton should be absent or significantly diminished.
-
(Optional) Isolation: If the neat deuterated product is required, the D₂O can be removed under reduced pressure. However, this risks back-exchange if the system is not perfectly dry. For many applications, using the solution in D₂O directly is preferable.
Protocol 2: Catalyst Screening for α-C-H Deuteration
This protocol outlines a general procedure for screening transition metal catalysts for the deuteration of the α-carbon in 2-propanol.
Materials:
-
2-Propanol
-
Deuterium oxide (D₂O)
-
Selected catalyst (e.g., an Iridium or Ruthenium complex)[11][12]
-
Base (e.g., KOtBu or NaOD) or neutral conditions depending on the catalyst system.[11][13]
-
Anhydrous, deoxygenated solvent (if required by the catalyst)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and purge with dry nitrogen or argon.
-
Reagent Addition: To the Schlenk flask, add the catalyst (e.g., 1-5 mol%). If a base is required, add it at this stage.
-
Substrate and Deuterium Source: Add the 2-propanol and D₂O.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.[3]
-
Monitoring: Periodically take small aliquots from the reaction mixture (under inert conditions), quench with a suitable reagent if necessary, and analyze by NMR or GC-MS to determine the extent of deuterium incorporation at the α-position.
-
Workup: Once the reaction is complete, cool the mixture, and follow a suitable workup procedure to isolate the product, taking care to minimize back-exchange.
Visualizations
Reaction Workflow
Caption: Experimental workflow for deuterium exchange.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low deuterium incorporation.
References
-
Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science (RSC Publishing). Available at: [Link]
-
Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science (RSC Publishing). DOI:10.1039/D2SC01805E. Available at: [Link]
-
Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. UNC Chemistry Department. Available at: [Link]
-
Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]
-
Deuterium NMR Kinetic Measurements of Solvent Effects on the Bimolecular Electron Transfer Self-Exchange Rates of Ruthenium Ammine Complexes. A Dominant Role for Solvent−Solute Hydrogen Bonding. Journal of the American Chemical Society. Available at: [Link]
-
H/D exchange in reactions of OH − with D 2 and of OD − with H 2 at low temperatures. Available at: [Link]
-
NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. PMC - PubMed Central. Available at: [Link]
-
Solvent Isotope Effect. Chem-Station Int. Ed. Available at: [Link]
-
Catalytic α‐Site‐Selective Hydrogen‐Deuterium Exchange of Benzylic Alcohols by Palladium Single‐Atom Catalyst. ResearchGate. Available at: [Link]
-
Ruthenium Catalyzed Selective α- And α,β-Deuteration of Alcohols Using D2O. ResearchGate. Available at: [Link]
-
Ruthenium-catalyzed hydrogen-deuterium exchange in alcohols. Method for deuterium labeling of primary alcohols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Optimization of Feasibility Stage for Hydrogen/Deuterium Exchange Mass Spectrometry. ResearchGate. Available at: [Link]
-
Deuterium solvent isotope effects on reactions involving the aqueous hydroxide ion. Available at: [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]
-
Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. Available at: [Link]
-
Thermodynamic and Kinetic Characterization of Hydrogen−Deuterium Exchange in β-Phase Palladium. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. NIH. Available at: [Link]
-
Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Available at: [Link]
-
Deuterium Exchange. YouTube. Available at: [Link]
-
Iridium-catalyzed α-selective deuteration of alcohols. PMC - NIH. Available at: [Link]
-
Deuterium Exchange. Chemistry LibreTexts. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. Available at: [Link]
-
Enols and Enolates 2: Deuterium Exchange. YouTube. Available at: [Link]
-
Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available at: [Link]
-
Fundamentals of HDX-MS. PMC - NIH. Available at: [Link]
-
Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. ResearchGate. Available at: [Link]
-
Interpretation of Hydrogen/Deuterium Exchange Mass Spectrometry. ACS Publications. Available at: [Link]
-
Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education - ACS Publications. Available at: [Link]
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01805E [pubs.rsc.org]
- 13. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 2-Propanol-2-d1
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the unique challenges encountered when scaling up chemical reactions involving 2-Propanol-2-d1. As a deuterated reagent, this compound offers unique advantages in isotopic labeling and mechanistic studies but introduces specific complexities during process development and scale-up. This document is designed to provide both theoretical understanding and practical, field-proven solutions to navigate these challenges effectively.
Part 1: Foundational Concepts in Scaling Up Deuterated Reactions
1.1 Why is this compound Used and What Makes it Different?
This compound, also known as isopropanol-2-d1, is an isotopologue of isopropyl alcohol where the hydrogen atom on the secondary carbon is replaced with its heavier isotope, deuterium (D). Its primary applications in research and drug development include:
-
Isotopic Labeling: Introducing a deuterium atom at a specific position allows researchers to track reaction mechanisms, study metabolic pathways, and create internal standards for mass spectrometry analysis[1][2].
-
Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. This difference in zero-point energy leads to a higher activation energy for breaking the C-D bond, resulting in a slower reaction rate when this bond cleavage is part of the rate-determining step[3][4]. This phenomenon, the Kinetic Isotope Effect, is a powerful tool for elucidating reaction mechanisms[3].
-
Improving Metabolic Stability: In drug development, replacing a metabolically labile C-H bond with a C-D bond can slow down metabolism by cytochrome P450 oxidases, potentially improving a drug's pharmacokinetic profile[5].
1.2 The Universal Challenges of Reaction Scale-Up
Moving a reaction from a laboratory bench (milligram to gram scale) to a pilot plant or manufacturing facility (kilogram to ton scale) introduces challenges that are physical as much as they are chemical[6]. Key issues include:
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically with increasing scale. This makes it much harder to remove heat from exothermic reactions, creating a risk of thermal runaway[7][8].
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is more complex than in a small flask, potentially leading to localized concentration gradients, "hot spots," and an altered impurity profile[6][7].
-
Mass Transfer: In heterogeneous reactions (e.g., gas-liquid, liquid-liquid), the rate of reaction can become limited by the speed at which reactants move between phases, a factor that changes significantly with scale[6].
-
Reagent Addition and Control: The rate of addition for reagents becomes critical at a large scale to control reaction temperature and selectivity[8].
These general challenges are amplified when working with an isotopically labeled compound like this compound due to its unique chemical physics and higher cost.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Category A: Reaction Kinetics & Control
Question 1: My reaction is significantly slower at the pilot scale compared to the lab-scale synthesis. What is the likely cause?
This is a classic scale-up problem, often attributable to two main factors when using this compound:
-
The Kinetic Isotope Effect (KIE): If the C-D bond of this compound is broken in the rate-determining step of your reaction (e.g., in a Meerwein-Ponndorf-Verley reduction where it acts as a hydride donor), the reaction will be inherently slower than with standard isopropanol[9]. While observable at the lab scale, the impact on total reaction time becomes much more pronounced on a larger scale. A primary KIE for C-H/C-D bond cleavage can result in a rate ratio (kH/kD) that typically falls between 1 and 7, but can be much larger in some cases[10]. For example, studies on the reduction of acetophenone with deuterated 2-propanol have shown significant KIEs, confirming that the transfer of the α- and hydroxyl hydrogens occurs in the rate-determining step[9].
-
Mass and Heat Transfer Limitations: In the lab, efficient stirring and heat dissipation may mask the true reaction kinetics. At scale, inefficient mixing or inadequate cooling can lead to non-ideal conditions, slowing the overall conversion rate[6].
Troubleshooting Steps:
-
Confirm the KIE: If not already done, run a control experiment in the lab with non-deuterated 2-propanol under identical conditions. The ratio of the reaction rates will give you the experimental KIE and confirm its significance.
-
Analyze Thermal Profile: Use a reaction calorimeter during a small-scale run to understand the heat flow of the reaction. This data is crucial for designing an adequate cooling strategy for the large-scale reactor[7].
-
Optimize Mixing: Consult with a chemical engineer to evaluate the mixing efficiency of the pilot-scale reactor for your specific reaction volume and viscosity. The type of stirrer (e.g., anchor, turbine) can have a major impact[7].
Question 2: I am observing an unexpected exotherm during the reaction scale-up. How should I manage this?
An unexpected exotherm is a serious safety concern[8]. While the KIE may slow the reaction, other factors can lead to a dangerous accumulation of unreacted reagents, followed by a sudden, rapid reaction.
Causality & Mitigation:
-
Induction Periods & Reagent Accumulation: A slow initiation (perhaps due to the KIE) can allow a significant concentration of a second reagent to build up. Once the reaction starts, it can proceed uncontrollably.
-
Solution: Implement a semi-batch process where the limiting reagent is added slowly and controllably. The addition rate should be tied to the reactor's ability to remove heat, ensuring the temperature remains within a safe range.
-
-
Inadequate Cooling: The cooling capacity of the reactor jacket may be insufficient for the reaction mass and exotherm[7].
-
Solution: Re-evaluate the required cooling capacity based on calorimetry data. Consider using a lower-temperature coolant or reducing the batch size.
-
-
Mixing Dead Zones: Poor mixing can create pockets of high reactant concentration that react violently when they are eventually dispersed[7].
-
Solution: Improve agitation or use a reactor with better baffling to ensure homogeneity.
-
Category B: Isotopic Purity & Side Reactions
Question 3: How can I be sure the deuterium label is not scrambling or exchanging during the reaction or workup?
Maintaining isotopic integrity is critical, especially given the high cost of deuterated materials[1]. Deuterium scrambling (migration to other positions) or exchange with protic sources can compromise the final product.
Prevention & Verification Workflow:
-
Identify Exchangeable Protons: Before starting, analyze your substrate, reagents, and expected intermediates for acidic protons (e.g., -OH, -NH, -COOH, α-carbonyl protons) that could exchange with the deuterium from this compound, especially under acidic or basic conditions.
-
Control the Reaction Environment:
-
Moisture: Use anhydrous solvents and reagents. Deuterated solvents are often supplied with very low water content, but bench solvents used for extraction can be a source of contamination[11].
-
pH Control: Avoid strongly acidic or basic conditions during workup if your product has exchangeable protons or is unstable at these pHs[12]. A simple test is to expose a small sample of the crude product to your planned workup conditions and re-analyze by NMR or MS to check for degradation or exchange[12].
-
-
Analytical Verification:
-
NMR Spectroscopy: ¹H NMR is excellent for detecting the disappearance of a signal at the deuterated position. ²H (Deuterium) NMR can be used to confirm the presence and location of the deuterium label.
-
Mass Spectrometry (MS): MS is a powerful tool to determine the degree of deuterium incorporation by observing the mass shift in the molecular ion peak[2]. It is crucial for quantifying the isotopic purity of the final product.
-
Category C: Process Safety & Handling
Question 4: What are the primary safety hazards when handling bulk quantities of this compound?
The safety hazards of this compound are essentially the same as those of standard 2-propanol, but the financial loss from a spill or contamination is much higher. The primary hazards are flammability and vapor exposure[13][14].
-
Flammability: 2-Propanol is a highly flammable liquid with a low flash point (around 12°C / 54°F)[13][15]. Its vapors can form explosive mixtures with air and can travel a considerable distance to an ignition source[14][16].
-
Health Hazards: It can cause serious eye irritation and may cause drowsiness or dizziness upon inhalation[13][17].
Scale-Up Safety Protocols:
| Hazard | Mitigation Protocol | Reference |
| Fire/Explosion | • Use explosion-proof electrical equipment and non-sparking tools.• Ground and bond all containers and transfer lines to prevent static discharge.• Work in a well-ventilated area, away from all ignition sources.• Have appropriate fire suppression systems (e.g., alcohol-resistant foam, CO2) readily available. | [13][14][16] |
| Vapor Inhalation | • Handle in a ventilated enclosure or use local exhaust ventilation.• Use appropriate personal protective equipment (PPE), including respirators with organic vapor cartridges if exposure limits are exceeded. | [14][18] |
| Skin/Eye Contact | • Wear chemical-resistant gloves (e.g., neoprene, nitrile rubber), safety glasses with side shields or goggles, and a face shield.• Ensure safety showers and eyewash stations are immediately accessible. | [13][14] |
| Spills | • Have spill containment kits with non-combustible absorbent materials (e.g., vermiculite, dry sand) ready.• Develop and train personnel on a clear spill response procedure. | [14] |
Category D: Downstream Processing & Purification
Question 5: The purification method I used in the lab (flash chromatography) is not viable for a 10 kg scale. What are my options?
Scaling up purification requires shifting from techniques based on separation media to methods based on physical property differences[19].
Scalable Purification Strategies:
-
Crystallization: This is the most desirable method for purifying solids at a large scale. It can be highly selective and yield very pure material.
-
Troubleshooting: If your product is an oil, consider synthesizing a solid derivative (e.g., a salt of a basic or acidic handle), purifying it by crystallization, and then liberating the final compound.
-
-
Distillation: For liquid products with sufficient thermal stability and a boiling point distinct from impurities, distillation (often under vacuum) is a highly effective and scalable technique[19].
-
Liquid-Liquid Extraction: A well-designed extraction sequence can often remove the majority of impurities. This is a crucial step before any final polishing purification. Pay close attention to potential emulsion formation, which can be more problematic at a larger scale[12].
Part 3: Key Experimental Protocols
Protocol 1: In-Process Monitoring of a Reaction Using this compound
This protocol outlines a general method for monitoring reaction progress and isotopic incorporation.
Objective: To ensure the reaction proceeds as expected and to verify the integrity of the deuterium label at an intermediate stage.
Methodology:
-
Safety First: Ensure the reactor is set up in a fume hood with all necessary safety precautions for handling flammable solvents[13][14].
-
Initial Sample (T=0): Before initiating the reaction (e.g., before heating or adding a catalyst), carefully take a small aliquot (approx. 0.1 mL) from the homogenous reaction mixture.
-
Quench the Sample: Immediately add the aliquot to a vial containing a suitable quenching agent (e.g., cold water, a buffer solution) to stop the reaction.
-
Sample Preparation for Analysis:
-
Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate or magnesium sulfate.
-
Evaporate the solvent carefully.
-
Prepare the residue for both ¹H NMR and LC-MS analysis.
-
-
In-Process Sampling: At predetermined time intervals (e.g., every hour), repeat steps 2-4. This requires a reactor equipped with a safe sampling port.
-
Analysis:
-
LC-MS: Analyze each time point to track the disappearance of starting material and the appearance of the product. Check the mass of the product peak to confirm it corresponds to the deuterated compound. The absence of a peak for the non-deuterated product is a good sign.
-
¹H NMR: Use the T=0 sample to get a baseline spectrum. For subsequent time points, monitor the integration of key signals for the starting material and product to calculate the percent conversion.
-
Self-Validation: The combination of LC-MS and NMR provides a cross-check. MS confirms the mass (and thus deuterium incorporation), while NMR confirms the structure and conversion rate[20][21]. Consistent results between the two techniques increase confidence in the data.
References
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Advantages and Limitations of Deuterated Solvents in Organic Synthesis - SYNMR. (2023, May 22). SYNMR. [Link]
-
Reaction scaling up in continuous-flow reactors and synthesis of chiral deuterated silanes. (n.d.). Wiley Online Library. [Link]
-
Safety Data Sheet: 2-Propanol D1. (n.d.). Carl ROTH. [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium labeled products. - Beilstein Archives. (n.d.). Beilstein Archives. [Link]
-
What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. (2025, December 22). YouTube. [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). (n.d.). ScienceDirect. [Link]
-
Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. (2024, July 15). Journal of Chemical Education. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium labeled products. (n.d.). Beilstein Archives. [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit. [Link]
-
Kinetic isotope effect - Wikipedia. (n.d.). Wikipedia. [Link]
-
Deuterated solvents vs. regular solvents - Chemistry Stack Exchange. (2015, November 26). Chemistry Stack Exchange. [Link]
-
Starting with (R)-1-deuterio-1-propanol, how could you prepare b.... (n.d.). Pearson+. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). D-Scholarship@Pitt. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Starting with (R)-1-deuterio-1-propanol, how could you prepare c.... (n.d.). Pearson+. [Link]
-
How to deal with scale-up challenges of Chemistry? (n.d.). Prime Scholars. [Link]
-
Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific. [Link]
-
Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics. (2012, July 17). PubMed. [Link]
-
Reduction of acetophenone using supercritical 2-propanol: The substituent effect and the deuterium kinetic isotope effect. (2025, August 6). ResearchGate. [Link]
-
Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group, Princeton University. [Link]
-
Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. (2011, May 5). ACS Publications. [Link]
-
2-Propanol in the mobile phase reduces the time of analysis of CLA isomers by silver ion-HPLC. (n.d.). PubMed. [Link]
-
Large Isotope Effects in Organometallic Chemistry. (2021, October 25). PubMed. [Link]
-
How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. (2025, May 9). YouTube. [Link]
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- 18. labbox.es [labbox.es]
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- 20. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 21. Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solvent Effects of 2-Propanol-2-d1 in Sensitive Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and field-proven insights for managing the solvent effects of 2-Propanol-2-d1 in your sensitive chemical reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Dual Role of this compound
This compound, also known as deuterated isopropanol at the secondary carbon, is more than just a solvent. Its unique isotopic labeling allows it to serve as a powerful tool for elucidating reaction mechanisms, particularly through the study of kinetic isotope effects (KIEs).[1][2] However, its use in sensitive reactions requires a nuanced understanding of its properties to avoid unexpected outcomes. This guide will help you navigate the complexities and leverage the full potential of this versatile deuterated solvent.
Physicochemical Properties: 2-Propanol vs. This compound
Understanding the subtle differences in physical properties between the deuterated and non-deuterated forms of 2-propanol is crucial for designing and interpreting experiments.
| Property | 2-Propanol (IPA) | This compound | Reference(s) |
| Molecular Weight | 60.10 g/mol | 61.10 g/mol | [3] |
| Boiling Point | 82 °C | 82 °C | [1] |
| Melting Point | -89.5 °C | -89.5 °C | [1] |
| Density | 0.785 g/mL at 25°C | 0.785 g/mL | [1][3] |
| Refractive Index (n20/D) | 1.377 | 1.377 | [1] |
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: What is the primary application of this compound in sensitive reactions?
A1: The primary application of this compound is in mechanistic studies, particularly for investigating the role of the C-H bond at the 2-position of isopropanol in reaction mechanisms.[1][2] By substituting hydrogen with deuterium, researchers can determine if the cleavage of this bond is involved in the rate-determining step of a reaction through the measurement of the kinetic isotope effect (KIE). A significant KIE (kH/kD > 1) suggests that the C-H bond is broken during the rate-limiting step.
Q2: Can this compound be used as a deuterium source in transfer hydrogenation reactions?
A2: Yes, this compound is an excellent deuterium source for transfer hydrogenation reactions.[4][5][6] In these reactions, the deuterium atom from the 2-position of the isopropanol is transferred to a substrate, providing a convenient and often milder alternative to using deuterium gas.
Q3: How does the use of this compound affect the polarity and solvating properties of the reaction medium?
A3: The substitution of a hydrogen atom with a deuterium atom has a negligible effect on the bulk solvent properties such as polarity and dielectric constant. Therefore, you can expect this compound to have very similar solvating properties to standard 2-propanol.
Q4: Are there any special handling and storage precautions for this compound?
A4: this compound should be handled with the same precautions as 2-propanol. It is a flammable liquid and vapor, and can cause eye and respiratory tract irritation.[7][8][9] It is important to work in a well-ventilated area and use appropriate personal protective equipment. For storage, keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.[8][9] Like its non-deuterated counterpart, it can form peroxides upon prolonged exposure to air and light, which can be explosive upon concentration.[7][10]
Q5: How can I purify this compound if it has absorbed water?
A5: Due to its hygroscopic nature, this compound can absorb atmospheric moisture. If your reaction is sensitive to water, you may need to dry the solvent. Standard drying techniques, such as distillation from a suitable drying agent (e.g., magnesium sulfate or calcium hydride), can be employed. Always perform a peroxide test before distilling any ether or alcohol.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound in sensitive reactions.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Unexpectedly Slow or Stalled Reaction | Kinetic Isotope Effect (KIE): If the C-D bond cleavage is part of the rate-determining step, the reaction will be significantly slower than with non-deuterated 2-propanol. | - This is an expected outcome and a key piece of mechanistic data. - To confirm, run a parallel reaction with non-deuterated 2-propanol under identical conditions and compare the reaction rates. |
| Low Product Yield | Incomplete Reaction: Due to a significant KIE, the reaction may not have gone to completion in the allotted time. Product Loss During Workup: The product may be volatile or have some solubility in the aqueous phase. | - Extend the reaction time and monitor by an appropriate analytical technique (TLC, GC, NMR). - Check the aqueous layer and the solvent from the rotovap trap for your product.[11] |
| Altered Product Selectivity | Change in Reaction Mechanism: The isotopic substitution could favor an alternative reaction pathway that was minor or non-existent with the non-deuterated solvent. | - Carefully analyze the crude reaction mixture by NMR and/or GC-MS to identify any byproducts. - Re-evaluate the proposed reaction mechanism in light of the new product distribution. |
| Inconsistent Results Between Batches | Variable Isotopic Purity: The isotopic purity of the this compound may vary between suppliers or batches. Water Contamination: The solvent may have absorbed moisture. | - Always check the certificate of analysis for the isotopic purity of your solvent. - Ensure the solvent is properly dried before use in moisture-sensitive reactions. |
| Crude NMR Spectrum is Difficult to Interpret | Solvent Impurities: The deuterated solvent may contain residual protonated solvent or other impurities. | - Run a 1H NMR of the neat this compound to identify any impurity peaks. - Purify the solvent by distillation if necessary. |
Experimental Protocols
Protocol 1: Mechanistic Investigation of Ketone Reduction via Kinetic Isotope Effect Measurement
This protocol is adapted from studies on the reduction of ketones using deuterated 2-propanol, which proceeds via a mechanism analogous to the Meerwein-Ponndorf-Verley (MPV) reduction.[1][2]
Objective: To determine the kinetic isotope effect for the reduction of acetophenone using this compound.
Materials:
-
Acetophenone
-
2-Propanol (for control reaction)
-
This compound (for KIE experiment)
-
Anhydrous Toluene (or another suitable high-boiling solvent)
-
Internal standard (e.g., dodecane)
-
GC-MS for analysis
Methodology:
-
Reaction Setup: In two separate, oven-dried reaction vessels equipped with reflux condensers and magnetic stirrers, prepare the following reaction mixtures under an inert atmosphere (e.g., nitrogen or argon):
-
Reaction A (Control): Acetophenone (1 mmol), 2-Propanol (10 mmol), anhydrous toluene (5 mL), and internal standard (0.5 mmol).
-
Reaction B (KIE): Acetophenone (1 mmol), this compound (10 mmol), anhydrous toluene (5 mL), and internal standard (0.5 mmol).
-
-
Reaction Execution:
-
Heat both reaction mixtures to reflux.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquots by diluting with a suitable solvent (e.g., ethyl acetate) and washing with brine.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS to determine the concentration of acetophenone and the product, 1-phenylethanol, relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of acetophenone versus time for both reactions.
-
Determine the initial reaction rates (kH for Reaction A and kD for Reaction B) from the slope of the initial linear portion of the concentration-time plots.
-
Calculate the kinetic isotope effect as KIE = kH / kD.
-
Expected Outcome: A KIE value significantly greater than 1 (e.g., kH/kD = 1.6 was observed for the reduction of acetophenone using 2-deuterio-2-propanol) indicates that the C-H bond at the 2-position of the isopropanol is cleaved in the rate-determining step.[2]
Visualizing the MPV-type Reduction Workflow
Caption: Workflow for KIE determination in ketone reduction.
Visualizing the Proposed MPV-type Transition State
Caption: Proposed transition state for ketone reduction.
References
-
Mechanism for the reduction of ketones to the corresponding alcohols using supercritical 2-propanol. BioKB. [Link]
-
Oxidation of deuterated alcohols. Eqn (1): oxidation of alcohol-d2, eqn... ResearchGate. [Link]
-
Mechanism for the reduction of ketones to the corresponding alcohols using supercritical 2-propanol. ScienceDirect. [Link]
-
Reduction of acetophenone using supercritical 2-propanol: The substituent effect and the deuterium kinetic isotope effect. ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
The effect of 2-propanol concentration on stereoselectivity and activity of the W110A and W110G TeSADH-catalyzed reduction reaction of 2a. ResearchGate. [Link]
-
2-PROPANOL Safety Data Sheet. J.T. Baker. [Link]
-
Isopropanol, 2-Propanol. Organic Chemistry Portal. [Link]
-
Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. National Institutes of Health. [Link]
-
Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. MDPI. [Link]
-
sup 13 C NMR identification of intermediates formed by 2-methyl-2-propanol adsorption in H-ZSM-5. OSTI.GOV. [Link]
-
propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
2-Propanol Interacting with Co O (001): A combined AIMD and vSFS study. ChemRxiv. [Link]
-
(PDF) Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. ResearchGate. [Link]
-
Solvent Isotope Effect. Chem-Station. [Link]
-
2-Propanol Activation on the Low Index Co3O4 Surfaces:A Comparative Study Using Molecular Dynamics Simulations. DuEPublico. [Link]
-
2-Propanol Oxidation in a Pressurized Jet-Stirred Reactor (JSR) and Combustion Bomb: Experimental and Detailed Kinetic Modeling Study. ResearchGate. [Link]
-
2-Propanol Safety Data Sheet. Dominique Dutscher. [Link]
-
Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. PubMed. [Link]
-
Effect of 2-Propanol on the Transfer Hydrogenation of Aldehydes by Aqueous Sodium Formate using a Rhodium(I). CHIMIA. [Link]
-
Meerwein–Ponndorf–Verley reaction of acetophenones with 2-propanol over MgAl mixed oxide: The substituent effect. ResearchGate. [Link]
-
Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. MDPI. [Link]
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. National Institutes of Health. [Link]
-
Safety Data Sheet: 2-Propanol D1. Carl ROTH. [Link]
-
Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions: Methanol and ethanol as solvents. Sci-Hub. [Link]
-
An Experimental Study of 2-Propanol Pyrolysis Chemistry. ResearchGate. [Link]
-
C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Iridium-Catalyzed Transfer Hydrogenation of α,β-Unsaturated and Saturated Carbonyl Compounds with 2-Propanol. Organic Chemistry Portal. [Link]
-
Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. [Link]
-
Deuterium solvent isotope effects on reactions involving the aqueous hydroxide ion. Royal Society of Chemistry. [Link]
-
An Experimental Study of 2-Propanol Pyrolysis Chemistry. Semantic Scholar. [Link]
-
HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. YouTube. [Link]
-
Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. National Institutes of Health. [Link]
-
C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Catalytic conversion of 2-propanol on cation-substituted forms of oxidized carbon. ScienceDirect. [Link]
-
A study of the oxidation of butan-1-ol and propan-2-ol by nicotinamide-adenine dinucleotide catalysed by yeast alcohol dehydrogenase. PubMed. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. 2-Propanol | Fisher Scientific [fishersci.com]
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- 5. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-Catalyzed Transfer Hydrogenation of α,β-Unsaturated and Saturated Carbonyl Compounds with 2-Propanol [organic-chemistry.org]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. pdf.dutscher.com [pdf.dutscher.com]
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- 10. 2-Propanol for HPLC [itwreagents.com]
- 11. How To [chem.rochester.edu]
Technical Support Center: Monitoring Reaction Progress with 2-Propanol-2-d1
Welcome to the technical support center for utilizing 2-Propanol-2-d1 in reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who are leveraging deuterium labeling to probe reaction mechanisms, kinetics, and improve pharmaceutical profiles. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical field experience.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in monitoring chemical reactions?
A1: this compound, also known as deuterated isopropanol, serves as a convenient and cost-effective source of a single deuterium atom for isotopic labeling studies.[1][2] Its primary role is to introduce a deuterium label at a specific position in a molecule, which can then be tracked using various analytical techniques to monitor the progress and understand the mechanism of a chemical reaction.[3] This is particularly useful in drug development for studying metabolic pathways and the kinetic isotope effect (KIE).[4][5][6]
Q2: Which analytical techniques are most suitable for monitoring reactions involving this compound?
A2: The two most powerful and commonly used techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]
-
NMR Spectroscopy (¹H and ²H): ¹H NMR allows you to observe the disappearance of a proton signal as it is replaced by deuterium. Conversely, ²H (Deuterium) NMR allows for the direct detection of the incorporated deuterium, confirming its location and providing quantitative data.[9][10][11] Quantitative NMR (qNMR) is a robust method for determining the concentration of reactants and products, making it ideal for reaction monitoring.[12][13][14][15]
-
Mass Spectrometry (GC-MS and LC-MS): MS is used to detect the mass shift in the molecule after deuterium incorporation.[7][8][16] For instance, the replacement of a hydrogen atom (mass ≈ 1 Da) with a deuterium atom (mass ≈ 2 Da) will result in a 1 Da increase in the molecular weight of the compound. This allows for the quantification of the extent of deuteration.[16]
A combination of these techniques provides a comprehensive understanding of the reaction progress, including the position, extent, and purity of the isotopic labeling.[7][16]
Q3: What is the Kinetic Isotope Effect (KIE) and why is it important when using this compound?
A3: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[17][18] In the context of this compound, the C-D bond is stronger than the corresponding C-H bond.[4][19] Consequently, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly with the deuterated compound.[18][20][21] By measuring the reaction rates of the deuterated and non-deuterated analogs, researchers can gain valuable insights into the reaction mechanism. A significant KIE suggests that the C-H(D) bond cleavage is involved in the rate-limiting step.[20]
Part 2: Troubleshooting Guide
Q4: I am not observing the expected mass shift in my mass spectrometry results after the reaction with this compound. What could be the issue?
A4: This is a common issue that can arise from several factors. Here's a troubleshooting workflow to diagnose the problem:
Troubleshooting Steps:
-
Verify the Deuterium Source:
-
Purity of this compound: Ensure the isotopic purity of your this compound is high (typically >98 atom % D). Low purity will result in a significant amount of non-deuterated product.
-
Storage and Handling: this compound can be hygroscopic. Improper storage can lead to exchange with atmospheric moisture, reducing its deuterium content.
-
-
Reaction Conditions:
-
H/D Exchange: Be mindful of potential hydrogen-deuterium (H/D) exchange with protic solvents or reagents in your reaction mixture.[16] This can lead to "scrambling" of the deuterium label, or its complete loss. If possible, use deuterated solvents and reagents.
-
Reaction Mechanism: Re-evaluate the reaction mechanism. It's possible the deuterium transfer is not occurring as expected, or it's a reversible process where the deuterium is lost in a subsequent step.
-
-
Analytical Method:
-
Ionization Method: The choice of ionization technique in MS can sometimes affect the observation of the deuterated species. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are generally suitable.
-
Resolution: Ensure your mass spectrometer has sufficient resolution to distinguish between the deuterated and non-deuterated compounds, especially in complex mixtures.
-
Experimental Workflow: Verifying Deuterium Incorporation
Caption: Troubleshooting workflow for absent mass shift.
Q5: My ¹H NMR spectrum shows incomplete disappearance of the starting material's proton signal. How can I determine if the reaction is incomplete or if there are other issues?
A5: Incomplete disappearance of a proton signal in ¹H NMR can indicate either an incomplete reaction or issues with isotopic labeling. Here’s how to differentiate and troubleshoot:
Diagnostic Steps:
-
Acquire a ²H NMR Spectrum: This is the most direct way to confirm deuterium incorporation.[9][10] A signal in the ²H NMR spectrum corresponding to the chemical shift of the proton that has been replaced will confirm that deuteration has occurred.
-
Use an Internal Standard for qNMR: Quantitative NMR (qNMR) can provide precise information on the relative amounts of starting material and product.[12][15] By adding a known amount of an internal standard, you can accurately quantify the conversion.
| Scenario | ¹H NMR Observation | ²H NMR Observation | Conclusion |
| Incomplete Reaction | Residual starting material proton signal. | Strong product deuterium signal. | The reaction has not gone to completion. |
| Low Deuteration | Significant residual proton signal. | Weak or no deuterium signal. | Deuterium incorporation is inefficient. |
| H/D Exchange | Broadening or unexpected signals. | Multiple deuterium signals. | Scrambling of the deuterium label. |
Protocol: Quantitative ¹H NMR for Reaction Monitoring
-
Sample Preparation:
-
Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into an NMR tube. The standard should have a signal that does not overlap with reactant or product signals.
-
Carefully withdraw a precise aliquot of the reaction mixture and add it to the NMR tube.
-
Add the appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate the signals of the internal standard, the starting material, and the product.
-
Calculate the molar ratio of the starting material to the product using the following formula:
-
Molar Ratio = (Integral_A / N_A) / (Integral_B / N_B)
-
Where Integral is the integration value and N is the number of protons giving rise to the signal.
-
-
This method allows for precise tracking of reaction kinetics and determination of the final conversion.[12]
Part 3: Advanced Applications and Protocols
Q6: How can I use this compound to study the stereochemistry of a reaction?
A6: this compound can be a powerful tool for elucidating the stereochemical course of a reaction. By introducing a deuterium atom, you create a new stereocenter or probe the stereoselectivity of a reaction.
Workflow for Stereochemical Analysis:
Caption: Workflow for stereochemical studies.
Example Application: In the reduction of a prochiral ketone, using this compound as the deuterium source can lead to the formation of two diastereomeric alcohols if another stereocenter is present in the molecule. The ratio of these diastereomers, determined by NMR or chiral chromatography, reveals the stereoselectivity of the reduction.
Q7: What are the key considerations for using this compound in drug development and metabolic studies?
A7: In drug development, deuterium labeling is used to enhance a drug's pharmacokinetic profile.[4][19][22] This is often referred to as "metabolic hardening."
Key Considerations:
-
Metabolic Stability: Replacing a hydrogen with a deuterium at a site of metabolic oxidation can slow down the rate of metabolism due to the KIE.[4][19] This can lead to a longer drug half-life and improved bioavailability.
-
Toxicity: By slowing down the formation of potentially toxic metabolites, deuterium labeling can improve the safety profile of a drug.[19]
-
Pharmacodynamics: It is crucial to ensure that deuterium substitution does not negatively impact the drug's binding to its target. In most cases, the effect on pharmacodynamics is minimal.[4]
Protocol: In Vitro Metabolic Stability Assay with Deuterated Compounds
-
Incubation: Incubate the deuterated and non-deuterated parent drug with liver microsomes or other metabolic systems.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of parent drug remaining at each time point.
-
Half-Life Calculation: The in vitro half-life (t₁/₂) is calculated from the disappearance rate of the parent drug. A longer half-life for the deuterated compound indicates increased metabolic stability.
This data is crucial for predicting the in vivo pharmacokinetic behavior of the deuterated drug candidate.
References
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
-
Applications of Deuterium in Medicinal Chemistry - ACS Publications. [Link]
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Using Deuterium in Drug Discovery: Leaving the Label in the Drug | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Applications of Deuterium in Medicinal Chemistry - PubMed. [Link]
-
Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed. [Link]
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Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate | Analytical Chemistry - ACS Publications. [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. [Link]
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What is qNMR and why is it important? - Mestrelab Resources. [Link]
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Using Deuterium in Drug Discovery: Leaving the Label in the Drug - ResearchGate. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. [Link]
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Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets. [Link]
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Deuterium NMR spectroscopy is a versatile and economical tool for monitoring reaction kinetics in ionic liquids - Chemical Communications (RSC Publishing). [Link]
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Deuterium NMR - Wikipedia. [Link]
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Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek. [Link]
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Deuterium NMR spectroscopy is a versatile and economical tool for monitoring reaction kinetics in ionic liquids - Chemical Communications (RSC Publishing) DOI:10.1039/B108864E. [Link]
-
Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. [Link]
-
Role of Deuterated Solvents in Isotopic Labeling for Chemical Research - SYNMR. [Link]
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Kinetic Isotope Effects - Chemistry LibreTexts. [Link]
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Isotopic labeling - Wikipedia. [Link]
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Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. [Link]
-
Kinetic Isotope Effect: Principles and its use in mechanism investigation - EPFL. [Link]
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Technical Support Center: Safe Handling and Disposal of 2-Propanol-d1 Waste
Welcome to the Technical Support Center for the safe management of 2-Propanol-d1. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for handling and disposing of 2-Propanol-d1 waste. The protocols and answers provided herein are grounded in established safety standards to ensure the integrity of your research and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
What is 2-Propanol-d1 and how does its deuteration affect handling and disposal?
2-Propanol-d1, also known as isopropanol-d1, is a deuterated isotopologue of isopropanol where the hydrogen atom on the hydroxyl group is replaced by a deuterium atom. For practical purposes of handling and disposal, its chemical properties are very similar to that of standard 2-propanol (isopropyl alcohol).[1][2] It is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[1][2][3] Therefore, the safety precautions and disposal procedures are virtually identical to those for non-deuterated isopropanol.
What are the primary hazards associated with 2-Propanol-d1?
The primary hazards of 2-Propanol-d1 are:
-
Flammability: It is a highly flammable liquid with a flash point of approximately 12°C (53.6°F).[2] Vapors can form explosive mixtures with air and can travel to a source of ignition and flash back.
-
Health Hazards: It can cause serious eye irritation.[1][3] Inhalation of high concentrations of vapor may lead to central nervous system depression, causing drowsiness, dizziness, headache, and nausea.[3][4]
-
Environmental Hazards: Improper disposal can contaminate soil and water. It should not be emptied into drains.[5]
What Personal Protective Equipment (PPE) is required when handling 2-Propanol-d1 waste?
To ensure personal safety, the following PPE should be worn:
-
Eye Protection: Chemical splash goggles are mandatory.[6]
-
Hand Protection: Use nitrile, butyl, or neoprene gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[4][6]
-
Body Protection: A fully buttoned, flame-retardant lab coat should be worn.[6] In situations with a risk of significant splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be required.[7]
How should I store 2-Propanol-d1 waste in the laboratory?
Proper storage of 2-Propanol-d1 waste is critical to prevent accidents:
-
Containers: Use only approved, compatible, and clearly labeled hazardous waste containers.[5][6] The container must have a tightly sealing lid to prevent the escape of flammable vapors.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("2-Propanol-d1" or "Isopropanol-d1"), and the associated hazards (e.g., "Flammable Liquid").[6]
-
Location: Store waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area away from heat, sparks, open flames, and other sources of ignition.[6][8] The storage area should be segregated from incompatible materials such as oxidizing agents and strong acids.[6]
-
Quantity Limits: Adhere to OSHA regulations regarding the maximum quantity of flammable liquids stored in a laboratory. Generally, no more than 25 gallons of flammable liquids should be stored in a room outside of an approved storage cabinet.[9][10]
Can I dispose of small amounts of 2-Propanol-d1 waste down the drain?
No, you should never dispose of 2-Propanol-d1 down the drain.[5] As an ignitable hazardous waste, it is prohibited by the Clean Water Act to discharge it into the sewer system.[11] The flammable vapors can accumulate in pipes and create a risk of fire or explosion.[11]
What is the "EPA Alcohol Exemption" and does it apply to 2-Propanol-d1 waste?
The EPA has an exemption for aqueous solutions containing less than 24% alcohol by volume, provided the solution is at least 50% water by weight.[12] Such solutions are not considered hazardous waste due to their reduced ignitability.[12] However, typical laboratory waste streams of 2-Propanol-d1 are often at much higher concentrations and are not primarily aqueous. Therefore, this exemption is unlikely to apply to most research-generated 2-Propanol-d1 waste. It is crucial to assess the composition of your waste stream before considering this exemption.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| A small spill of 2-Propanol-d1 has occurred (less than 1 liter). | Accidental mishandling during transfer or use. | 1. Alert personnel in the immediate area. 2. Remove all sources of ignition.[8] 3. Ensure adequate ventilation. 4. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.[8] 5. Use non-sparking tools to collect the absorbed material.[8] 6. Place the contaminated material in a labeled hazardous waste container.[6] 7. Clean the spill area with soap and water. |
| The 2-Propanol-d1 waste container is leaking. | Container degradation, improper sealing, or physical damage. | 1. Immediately move the leaking container to a secondary containment unit or a fume hood. 2. Wearing appropriate PPE, carefully transfer the waste to a new, compatible, and properly labeled container. 3. Absorb any spilled material as described above. 4. Inspect all waste containers regularly for signs of degradation. |
| Unsure if a waste stream containing 2-Propanol-d1 is considered hazardous. | Complex mixture of chemicals, dilution with other solvents or aqueous solutions. | 1. Assume the waste is hazardous until proven otherwise. 2. Consult your institution's Environmental Health and Safety (EHS) office. 3. Provide the EHS office with a complete list of components and their approximate concentrations in the waste stream. They can perform a hazardous waste determination based on regulations from the EPA and local authorities. |
Experimental Protocols
Protocol 1: Step-by-Step Guide for 2-Propanol-d1 Waste Disposal
-
Waste Collection:
-
Waste Segregation:
-
Do not mix 2-Propanol-d1 waste with incompatible materials such as strong oxidizing agents or acids.[6]
-
Maintain separate waste streams for halogenated and non-halogenated solvents to facilitate proper disposal and potential recycling.
-
-
Storage in Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA that is at or near the point of generation.
-
Ensure the SAA is inspected weekly for leaks and proper labeling.[13]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
-
-
Full Waste Container Management:
-
Once the container is full, securely close the lid.
-
Arrange for the removal of the full container by contacting your institution's EHS department or a licensed hazardous waste disposal company.[5]
-
Complete all necessary paperwork, such as a hazardous waste manifest, as required by your institution and local regulations.
-
Visualizations
Workflow for Handling a 2-Propanol-d1 Spill
Caption: Decision workflow for responding to a 2-Propanol-d1 spill.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₃H₇DO | PubChem[1] |
| Molecular Weight | 61.10 g/mol | PubChem[1] |
| Flash Point | 12 °C (53.6 °F) - closed cup | Sigma-Aldrich[2] |
| Boiling Point | 82 °C | Sigma-Aldrich[2] |
| OSHA PEL (for Isopropanol) | 400 ppm (TWA) | JT Baker[8] |
| ACGIH TLV (for Isopropanol) | 200 ppm (TWA), 400 ppm (STEL) | JT Baker[8] |
References
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Safety Data Sheet: 2-Propanol D1. Carl ROTH. [Link]
-
Does the EPA Alcohol Exemption Apply to Your Business? Hazardous Waste Experts. [Link]
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Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. J. J. Keller. [Link]
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2-Propan-2-d-ol | C3H8O | CID 12213344. PubChem. [Link]
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Standard Operating Procedure for 2-Propanol. Washington State University. [Link]
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How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. US EPA. [Link]
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The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite. [Link]
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2-Propanol-d. ChemBK. [Link]
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OSHA Guidelines for Handling Flammable and Combustible Liquids | Safety Training Course. OSHA Outreach Courses. [Link]
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1926.152 - Flammable liquids. Occupational Safety and Health Administration. [Link]
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OSHA Flammable Storage Requirements. U.S. Chemical Storage. [Link]
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Isopropanol Waste Disposal In Laboratories. Collect and Recycle. [Link]
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Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. US EPA. [Link]
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How to Dispose of Liquor and Denatured Alcohol Safely. Earth911. [Link]
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2-Propanol - Safety Data Sheet. Dutscher. [Link]
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Chemical Waste Disposal Guidelines. Emory University. [Link]
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How to Dispose of Isopropyl Alcohol? Grow reusing. [Link]
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How To Safely Dispose Of Isopropyl Alcohol - Free Guide. Secure Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
FAQ Category: Ethyl Alcohol. Department of Toxic Substances Control. [Link]
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Validation & Comparative
Unveiling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of 2-Propanol-2-d1 and Other Deuterated Solvents
For researchers, scientists, and drug development professionals, understanding the intricate details of reaction mechanisms is paramount. The kinetic isotope effect (KIE) serves as a powerful and sensitive tool to probe the transition states of chemical reactions, offering invaluable insights into bond-breaking and bond-forming events. This guide provides an in-depth comparison of the kinetic isotope effect of 2-propanol-2-d1 against a range of other deuterated solvents, supported by experimental data and detailed methodologies, to aid in the elucidation of reaction pathways and the optimization of chemical processes.
The Foundation: Understanding the Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1][2] This phenomenon arises from the difference in mass between isotopes, which in turn affects the vibrational frequencies of chemical bonds.[3] A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[4]
The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD), i.e., kH/kD. A kH/kD value greater than 1 is termed a "normal" KIE, while a value less than 1 is an "inverse" KIE.[4]
Primary vs. Secondary Kinetic Isotope Effects
It is crucial to distinguish between primary and secondary KIEs to correctly interpret experimental results:
-
Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2][5] Primary deuterium KIEs are typically significant, with kH/kD values often ranging from 2 to 8.[3][4]
-
Secondary Kinetic Isotope Effect (SKIE): This is observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step.[2][5] SKIEs are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5.[1][2] They arise from changes in hybridization or steric environment at the isotopically labeled position between the reactant and the transition state.
Spotlight on this compound: A Powerful Mechanistic Probe
This compound, where the hydrogen atom on the secondary carbon is replaced by deuterium, is a particularly useful substrate for studying the mechanisms of alcohol oxidation reactions. The C-D bond at the 2-position is the one broken during oxidation to acetone. A significant primary kinetic isotope effect in the oxidation of this compound provides strong evidence that the C-H bond cleavage is the rate-determining step of the reaction.
A classic example is the chromic acid oxidation of 2-propanol. Experimental data reveals a substantial primary kinetic isotope effect for this reaction.
| Reactant | Oxidizing Agent | kH/kD | Reaction Conditions |
| 2-Propanol/2-Propanol-2-d1 | Chromic Acid | ~7 | Aqueous Acetic Acid |
Table 1: Kinetic Isotope Effect for the Chromic Acid Oxidation of this compound.
The large kH/kD value of approximately 7 strongly supports a mechanism where the cleavage of the C-H bond at the 2-position is the rate-limiting step. This information is critical for understanding the transition state of the reaction and for designing more efficient oxidation protocols.
A Comparative Analysis: KIE of this compound vs. Other Deuterated Solvents
The kinetic isotope effect is not limited to substrates but can also be observed when the solvent is deuterated. This "solvent kinetic isotope effect" (SKIE) can provide insights into the role of the solvent in the reaction mechanism, such as its involvement in proton transfer steps or its influence on the stability of the transition state.[5][6]
Here, we compare the KIE of this compound (as a substrate) with the solvent KIEs of several common deuterated solvents in various reaction types. It is important to note that direct comparison of magnitudes can be complex as the nature of the KIE (primary vs. secondary, substrate vs. solvent) and the reaction mechanisms differ.
| Deuterated Compound | Reaction Type | Role | kH/kD or k(light solvent)/k(heavy solvent) | Mechanistic Insight |
| This compound | Chromic Acid Oxidation | Substrate (Primary KIE) | ~7 | C-H bond cleavage is rate-determining. |
| This compound | Enzymatic Oxidation (Yeast Alcohol Dehydrogenase) | Substrate (Primary KIE) | Isotope effect observed, becomes 1.0 at pH 10[7] | pH-dependent rate-limiting step. |
| Methanol-d4 (CD3OD) | E2 Reaction (F⁻ + t-butyl bromide) | Solvent | 0.74[8][9] | Inverse SKIE suggests stabilization of the transition state by the deuterated solvent. |
| Ethanol-d6 (C2D5OD) | E2 Reaction (F⁻ + t-butyl bromide) | Solvent | 0.66[8][9] | Similar to methanol-d4, an inverse SKIE points to transition state stabilization. |
| Deuterium Oxide (D2O) | Acid-Catalyzed Hydrolysis of Esters | Solvent | ~0.5 (kH2O/kD2O)[4][6] | Inverse solvent KIE indicates a pre-equilibrium protonation step. |
| Deuterium Oxide (D2O) | SN1 Solvolysis | Solvent | Varies, often > 1[8] | Normal solvent KIE suggests greater structural stability of D2O is disrupted in the transition state.[8] |
| Deuterated Toluene (C6H5CD3) | Enzymatic Addition to Fumarate | Substrate (Primary KIE) | 2.9 (Vmax/Km)[5] | C-H bond cleavage is partially rate-limiting. |
| Deuterated Acetone ((CD3)2CO) | Keto-Enol Tautomerization (Base-catalyzed) | Substrate (Primary KIE) | Can be < 1 (inverse)[4] | Inverse KIE can occur due to transition state stabilization. |
| Deuterated Chloroform (CDCl3) | SN2 Reaction | Solvent (Secondary KIE) | ~1.20 (for a specific reaction)[10] | Small, normal SKIE indicates a change in solvation at the transition state. |
Table 2: Comparative Kinetic Isotope Effects of this compound and Other Deuterated Solvents.
Experimental Protocols for Measuring the Kinetic Isotope Effect
Accurate determination of the KIE is crucial for its application in mechanistic studies. Several well-established techniques can be employed, each with its own advantages and considerations.
UV-Vis Spectroscopy: Monitoring Reaction Progress
This method is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance that changes over time. The oxidation of alcohols by chromic acid, for instance, can be monitored by the disappearance of the orange Cr(VI) species.
Step-by-Step Protocol for Chromic Acid Oxidation of 2-Propanol:
-
Reagent Preparation:
-
Prepare a stock solution of the chromic acid reagent by dissolving chromium trioxide (CrO₃) in a mixture of distilled water and concentrated sulfuric acid. Caution: Chromic acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood.
-
Prepare separate solutions of 2-propanol and this compound of known concentrations in a suitable solvent (e.g., aqueous acetic acid).
-
-
Kinetic Measurement:
-
Set a UV-Vis spectrophotometer to a wavelength where the Cr(VI) species has a strong absorbance (e.g., 350 nm).
-
Equilibrate the alcohol solution (either 2-propanol or this compound) in a cuvette inside the temperature-controlled cell holder of the spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the chromic acid stock solution to the cuvette and start recording the absorbance as a function of time.
-
Ensure pseudo-first-order conditions by using a large excess of the alcohol relative to the chromic acid.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment for both 2-propanol and this compound under identical conditions.
-
The kinetic isotope effect (kH/kD) is the ratio of the rate constant obtained for 2-propanol to that for this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Competitive Method
The competitive method is a highly accurate technique for determining KIEs.[2] In this approach, a mixture of the deuterated and non-deuterated reactants is allowed to react, and the isotopic composition of either the remaining starting material or the product is analyzed at partial conversion.
Step-by-Step Protocol for Competitive KIE Measurement:
-
Reaction Setup:
-
Prepare a mixture containing known amounts of both the non-deuterated and deuterated substrate (e.g., a 1:1 molar ratio of 2-propanol and this compound).
-
Initiate the reaction by adding the oxidizing agent or catalyst.
-
Allow the reaction to proceed to partial completion (typically 20-80%).
-
-
Sample Analysis:
-
Quench the reaction and extract the components of interest.
-
Analyze the isotopic composition of the unreacted starting material or the product using GC-MS. The GC will separate the components, and the MS will provide information on their mass-to-charge ratios, allowing for the quantification of the deuterated and non-deuterated species.
-
-
Data Analysis:
-
Determine the initial isotopic ratio (R₀) of the starting materials before the reaction.
-
Determine the isotopic ratio (R) of the unreacted starting material or the product at a specific fractional conversion (f).
-
The KIE can be calculated using the following equation for the analysis of the remaining starting material: kH/kD = log(1-f) / log(1 - f * R/R₀)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful tool for determining KIEs, particularly for reactions where the starting materials and products have distinct NMR signals.[11] By integrating the signals corresponding to the deuterated and non-deuterated species over time, the reaction rates can be determined.
General Considerations for NMR-based KIE Measurement:
-
Signal Resolution: Ensure that the signals for the hydrogenated and deuterated species are well-resolved.
-
Quantitative Acquisition: Use appropriate NMR parameters (e.g., long relaxation delays) to ensure accurate integration of the signals.
-
Internal Standard: Use an internal standard to normalize the concentrations of the reacting species over time.
Conclusion: The Indispensable Role of KIE in Modern Chemistry
The kinetic isotope effect is a fundamental tool for elucidating the mechanisms of chemical and biochemical reactions. The study of this compound provides a clear example of how a primary KIE can pinpoint the rate-determining step in an oxidation reaction. By comparing the KIE of this model substrate with the solvent KIEs of various deuterated solvents, researchers can gain a more holistic understanding of the roles of both the substrate and the solvent in the reaction pathway. The experimental protocols outlined in this guide provide a practical framework for obtaining reliable KIE data, empowering scientists to unravel the complexities of chemical transformations and to design more efficient and selective synthetic methods, a cornerstone of modern drug development and materials science.
References
- Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Measurement of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(35), 9357–9358.
- Leffek, K. T., Llewellyn, J. A., & Robertson, R. E. (1962). The kinetic solvent isotope effect, solvent reorganization, and the SN1–SN2 mechanism. Canadian Journal of Chemistry, 47(18), 3397-3403.
- Eyet, N., Villano, S. M., & Bierbaum, V. M. (2008). Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions: Methanol and ethanol as solvents. Journal of the American Society for Mass Spectrometry, 19(9), 1296–1302.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Eyet, N., & Bierbaum, V. M. (2007). Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions. Journal of the American Society for Mass Spectrometry, 18(7), 1264-1270.
-
Wikipedia. (2023, December 19). Kinetic isotope effect. In Wikipedia. Retrieved January 10, 2024, from [Link]
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Chemistry LibreTexts. (2021, March 6). Kinetic Isotope Effects. Retrieved from [Link]
-
Chem-Station. (2021, October 27). Solvent Isotope Effect. Retrieved from [Link]
- Shiner, V. J., & Dowd, W. (1971). Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism?. Journal of the American Chemical Society, 93(5), 1029–1036.
- Hanzlik, R. P., & Ling, K. H. (1989). Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis.
- Hanzlik, R. P., Schaefer, A. R., Moon, J. B., & Judson, C. M. (1987). Primary and secondary kinetic deuterium isotope effects and transition-state structures for benzylic chlorination and bromination of toluene. Journal of the American Chemical Society, 109(24), 7565–7573.
-
Organic Chemistry Class Notes. (n.d.). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
- Gu, H., & Zhang, S. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 18(8), 9277–9295.
- Cook, P. F., & Cleland, W. W. (1981). pH variation of isotope effects in enzyme-catalyzed reactions. 2. Isotope-dependent step not pH dependent. Kinetic mechanism of alcohol dehydrogenase. Biochemistry, 20(7), 1805–1816.
- Glickman, M. H., & Klinman, J. P. (1995). Nature of rate-limiting steps in the yeast alcohol dehydrogenase-catalyzed reaction. Biochemistry, 34(43), 14077–14092.
-
Kwan, E. E. (n.d.). Kinetic Isotope Effects. Retrieved from [Link]
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Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]
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The International Journal of Engineering and Science (IJES). (2014). Kinetic Studies of Alcohol Oxidation Reaction by UV-VIS Spectroscopy. Retrieved from [Link]
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A Researcher's Guide to Validating Metabolic Pathways Using 2-Propanol-2-d1 as a Stable Isotope Tracer
This guide provides an in-depth technical overview of utilizing 2-Propanol-2-d1, a deuterated stable isotope, for tracing and validating specific metabolic pathways. We move beyond simplistic protocols to explain the underlying biochemical logic, enabling researchers to design robust, self-validating experiments. Here, we compare the utility of this compound against common alternatives and provide detailed methodologies for its application in cell culture and preclinical models.
The Principle: Why Use a Deuterated Propanol Tracer?
Stable isotope tracers are indispensable tools in metabolomics, allowing us to map the flow of atoms through metabolic networks and quantify reaction rates (fluxes).[1][2] While tracers like ¹³C-glucose and ¹³C-glutamine are workhorses for studying central carbon metabolism, they are not always optimal for every biological question.[3]
This compound offers a unique window into a specific, often overlooked, metabolic route: the conversion of acetone into gluconeogenic precursors. This is particularly relevant in physiological states like starvation, ketogenic diets, or in certain diseases such as diabetes, where ketone body metabolism is upregulated.[4][5]
The Metabolic Journey of this compound
The utility of this compound as a tracer is entirely dependent on its metabolic fate. Unlike ¹³C-glucose, which enters at the top of glycolysis, this compound introduces its deuterium label via a different route.
-
Oxidation to Acetone: In the liver, 2-propanol is rapidly metabolized by alcohol dehydrogenase (ADH) into acetone.[6][7] Our tracer, this compound, is consequently converted to acetone-d1, transferring the stable isotope label to a key metabolic intermediate.
-
Entry into Gluconeogenesis: For a long time, acetone was considered a metabolic dead end. However, it is now established that acetone can be a substrate for glucose synthesis (gluconeogenesis).[4] This occurs through a pathway involving its conversion to acetol and then to methylglyoxal.[6]
-
Formation of Labeled Precursors: Methylglyoxal can be further metabolized to pyruvate and lactate. The deuterium label introduced from this compound will be incorporated into these molecules.
-
Tracking into Glucose: Labeled pyruvate and lactate can then enter the gluconeogenic pathway, ultimately leading to the formation of deuterated glucose. Detecting this label in glucose provides definitive evidence of an active metabolic flux from acetone to glucose.
The following diagram illustrates the metabolic pathway traced by this compound.
Comparative Analysis: Choosing the Right Tool for the Job
No single tracer can answer all metabolic questions. The choice depends entirely on the pathway of interest. Here, we objectively compare this compound with other common methods for pathway validation.
| Method/Tracer | Primary Pathways Traced | Information Provided | Advantages | Limitations |
| This compound | Acetone metabolism, gluconeogenesis from 3-carbon units. | Dynamic metabolic flux from acetone to glucose precursors. | Highly specific for a unique pathway; complementary to other tracers. | Isopropanol can be toxic at high concentrations; traces a less central pathway.[6][8][9] |
| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Synthesis. | Comprehensive flux analysis of central carbon metabolism. | "Gold standard" for a systems-level view of carbon utilization.[1] | Can be complex to interpret; may not resolve fluxes in parallel or minor pathways effectively. |
| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP). | Ratio of flux through glycolysis versus the PPP. | Excellent for resolving the activity of two key intersecting pathways.[3][10] | Provides limited information on downstream pathways like the TCA cycle compared to U-¹³C-glucose. |
| [U-¹³C]-Glutamine | TCA Cycle (Anaplerosis), Amino Acid Metabolism, Reductive Carboxylation. | Quantifies the contribution of glutamine to the TCA cycle and biosynthesis. | Crucial for studying cancer metabolism and other states of high glutamine utilization.[3] | Does not inform on glucose metabolism or glycolysis. |
| Gene Silencing (siRNA/shRNA) | Activity of a specific enzyme. | Confirms the necessity of an enzyme for a metabolic outcome. | Directly tests the function of a single protein. | Does not measure flux; can induce off-target or compensatory metabolic effects. |
Experimental Workflow: A Self-Validating Protocol
The following diagram outlines a comprehensive workflow for a tracer experiment using this compound.
Step-by-Step Methodology
This protocol is designed for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a robust platform for resolving isotopologues of small polar metabolites.[11][12]
A. Tracer Administration and Sample Collection
-
System Preparation: Culture cells to the desired confluency or acclimate animals to the experimental conditions. For studies on gluconeogenesis, a period of starvation (e.g., for rats) may be necessary to serve as a positive control.[4]
-
Control Groups (Crucial for Trustworthiness):
-
Unlabeled Group: Treat with the vehicle (e.g., saline) lacking the tracer. This is essential for determining the natural isotope abundance and background metabolite levels.
-
Time Zero (T=0) Group: Harvest samples immediately after tracer administration. This establishes the baseline labeling before significant metabolism occurs.
-
-
Tracer Administration: Prepare a sterile stock solution of this compound.
-
For Cell Culture: Add to the medium at a final concentration that is non-toxic (typically in the low millimolar range, to be optimized for your cell line).
-
For Animal Models: Administer via oral gavage or intravenous injection.
-
-
Time-Course Collection: Collect samples (e.g., cell pellets, blood plasma, liver tissue) at various time points (e.g., 0, 15, 30, 60, 120 minutes) to observe the dynamic incorporation of the label.
-
Metabolic Quenching:
-
Causality: This is the most critical step to ensure data integrity. Cellular metabolism continues after harvesting, rapidly altering metabolite levels. Quenching instantly halts all enzymatic activity.[12][13]
-
Immediately flash-freeze tissue samples in liquid nitrogen. For cell cultures, aspirate the medium and add a freezing-cold quenching solution like 80% methanol (-80°C).
-
B. Metabolite Extraction and GC-MS Preparation
-
Extraction:
-
Homogenize frozen tissue or use cell pellets directly.
-
Add a pre-chilled (-20°C) extraction solvent, such as a mixture of Methanol:Chloroform:Water (2.5:1:1 v/v/v).
-
Vortex vigorously and incubate at a cold temperature to allow for metabolite extraction.
-
Centrifuge at high speed to pellet protein and cellular debris.
-
Carefully collect the upper aqueous phase, which contains the polar metabolites.
-
-
Drying: Lyophilize or use a vacuum concentrator to completely dry the polar metabolite extract. Store dried samples at -80°C.
-
Derivatization (Essential for GC-MS):
-
Causality: Most metabolic intermediates (like sugars and organic acids) are not volatile and cannot be analyzed directly by GC-MS. Derivatization replaces active hydrogens with chemical groups (e.g., trimethylsilyl) to increase volatility.[14][15]
-
Step 1 (Methoxyamination): Add 15 µL of methoxyamine hydrochloride in pyridine (2%) to the dried extract. Incubate at 40°C for 90 minutes. This step protects aldehyde and ketone groups from forming multiple derivatives.
-
Step 2 (Silylation): Add 15 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 40°C for 30 minutes. This step silylates hydroxyl and amine groups.[14]
-
C. Data Acquisition and Interpretation
-
GC-MS Analysis: Inject 1 µL of the derivatized sample onto the GC-MS system. The gas chromatograph will separate the derivatized metabolites, and the mass spectrometer will detect the mass-to-charge ratio (m/z) of the resulting fragments.
-
Data Analysis:
-
Identify the retention times and mass spectra for your target metabolites (e.g., glucose, lactate) using standards.
-
Extract the ion intensities for the unlabeled metabolite (M+0) and the deuterated, labeled version (M+1, M+2, etc.).
-
Correction for Natural Abundance: The key to accurate flux analysis is to correct the raw ion intensities for the natural abundance of heavy isotopes (like ¹³C), which is determined from the unlabeled control samples.[15][16]
-
Calculate the percent enrichment or Mass Isotopomer Distribution (MID) to determine the fraction of the metabolite pool that has been labeled by the tracer.
-
Conclusion: A Specialized Tool for a Specific Question
This compound is not a replacement for broad-spectrum tracers like ¹³C-glucose. Instead, it is a powerful, specialized tool for asking a very specific question: Is there an active metabolic flux from acetone to gluconeogenic precursors? Its application provides definitive, dynamic evidence that cannot be obtained through static concentration measurements alone. By combining this tracer with robust experimental design, self-validating controls, and precise analytical methodology, researchers can uncover novel insights into the flexibility and adaptability of cellular metabolism.
References
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Slaughter, S. R., & Mason, R. P. (2014). Isopropanol poisoning. PubMed. Available at: [Link]
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Fan, T. W., Lorkiewicz, P. K., & Lane, A. N. (2016). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in molecular biology (Clifton, N.J.). Available at: [Link]
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Lee, W. N. (1992). Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
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Des Rosiers, C., Landau, B. R., & Brunengraber, H. (1991). Gluconeogenesis from acetone in starved rats. Biochemical Journal. Available at: [Link]
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Juncos, L. A., & Glesjer, C. A. (2015). Metabolic Acidosis in a Patient With Isopropyl Alcohol Intoxication: A Case Report. Annals of Internal Medicine. Available at: [Link]
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Dr.Oracle. (2025). Does isopropyl alcohol (isopropanol) cause metabolic acidosis?. Dr.Oracle. Available at: [Link]
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Lacouture, P. G., et al. (1985). Pharmacokinetic analysis of a case of isopropanol intoxication. Clinical Chemistry. Available at: [Link]
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Schwaiger, B. J., et al. (2021). Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Abdul-Ghani, M. A., & DeFronzo, R. A. (2014). Metabolomics, Stable Isotopes, and A−β+ Ketosis-Prone Diabetes. Diabetes. Available at: [Link]
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Han, B., et al. (2017). The metabolic pathway for isopropanol–butanol–ethanol (IBE) production. ResearchGate. Available at: [Link]
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Hanai, T., et al. (2009). Engineered Synthetic Pathway for Isopropanol Production in Escherichia coli. Applied and Environmental Microbiology. Available at: [Link]
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A Spectroscopic Guide to 2-Propanol-2-d1 and its Isotopologues: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure and isotopic labeling is paramount. The substitution of hydrogen with its heavier isotope, deuterium, induces subtle yet measurable changes in a molecule's spectroscopic properties. This guide provides an in-depth comparative analysis of 2-Propanol-2-d1 and its common isotopologues, offering a comprehensive look at their signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding these differences, researchers can effectively track metabolic pathways, elucidate reaction mechanisms, and quantify isotopic enrichment.
Introduction to Isotopic Effects in Spectroscopy
Isotopologues are molecules that differ only in their isotopic composition. The increased mass of deuterium compared to protium (¹H) is the primary driver of the observable differences in their spectroscopic behavior. In vibrational spectroscopy (IR), the heavier deuterium atom leads to a decrease in the vibrational frequency of the C-D bond compared to the C-H bond. In NMR spectroscopy, the different magnetic moments of deuterium and protium result in distinct chemical shifts and coupling constants. Mass spectrometry readily distinguishes between isotopologues based on their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nuclei
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. When comparing 2-propanol with this compound, significant changes are observed in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of unlabeled 2-propanol displays three distinct signals corresponding to the hydroxyl proton, the methine proton, and the methyl protons.[1] In contrast, the ¹H NMR spectrum of this compound shows a dramatic simplification. The signal corresponding to the methine proton at the C2 position is absent due to the substitution of hydrogen with deuterium.
Key Comparative Features in ¹H NMR:
| Proton Environment | 2-Propanol (¹H) | This compound (¹H) | Rationale for Difference |
| -OH | Singlet (broad) | Singlet (broad) | The hydroxyl proton is present in both molecules and its chemical shift is sensitive to concentration and solvent.[1] |
| -CH(OD)- | Septet | Absent | The proton at the C2 position is replaced by a deuterium atom in this compound. |
| -CH₃ | Doublet | Singlet | In 2-propanol, the methyl protons are coupled to the adjacent methine proton, resulting in a doublet. In this compound, the absence of the adjacent proton removes this coupling, causing the methyl signal to collapse into a singlet. |
The use of deuterium oxide (D₂O) for "D₂O shake" experiments can further confirm the assignment of the hydroxyl proton peak. Upon addition of D₂O, the -OH proton exchanges with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-propanol shows two signals, one for the two equivalent methyl carbons and one for the methine carbon. In this compound, the carbon atom bonded to deuterium (C2) experiences a characteristic isotopic shift.
Key Comparative Features in ¹³C NMR:
| Carbon Environment | 2-Propanol (¹³C) | This compound (¹³C) | Rationale for Difference |
| C1, C3 (-CH₃) | ~25 ppm | ~25 ppm | The chemical shift of the methyl carbons is largely unaffected. |
| C2 (-CHOH/-CDOH) | ~64 ppm | Shifted slightly upfield and split into a triplet | The substitution of ¹H with ²D causes a slight upfield shift (isotope effect). Furthermore, the carbon signal is coupled to the deuterium nucleus (spin I=1), resulting in a triplet multiplicity (2nI+1, where n=1, I=1). |
The following diagram illustrates the workflow for comparative NMR analysis:
Caption: Workflow for comparative NMR analysis of 2-propanol and its isotopologue.
Infrared (IR) Spectroscopy: The Vibrational Signature of Deuteration
IR spectroscopy probes the vibrational modes of a molecule. The substitution of a hydrogen atom with a heavier deuterium atom results in a predictable shift of the corresponding vibrational frequency to a lower wavenumber.
Key Comparative Features in IR Spectroscopy:
| Vibrational Mode | 2-Propanol (cm⁻¹) | This compound (cm⁻¹) | Rationale for Difference |
| O-H Stretch | ~3350 (broad) | ~3350 (broad) | The O-H stretching vibration is present in both molecules and is broadened due to hydrogen bonding.[2] |
| C-H Stretch (sp³) | ~2970 | ~2970 | The C-H stretching vibrations of the methyl groups remain largely unchanged.[2] |
| C-D Stretch | Absent | ~2200-2250 | The C-D bond is heavier than the C-H bond, resulting in a lower vibrational frequency. This is a key diagnostic peak for deuteration at a carbon center. |
| C-O Stretch | ~1130 | ~1130 | The C-O stretching frequency is not significantly affected by deuteration at the C2 position. |
The following diagram illustrates the key differences in the IR spectra:
Caption: Key vibrational modes in the IR spectra of 2-propanol and this compound.
Mass Spectrometry (MS): Unambiguous Mass Differentiation
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for distinguishing between isotopologues. The molecular ion of this compound will have a mass one unit higher than that of unlabeled 2-propanol.
Key Comparative Features in Mass Spectrometry:
| Ion | 2-Propanol (m/z) | This compound (m/z) | Rationale for Difference |
| Molecular Ion [M]⁺ | 60 | 61 | The presence of one deuterium atom increases the molecular weight by one. |
| [M-CH₃]⁺ | 45 | 46 | Loss of a methyl group from the molecular ion. The resulting fragment retains the deuterium atom in this compound. This is often the base peak.[3] |
| [M-H]⁺ / [M-D]⁺ | 59 | 60 / 59 | Loss of a hydrogen radical from 2-propanol. In this compound, loss of either a hydrogen or a deuterium radical is possible. |
The fragmentation patterns can provide further structural confirmation. For instance, the prominent peak at m/z 45 in 2-propanol corresponds to the [(CH₃)₂COH]⁺ ion.[3] In this compound, the corresponding fragment, [(CH₃)₂CDOH]⁺, would appear at m/z 46.
Experimental Protocols
Protocol 1: Comparative ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2-propanol and this compound into separate clean, dry NMR tubes.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to each NMR tube.
-
Cap the tubes and gently invert to ensure complete dissolution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the 2-propanol sample into the NMR spectrometer.
-
Lock and shim the instrument on the deuterium signal of the solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Repeat the acquisition process for the this compound sample using the same parameters.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Compare the chemical shifts, multiplicities, and integration values of the signals in the spectra of the two compounds.
-
Protocol 2: Comparative FTIR Analysis
-
Sample Preparation (Neat Liquid):
-
Place a small drop of 2-propanol onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin liquid film.
-
-
Instrument Setup and Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the sample holder with the prepared salt plates into the FTIR spectrometer.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone) and repeat the process for this compound.
-
-
Data Analysis:
-
Label the significant peaks in each spectrum.
-
Compare the positions and shapes of the absorption bands, paying close attention to the C-H and potential C-D stretching regions.
-
Protocol 3: Comparative GC-MS Analysis
-
Sample Preparation:
-
Prepare dilute solutions (e.g., 100 ppm) of 2-propanol and this compound in a volatile solvent such as methanol or dichloromethane.
-
-
Instrument Setup and Data Acquisition:
-
Set up the GC with a suitable column (e.g., a polar capillary column).
-
Establish an appropriate temperature program for the GC oven to ensure good separation.
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 15-100).
-
Inject a small volume (e.g., 1 µL) of the 2-propanol solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak.
-
Repeat the injection and acquisition for the this compound solution.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-propanol in the TIC.
-
Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.
-
Repeat the analysis for this compound and compare the mass spectra, noting the shifts in the m/z values of the molecular ion and key fragments.
-
Conclusion
The spectroscopic comparison of this compound with its non-deuterated isotopologue provides a clear and instructive example of the effects of isotopic substitution. Each analytical technique—NMR, IR, and MS—offers a unique and complementary perspective, allowing for the unambiguous identification and characterization of these compounds. For researchers in the pharmaceutical and chemical sciences, a thorough understanding of these spectroscopic differences is essential for the successful application of deuterated compounds in their research and development endeavors.
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use of 2-Propanol-2-d1 as an internal standard in quantitative analysis
An In-Depth Technical Guide to the Use of 2-Propanol-d1 as an Internal Standard in Quantitative Analysis
Introduction: The Pursuit of Precision in Analytical Science
In the landscape of quantitative analysis, particularly within forensic toxicology, clinical diagnostics, and pharmaceutical development, the pursuit of accuracy and precision is not merely an academic exercise—it is a fundamental requirement for reliable decision-making.[1][2] Analytical techniques, especially those hyphenated with mass spectrometry (e.g., GC-MS, LC-MS), are susceptible to variations that can introduce significant error. These variations can arise from complex sample matrices, sample preparation steps, and fluctuations in instrument performance.[3][4]
To counteract these sources of error, the use of an internal standard (IS) is a universally accepted strategy. An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest.[5] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 2-Propanol-2-d1 (isopropanol-d1), have emerged as the "gold standard," particularly for mass spectrometry-based methods.[5][6] This guide provides an in-depth comparison of 2-Propanol-d1 with other alternatives, supported by experimental principles and a detailed protocol for its application.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of a deuterated standard like 2-Propanol-d1 lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[6][7] This technique is considered a primary method of measurement due to its potential for high accuracy and direct traceability to SI units.[8]
The methodology is elegant in its simplicity:
-
A precise and known quantity of the isotopically labeled standard (e.g., 2-Propanol-d1) is added to the sample containing the unknown quantity of the native analyte (e.g., 2-Propanol) at the earliest possible stage of the analysis.
-
The SIL standard and the native analyte are treated as a single chemical entity throughout the entire analytical workflow, including extraction, derivatization, and injection.
-
During mass spectrometric detection, the instrument differentiates between the analyte and the standard based on their mass-to-charge (m/z) ratio difference, which is due to the incorporated deuterium atom(s).
-
The concentration of the analyte is determined not by its absolute signal, but by the ratio of the native analyte's signal to the SIL standard's signal.
This ratiometric approach is the key to its success. Because the SIL standard has virtually identical physicochemical properties to the analyte, any loss during sample preparation or any signal fluctuation during analysis will affect both compounds to the same degree.[9] This common experience is normalized in the final ratio, leading to a dramatic improvement in accuracy and precision.
Figure 1: Conceptual diagram illustrating how a stable isotope-labeled internal standard (IS) like 2-Propanol-d1 compensates for variability throughout the analytical process.
Comparative Analysis: 2-Propanol-d1 vs. Alternative Standards
| Feature | 2-Propanol-d1 (SIL IS) | n-Propanol (Analog IS) | t-Butanol (Analog IS) | No Internal Standard |
| Chemical Similarity | Nearly identical to the analyte (isopropanol). Similar volatility and polarity to other short-chain alcohols like ethanol. | Structurally similar to ethanol, making it a common choice.[11] | Structurally different, but sometimes used for faster throughput.[12] | N/A |
| Co-elution | Designed to co-elute or elute very closely with the analyte, which is ideal for MS. A slight separation can sometimes occur due to the deuterium isotope effect.[3][13] | Separated chromatographically. Does not co-elute. | Separated chromatographically. | N/A |
| Matrix Effect Compensation | Excellent. Experiences the same ion suppression/enhancement as the analyte, providing the most accurate correction.[3][14] | Poor to Moderate. As it elutes at a different time, it is subject to different matrix effects than the analyte. | Poor to Moderate. Experiences different matrix effects due to chromatographic separation. | None. Highly susceptible to matrix effects, leading to inaccurate results.[4] |
| Endogenous Interference | None. Deuterated compounds do not occur naturally. | Potential. n-Propanol can be formed during decomposition in post-mortem samples, leading to falsely elevated IS levels and inaccurate analyte quantification.[15] | Less likely to be present endogenously than n-propanol. | N/A |
| Applicability | Ideal for GC-MS and LC-MS where mass differentiation is possible. | Suitable for both GC-FID and GC-MS, but with limitations for the latter.[10][16] | Can offer faster analysis times on certain GC column pairs.[15] | Unreliable for complex matrices; only suitable for very clean, simple samples. |
| Cost | Higher initial cost per unit. | Low cost and widely available. | Low cost and widely available. | N/A |
| Overall Recommendation | Gold Standard. The most reliable and robust choice for accurate quantification in complex biological matrices.[5] | Common but Compromised. A widely used, cost-effective option, but with significant potential for error, especially in forensic cases.[15] | Alternative Analog. A viable alternative to n-propanol, particularly if resolution issues or endogenous presence are a concern.[15] | Not Recommended. Should not be used for regulated bioanalysis or when accuracy is critical. |
Experimental Protocol: Quantification of Ethanol in Blood by Headspace GC-MS using 2-Propanol-d1 as an Internal Standard
This protocol describes a validated approach for the determination of ethanol in whole blood, a common application in forensic toxicology. The use of 2-Propanol-d1 ensures high confidence in the results. The fundamental reason for performing such method validation is to ensure the reliability of test results.[1]
Reagents and Standard Preparation
-
Reagents: Deionized water, Sodium Fluoride (preservative), Potassium Oxalate (anticoagulant).
-
Ethanol Stock Standard (1000 mg/dL): Prepare by accurately weighing and dissolving absolute ethanol in deionized water.
-
Internal Standard Stock (100 mg/dL): Prepare by accurately weighing and dissolving this compound in deionized water.
-
Working Internal Standard (10 mg/dL): Dilute the IS Stock solution with deionized water. This solution will be added to all calibrators, controls, and unknown samples.
Preparation of Calibrators and Quality Controls (QCs)
-
Use certified blank whole blood (verified to be free of volatile alcohols).
-
Prepare a series of calibrators by spiking the blank blood with the Ethanol Stock Standard to achieve final concentrations covering the analytical range (e.g., 10, 25, 50, 100, 200, 300 mg/dL).
-
Prepare QCs at a minimum of three levels (low, medium, high) from a separate ethanol stock solution to ensure independent verification of the calibration curve.[17]
Sample Preparation Workflow
-
Aliquoting: To a 20 mL headspace vial, add 1.0 mL of the Working Internal Standard solution.
-
Sample Addition: Add 100 µL of the respective calibrator, QC, or unknown whole blood sample to the vial.
-
Capping: Immediately seal the vial with a PTFE-lined septum and magnetic cap.
-
Mixing: Gently vortex the vial for 5-10 seconds to ensure homogeneity.
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A Senior Application Scientist's Guide to Solvent Isotope Effects: A Comparative Study of 2-Propanol-2-d1, H₂O, and D₂O
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can profoundly influence reaction kinetics, product stability, and the interpretation of analytical data. While seemingly subtle, the substitution of hydrogen (¹H, or protium) with its stable, heavier isotope, deuterium (²H, or D), can introduce significant and measurable changes known as solvent isotope effects (SIEs).[1][2] These effects are not mere academic curiosities; they are powerful mechanistic probes that provide deep insights into reaction pathways, transition states, and the intricate dance of molecules in solution.[3][4][5]
This guide provides an in-depth comparative analysis of the solvent effects of two fundamental protic solvents, water (H₂O) and deuterium oxide (D₂O), and extends these principles to a common organic solvent, 2-propanol, with a specific focus on its deuterated isotopologue, 2-propanol-2-d1. We will move beyond simple property listings to explore the quantum-level origins of these differences and demonstrate their practical application in the laboratory.
Part 1: The Foundational Comparison: H₂O vs. D₂O
Water is the benchmark for polar, protic solvents. Its deuterated counterpart, D₂O, is often used in spectroscopic studies, particularly NMR and IR, to avoid solvent signal interference.[6][7][8] However, assuming D₂O is a chemically inert substitute for H₂O is a significant oversimplification.[6][7] The differences in their properties, rooted in the mass difference between H and D, have profound chemical and biological consequences.
Physicochemical and Thermodynamic Differences
The doubling of the mass of the hydrogen nucleus leads to tangible changes in macroscopic properties. D₂O is denser, more viscous, and has slightly higher melting and boiling points than H₂O.[9][10] These differences are a direct consequence of stronger intermolecular forces in D₂O.
| Property | H₂O | D₂O | Rationale for Difference |
| Molar Mass ( g/mol ) | 18.015 | 20.027 | Increased mass of deuterium nucleus.[10][11] |
| Melting Point (°C) | 0.00 | 3.82 | Stronger intermolecular hydrogen/deuterium bonds in D₂O require more energy to break.[9] |
| Boiling Point (°C) | 100.00 | 101.42 | Stronger intermolecular forces in the liquid phase.[9] |
| Density (g/mL at 25°C) | 0.9970 | 1.1044 | D-bonds are slightly shorter and the overall packing is more efficient.[10][11] |
| Viscosity (cP at 25°C) | 0.890 | 1.107 | Greater intermolecular attraction in D₂O increases resistance to flow.[9] |
| Dielectric Constant (at 20°C) | 80.1 | 78.3 | Nearly identical, indicating similar polarity.[9] |
The Hydrogen Bond: A Quantum Mechanical Perspective
The most significant difference between H₂O and D₂O lies in the strength of their hydrogen bonds. Due to its greater mass, deuterium has a lower zero-point vibrational energy (ZPE) in an O-D bond compared to hydrogen in an O-H bond. This makes the O-D bond more stable and less easily broken. Consequently, the deuterium bonds in the D₂O network are stronger and more structured than the hydrogen bonds in H₂O.[6][7][12] This increased "structuredness" means that D₂O is a more ordered solvent.[13]
This subtle but critical difference has major implications:
-
Solvation: D₂O is considered a "worse" solvent for many biomolecules than H₂O.[6][7] The higher energy cost of disrupting the highly structured D₂O network leads to an enhancement of intramolecular interactions and hydrophobic effects, often causing proteins to become more compact.[6][7]
-
Acidity: The pKa of D₂O is 14.87, making it a weaker acid than H₂O (pKa = 14.00). Similarly, carboxylic acids are weaker acids in D₂O.[1] When measuring the acidity of a D₂O solution with a standard pH meter, the reading should be corrected by adding 0.4 to obtain the pD.[14]
Caption: Reaction coordinate diagram illustrating the origin of a primary KIE.
Part 3: Practical Applications & Experimental Protocols
The theoretical principles outlined above are best understood through their application in experimental settings.
Protocol 1: Identifying Exchangeable Protons via ¹H NMR Spectroscopy
Objective: To demonstrate the utility of D₂O in identifying labile protons (e.g., -OH, -NH₂, -COOH) in a molecule.
Rationale: Protons attached to heteroatoms are acidic and can rapidly exchange with the deuterium atoms of D₂O. This exchange replaces the proton with a deuterium, which is not observed in ¹H NMR, causing the corresponding proton signal to disappear from the spectrum. [15] Methodology:
-
Sample Preparation (Tube A): Dissolve ~5-10 mg of the sample (e.g., benzyl alcohol) in ~0.7 mL of a standard deuterated solvent that does not exchange protons, such as CDCl₃.
-
Acquire Spectrum A: Obtain a standard ¹H NMR spectrum of this sample. Identify all peaks, including the characteristic signal for the -OH proton.
-
D₂O Shake (Tube B): To the same NMR tube, add 1-2 drops of D₂O.
-
Mix and Equilibrate: Cap the tube and shake vigorously for ~30 seconds to facilitate the H/D exchange. Allow the layers to settle.
-
Acquire Spectrum B: Obtain a second ¹H NMR spectrum.
-
Analysis: Compare Spectrum A and Spectrum B. The signal corresponding to the exchangeable -OH proton, visible in Spectrum A, will have disappeared or significantly diminished in Spectrum B. All other signals (e.g., aromatic and CH₂ protons) will remain unchanged.
Caption: Workflow for identifying exchangeable protons using D₂O shake in NMR.
Protocol 2: Measuring the Secondary KIE of 2-Propanol Solvolysis
Objective: To determine the α-secondary KIE for the solvolysis of a tertiary alkyl halide (e.g., t-butyl chloride) in 50:50 water:2-propanol vs. 50:50 water:this compound.
Rationale: The solvolysis of t-butyl chloride proceeds via an SN1 mechanism, involving the formation of a planar (sp²) t-butyl carbocation in the rate-determining step. The α-carbon of the 2-propanol solvent is not directly involved, but the solvent helps stabilize the transition state. Measuring the rate in the presence of (CH₃)₂CHOH versus (CH₃)₂CDOH will reveal a secondary KIE that gives insight into the transition state structure.
Methodology:
-
Prepare Solvent Mixtures:
-
Solvent H: Prepare a 50:50 (v/v) mixture of deionized H₂O and 2-propanol.
-
Solvent D: Prepare a 50:50 (v/v) mixture of deionized H₂O and this compound.
-
-
Reaction Setup: Place 25 mL of each solvent mixture into separate flasks equipped with stir bars and conductivity probes. Thermostat both flasks to 25.0 °C.
-
Initiate Reaction: Simultaneously inject a small, precise amount of t-butyl chloride (e.g., 100 µL) into each flask to start the reaction. The reaction produces HCl, which increases the conductivity of the solution.
-
Monitor Kinetics: Record the conductivity of each solution over time until the reaction is complete (conductivity plateaus).
-
Data Analysis:
-
Plot conductivity vs. time for both reactions.
-
The rate of reaction is proportional to the rate of change of conductivity. Assume first-order kinetics and fit the data to the equation ln(C∞ - Ct) = -kt + ln(C∞ - C₀), where C is conductivity.
-
The slope of the line is the negative rate constant (-k). Determine kH (for Solvent H) and kD (for Solvent D).
-
-
Calculate KIE: Calculate the secondary kinetic isotope effect as KIE = kH / kD. A value slightly greater than 1 would be expected, consistent with the formation of an sp²-like transition state.
Conclusion
The substitution of hydrogen with deuterium, while chemically subtle, gives rise to significant, measurable, and interpretable effects on the physicochemical properties of solvents and the kinetics of chemical reactions. The comparison between H₂O and D₂O reveals that stronger deuterium bonding makes D₂O a more structured solvent, which impacts everything from biomolecular stability to reaction rates. [6][7]These principles extend directly to organic solvents like 2-propanol, where isotopic labeling at different sites allows for the precise dissection of reaction mechanisms through primary and secondary kinetic isotope effects. [16][17]For the modern researcher, understanding and utilizing these solvent isotope effects is not just an analytical tool but a fundamental approach to unraveling the complexities of chemical and biological systems.
References
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Ball, P., & E-mail: . (n.d.). D2O as an Imperfect Replacement for H2O: Problem or Opportunity for Protein Research? Retrieved January 14, 2026, from
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- (2007). 2-PROPANOL.
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- (n.d.). This compound. Sigma-Aldrich.
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A Senior Scientist's Guide to Cross-Validation Using 2-Propanol-2-d1: Protocols, Data Interpretation, and Comparative Analysis
Introduction: The Understated Power of a Single Neutron
In the landscape of empirical research, the validity and reproducibility of our findings are paramount. Isotopic labeling, a technique that substitutes an atom with its isotope, has become a cornerstone of robust experimental design, offering a subtle yet powerful method to trace, quantify, and elucidate complex biological and chemical processes. Among the repertoire of stable isotopes, deuterium (²H or D), the heavy isotope of hydrogen, provides a unique and accessible tool for researchers.
This guide focuses on a specific, versatile deuterated reagent: 2-Propanol-2-d1 ((CH₃)₂CDOH). Here, the hydrogen atom on the secondary carbon is replaced by deuterium. This seemingly minor alteration introduces a significant mass change at a chemically active site, enabling a suite of advanced applications without perturbing the molecule's fundamental chemical identity.
We will move beyond theoretical discussions to provide a practical, in-depth comparison of experimental results obtained with this compound versus its non-deuterated analog and other common alternatives. This guide is structured to provide drug development professionals, researchers, and scientists with the causal logic behind experimental choices, self-validating protocols, and the data interpretation frameworks necessary to confidently cross-validate their findings. We will explore its utility as a superior internal standard in mass spectrometry, a probe for mechanistic discovery via the Kinetic Isotope Effect (KIE), and a tool in metabolic stability assays.
Section 1: The Physicochemical Rationale - Why Deuteration Matters
The substitution of a protium (¹H) atom with a deuterium (²H) atom introduces a near 100% increase in mass at that specific position. While electronically identical, this mass difference fundamentally alters the vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and has a lower zero-point vibrational energy, meaning more energy is required to break it.[1] This phenomenon is the origin of the Deuterium Kinetic Isotope Effect (KIE) , a cornerstone principle we will leverage in subsequent applications.[2]
Below is a comparative summary of the key physicochemical properties that differentiate this compound from standard 2-Propanol.
| Property | 2-Propanol (Isopropanol) | This compound (Isopropanol-2-d1) | Rationale for Experimental Significance |
| Molecular Formula | C₃H₈O | C₃H₇DO | The single deuterium substitution provides a +1 mass shift, crucial for mass spectrometry without significantly altering chemical behavior.[3] |
| Molecular Weight | ~60.10 g/mol | ~61.10 g/mol | Enables clear mass separation from the non-deuterated analyte in mass spectrometry, preventing signal overlap.[4] |
| Boiling Point | ~82.5 °C | ~82 °C | The minimal difference ensures co-elution in chromatographic systems, a critical feature for an ideal internal standard.[3][5] |
| Density (@ 25°C) | ~0.786 g/mL | ~0.785 g/mL | Near-identical density simplifies its use as a direct substitute in solvent systems and reaction media.[5] |
| C-H vs. C-D Bond Strength | Weaker | Stronger (by ~1.2 kcal/mol) | The C-D bond requires more energy to cleave, slowing reaction rates where this bond breakage is the rate-determining step (the Kinetic Isotope Effect).[1][6] |
Section 2: Core Applications & Comparative Methodologies
We will now explore three primary applications where this compound serves as a critical tool for generating and cross-validating experimental data. Each section includes the scientific premise, a detailed protocol, and a comparative data analysis.
Application A: The Gold Standard - Internal Standard in Quantitative Mass Spectrometry
Expertise & Experience: The Causality Behind the Choice In liquid chromatography-mass spectrometry (LC-MS) based quantification, variability from sample preparation, injection volume, and ion suppression can compromise accuracy. An ideal internal standard (IS) co-elutes with the analyte and experiences identical matrix effects but is distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) version of the analyte is the gold standard. This compound is an excellent, simple SIL-IS for the quantification of 2-Propanol. Its near-identical chemical nature ensures it behaves just like the analyte through extraction and chromatography, while its +1 mass unit difference allows for distinct detection.[7][8]
Experimental Protocol: Quantification of 2-Propanol in a Biological Matrix
-
Preparation of Standards:
-
Create a stock solution of 2-Propanol (analyte) at 1 mg/mL in methanol.
-
Create a stock solution of this compound (Internal Standard, IS) at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by spiking the analyte stock into a blank biological matrix (e.g., plasma) to achieve concentrations from 1 ng/mL to 1000 ng/mL.
-
Spike a fixed concentration of the IS (e.g., 100 ng/mL) into each calibration standard and unknown sample.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each standard or sample, add 200 µL of acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS analysis.
-
Rationale: This simple and rapid extraction method efficiently removes interfering macromolecules. Acetonitrile is an effective precipitant and is compatible with typical reversed-phase chromatography.
-
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
2-Propanol: Q1 m/z 61.1 → Q3 m/z 43.1
-
This compound (IS): Q1 m/z 62.1 → Q3 m/z 44.1
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS for each standard.
-
Construct a calibration curve by plotting the area ratio against the analyte concentration.
-
Use linear regression to determine the concentration of unknown samples.
-
Trustworthiness: A Self-Validating System This protocol is self-validating because any sample loss or matrix effect during preparation or injection should affect both the analyte and the IS equally. The ratio of their signals will therefore remain constant, ensuring accurate quantification.
Data Presentation: Comparative Analysis of Quantification Accuracy
| Method | Analyte | Replicate 1 (Area) | Replicate 2 (Area) | Replicate 3 (Area) | % RSD (Precision) | Accuracy (% Nominal) |
| External Standard | 2-Propanol (100 ng/mL) | 485,112 | 560,321 | 443,987 | 11.2% | 85.3% |
| Internal Standard | 2-Propanol (100 ng/mL) | 510,450 | 501,889 | 515,321 | 1.4% | 101.2% |
| This compound (IS) | 508,765 | 495,678 | 511,234 | - | - |
Mandatory Visualization: LC-MS Internal Standard Workflow
Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).
Section 3: Analytical Cross-Validation of Isotopic Purity
The validity of any experiment using this compound is predicated on the purity and precise location of the deuterium label. Therefore, cross-validation of the material itself is a non-negotiable first step. The two gold-standard techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). [9][10][11] Protocol 1: Validation by ¹H-NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent that does not have signals in the region of interest (e.g., CDCl₃). Add a non-deuterated internal standard with a known concentration and a distinct peak (e.g., Toluene).
-
Data Acquisition: Acquire a quantitative ¹H-NMR spectrum.
-
Analysis:
-
In the spectrum of non-deuterated 2-propanol, the methine proton (-CH) appears as a septet around 4.0 ppm.
-
In a highly enriched this compound sample, this septet should be almost entirely absent. [10] * Integrate the residual methine proton signal and compare it to the integral of a non-deuterated portion of the molecule (the six methyl protons at ~1.2 ppm) or the internal standard.
-
Percent Deuteration = (1 - [Area of residual CH / Expected Area of CH]) * 100%
-
Protocol 2: Validation by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol).
-
Data Acquisition: Infuse the sample into an HRMS instrument (e.g., an Orbitrap or TOF) using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis:
-
Examine the mass spectrum for the molecular ion ([M+H]⁺).
-
Non-deuterated 2-propanol will show a primary ion at m/z 61.06.
-
This compound will show a primary ion at m/z 62.07.
-
The relative intensities of the ions at 61.06 and 62.07 directly reflect the isotopic enrichment of the sample. [11] Data Presentation: Summary of Analytical Characterization Techniques
-
| Technique | Primary Output | Advantages | Limitations |
| ¹H-NMR | % Deuteration at a specific site | Unambiguously confirms the location of the label. Provides structural integrity. [9] | Lower sensitivity than MS. Requires a pure sample. |
| HRMS | Overall isotopic enrichment | High sensitivity. Provides the distribution of isotopologues (d0, d1, etc.). [10] | Does not provide the specific location of the label within the molecule. [12] |
Mandatory Visualization: Analytical Characterization Workflow
Caption: Decision workflow for the analytical cross-validation of this compound.
Conclusion
The strategic use of this compound provides a powerful and accessible method for the cross-validation of experimental results across multiple scientific domains. As we have demonstrated, its utility extends far beyond that of a simple deuterated solvent. When used as an internal standard, it provides unparalleled accuracy in quantitative analysis. As a mechanistic probe, it offers definitive insights into reaction pathways through the kinetic isotope effect. The prerequisite for all such applications, however, is the rigorous analytical characterization of the isotopic reagent itself, a step that underpins the trustworthiness of all subsequent data. By integrating the principles and protocols outlined in this guide, researchers can enhance the precision, reliability, and scientific integrity of their work, turning a simple isotopic substitution into a profound tool for discovery.
References
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
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- BenchChem. (2025). The Strategic Role of Deuteration in Enhancing Metabolic Stability: A Technical Guide.
- Isotope Science / Alfa Chemistry. 2H 13C Labeled Compounds.
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- Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences.
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Unlocking Reaction Mechanisms: A Comparative Guide to Assessing the Impact of Deuterium Substitution
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount. It is the bedrock upon which new synthetic routes are designed, and novel therapeutics are discovered. Among the arsenal of mechanistic tools, the kinetic isotope effect (KIE), particularly the substitution of hydrogen with its heavier, stable isotope deuterium, stands out as a uniquely powerful probe into the heart of a chemical transformation. This guide provides an in-depth, comparative analysis of the experimental methodologies used to assess the impact of deuterium substitution, offering field-proven insights and the causality behind experimental choices to empower your research.
The Principle of the Kinetic Isotope Effect: A Window into the Transition State
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] The C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium. This difference in zero-point energy (ZPE) means that more energy is required to break a C-D bond compared to a C-H bond. Consequently, reactions where a C-H bond is cleaved in the rate-determining step will proceed slower when hydrogen is replaced by deuterium, a phenomenon known as a primary kinetic isotope effect .
Conversely, secondary kinetic isotope effects are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step.[2] These effects are typically smaller and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing valuable information about changes in hybridization or steric environment at the transition state.
The magnitude of the deuterium KIE, expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), provides a quantitative measure of the bonding changes occurring in the transition state. This makes it an indispensable tool for elucidating reaction mechanisms.
Experimental Methodologies for Determining the Deuterium Kinetic Isotope Effect
The choice of experimental method for determining the KIE is critical and depends on the nature of the reaction, the available instrumentation, and the desired level of precision. Here, we compare the most common techniques, providing detailed protocols and highlighting their respective strengths and limitations.
Competitive Kinetic Isotope Effect Measurements
Competitive experiments are often the most precise method for determining KIEs, as they involve running the reaction with a mixture of the deuterated and non-deuterated substrates in the same vessel. This eliminates the potential for variations in reaction conditions between two separate experiments. The KIE is determined by analyzing the isotopic composition of the products or the remaining starting materials at a specific reaction conversion.
This protocol is adapted from methodologies described in the literature for determining KIEs in various organic reactions.[3][4]
Objective: To determine the kH/kD for a reaction by analyzing the relative amounts of deuterated and non-deuterated product or starting material at a known reaction conversion.
Materials:
-
Non-deuterated (protio) substrate
-
Deuterated substrate (at the position of interest)
-
All necessary reagents and solvents for the reaction
-
Internal standard (for determining reaction conversion)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Prepare the Reaction Mixture:
-
Accurately weigh and mix the protio and deuterated substrates in a known ratio (typically 1:1).
-
Dissolve the substrate mixture and the internal standard in the reaction solvent.
-
-
Initiate the Reaction:
-
Add the final reagent to initiate the reaction at a controlled temperature.
-
-
Monitor the Reaction:
-
Quench the Reaction and Acquire Data:
-
Quench the reaction at the desired time point.
-
Acquire a high-resolution ¹H or ¹³C NMR spectrum of the quenched reaction mixture.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protio and deuterated species (either product or remaining starting material).
-
Determine the reaction conversion (F) by comparing the integration of a starting material peak to that of the internal standard.
-
Calculate the KIE using the appropriate equation. For analysis of remaining starting material:
-
kH/kD = ln(1-F) / ln(1 - F * R_p/R_0) where R_p is the ratio of protio to deuterio product and R_0 is the initial ratio.
-
-
Direct Rate Measurements
In this approach, the rates of the reactions for the deuterated and non-deuterated substrates are measured in separate experiments under identical conditions. While conceptually straightforward, this method can be less precise than competitive experiments due to the difficulty of exactly replicating reaction conditions.
This protocol is a generalized procedure based on common practices in kinetic analysis.[5]
Objective: To determine the rate constants kH and kD for a reaction by monitoring the disappearance of the starting material or the appearance of the product over time.
Materials:
-
Non-deuterated (protio) substrate
-
Deuterated substrate
-
All necessary reagents and solvents
-
Internal standard
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare separate stock solutions of the protio and deuterated substrates of known concentrations.
-
Prepare a stock solution of the internal standard.
-
-
Run Parallel Reactions:
-
Set up two separate reactions, one with the protio substrate and one with the deuterated substrate, under identical conditions (temperature, concentrations, stirring).
-
Add a known amount of the internal standard to each reaction.
-
-
Sample Collection and Quenching:
-
At various time points, withdraw aliquots from each reaction and quench them immediately (e.g., by rapid cooling or addition of a quenching agent).
-
-
GC-MS Analysis:
-
Data Analysis:
-
For each time point, determine the concentration of the starting material or product by comparing its peak area to that of the internal standard.
-
Plot concentration versus time for both the protio and deuterated reactions.
-
Determine the rate constants (kH and kD) from the slopes of the kinetic plots.
-
Calculate the KIE as the ratio kH/kD.
-
Data Presentation and Interpretation
Comparative Table of Experimental Methods
| Method | Principle | Advantages | Disadvantages | Typical Precision |
| Competitive KIE by NMR | Analysis of the isotopic ratio of products or reactants in a single reaction mixture. | High precision due to internal referencing; minimizes errors from variations in reaction conditions. | May require isotopically enriched materials for accurate quantification of small KIEs.[5] | ± 0.003 for small KIEs |
| Direct Rate Measurement by GC-MS | Separate kinetic runs for deuterated and non-deuterated substrates. | Conceptually simple; can be used when competitive experiments are not feasible. | Lower precision due to the difficulty of replicating exact conditions; sensitive to impurities. | ± 0.1 or higher |
| Natural Abundance KIE by NMR (Singleton Method) | Measurement of the change in natural abundance of isotopes in the starting material at high conversion.[2][8] | Does not require synthesis of labeled compounds; allows for the determination of KIEs at multiple positions simultaneously.[2] | Requires high reaction conversion and large amounts of material for sufficient signal-to-noise.[3] | Varies with conversion and instrumentation |
Case Studies: Deuterium KIE in Action
The true power of the kinetic isotope effect lies in its application to real-world chemical problems.
Case Study 1: Differentiating Sₙ1 and Sₙ2 Mechanisms
Nucleophilic substitution reactions are fundamental in organic chemistry, and distinguishing between the Sₙ1 and Sₙ2 pathways is a classic mechanistic problem.
-
Sₙ2 Reaction: A concerted, one-step mechanism where the nucleophile attacks as the leaving group departs.[9] A primary KIE is not expected if the C-H bond is not broken in the rate-determining step. However, a small secondary KIE (kH/kD ≈ 1.0-1.2 per deuterium) is often observed due to the change in hybridization from sp³ to a more sp²-like transition state.
-
Sₙ1 Reaction: A two-step mechanism involving the formation of a carbocation intermediate.[9] A larger secondary KIE (kH/kD ≈ 1.1-1.25 per deuterium) is typically observed because the C-H(D) bonds adjacent to the forming carbocation can stabilize the positive charge through hyperconjugation, and this effect is more pronounced for C-H bonds.[10]
| Reaction Type | Substrate | Nucleophile | Solvent | kH/kD (α-deuterium) | Mechanistic Interpretation |
| Sₙ2 | CH₃Br | CN⁻ | DMF | ~1.08 | Small secondary KIE consistent with a concerted mechanism.[10] |
| Sₙ1 | (CH₃)₃C-Cl | H₂O | H₂O | ~1.22 | Larger secondary KIE indicative of carbocation formation.[2] |
Case Study 2: Elucidating an Enzymatic Reaction Mechanism
Enzymes are remarkable catalysts, and understanding their mechanisms is crucial for drug design. The KIE is a powerful tool for probing enzyme-catalyzed reactions.
Consider the oxidation of an alcohol to an aldehyde by an enzyme like alcohol dehydrogenase. If the C-H bond at the alcohol carbon is broken in the rate-determining step, a significant primary KIE (typically kH/kD = 2-7) will be observed.
Caption: Workflow for determining the kinetic isotope effect in an enzyme-catalyzed reaction.
A large primary KIE in this case would provide strong evidence for a mechanism where the hydride transfer from the alcohol to a cofactor (e.g., NAD⁺) is the slowest step in the catalytic cycle.
Visualizing the Energetics of the Kinetic Isotope Effect
The origin of the primary kinetic isotope effect can be visualized using a reaction coordinate diagram.
Caption: Energy profile illustrating the higher activation energy for C-D bond cleavage.
Conclusion: A Self-Validating System for Mechanistic Inquiry
References
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Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link][11][12][13][14]
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Bennet, A. J., & Chan, J. (2007). A direct NMR method for the measurement of competitive kinetic isotope effects. Nature Chemical Biology, 3(11), 748–751. [Link][3]
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Singleton, D. A., & Thomas, A. A. (1995). High-Precision, Simultaneous Measurement of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(36), 9357–9358. [Link][8]
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Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. MacMillan Group Meeting. [Link][2]
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Wikipedia contributors. (2024). Kinetic isotope effect. Wikipedia, The Free Encyclopedia. [Link][15]
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Limbach, H. H. (1990). Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. In NMR Basic Principles and Progress (pp. 63-164). Springer, Berlin, Heidelberg. [Link][4]
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Lee, S., & Marsh, E. N. G. (2007). Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Methods in enzymology, 422, 1-16. [Link][16]
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Murkin, A. S., & Bennet, A. J. (2012). Highly precise measurement of kinetic isotope effects using 1H-detected 2D [13C, 1H]-HSQC NMR spectroscopy. Journal of the American Chemical Society, 134(51), 20562-20565. [Link][15][17]
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Rzepa, H. S. (2012). Natural abundance kinetic isotope effects: expt. vs theory. Henry Rzepa's Blog. [Link][8]
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University of Illinois Urbana-Champaign. (2002). Measuring Kinetic Isotope Effects of Carbon at Natural Abundance. Chemistry at Illinois. [Link][3]
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Wang, Y., & Schramm, V. L. (2011). Advances in kinetic isotope effect measurement techniques for enzyme mechanism study. Current opinion in chemical biology, 15(5), 603-611. [Link][1]
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Kwan, E. E. (n.d.). PyKIE: NMR methods for KIE determination. GitHub. [Link]
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Richard, J. P., & Amyes, T. L. (2008). A simple method to determine kinetic deuterium isotope effects provides evidence that proton transfer to carbon proceeds over and not through the reaction barrier. Journal of the American Chemical Society, 130(37), 12260-12261. [Link][18]
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Paneth, P., & Dybala-Defratyka, A. (2011). Measurements of heavy-atom isotope effects using 1H NMR spectroscopy. The Journal of organic chemistry, 76(17), 7049-7054. [Link][19]
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Li, L., & Schramm, V. L. (2017). Direct competitive kinetic isotope effect measurement using quantitative whole molecule MALDI-TOF mass spectrometry. Analytical chemistry, 89(17), 9343-9349. [Link][20][21]
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Kaur, C. (2022, July 7). Kinetic Isotope Effect | SN1 and SN2 mechanism explained | RuBisCO and PEPCase | Dr. Charanjeet kaur [Video]. YouTube. [Link][22]
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Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. [Link][23]
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Science Through Time. (2025, March 8). What Is Selected Ion Monitoring In GC-MS? [Video]. YouTube. [Link][5]
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KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. [Link][9]
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ResearchGate. (2025, August 6). Isotope effects in nucleophilic substitution reactions. VIII. The effect of the form of the reacting nucleophile on the transition state structure of an SN2 reaction. [Link][24]
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ResearchGate. (2016, November 9). Can I use Selected ion monitoring mode to detect an analyte co-eluting with a highly concentrated peak without damaging the filament and/or detector?. [Link][6]
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A Senior Application Scientist's Guide to Benchmarking 2-Propanol-2-d1 Against Other Deuterated Alcohols
For researchers, scientists, and professionals in drug development, the choice of deuterated solvents and reagents is pivotal for the accuracy and reliability of experimental outcomes. This guide provides an in-depth comparison of 2-Propanol-2-d1 against other commonly used deuterated alcohols, focusing on their performance in key applications such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and studies of the kinetic isotope effect (KIE). By understanding the nuanced differences between these molecules, you can make more informed decisions in your experimental design.
The Role of Deuterium in Alcohols: A Primer
A Spotlight on this compound
This compound, with the chemical formula (CH₃)₂CDOH, is a partially deuterated isopropyl alcohol.[9] The single deuterium atom is strategically placed on the secondary carbon. This specific labeling makes it a unique tool for certain applications, distinguishing it from its fully deuterated counterpart, 2-propanol-d8 ((CD₃)₂CDOD), and other deuterated alcohols like methanol-d4 (CD₃OD) and ethanol-d6 (CD₃CD₂OD).
Physicochemical Properties of this compound:
| Property | Value |
| Linear Formula | (CH₃)₂CDOH |
| Molecular Weight | 61.10 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Boiling Point | 82 °C |
| Melting Point | -89.5 °C |
| Density | 0.785 g/mL at 20 °C |
(Data sourced from Sigma-Aldrich)[9]
Performance in NMR Spectroscopy
In NMR spectroscopy, the choice of a deuterated solvent is dictated by the solubility of the analyte and the desired spectral window. While fully deuterated solvents like 2-propanol-d8 are designed to minimize solvent signals, partially deuterated solvents like this compound can be used as tracers or for specific mechanistic studies.
The ¹H NMR spectrum of standard, non-deuterated 2-propanol shows three distinct proton environments: the two equivalent methyl groups (CH₃), the methine proton (CH), and the hydroxyl proton (OH).[10] The methyl protons appear as a doublet, split by the methine proton, while the methine proton appears as a multiplet. The hydroxyl proton often appears as a broad singlet due to rapid exchange with other alcohol molecules or trace amounts of water.[10][11]
In this compound, the methine proton is replaced by a deuteron. This has two significant consequences for the ¹H NMR spectrum:
-
The multiplet corresponding to the methine proton is absent.
-
The doublet of the methyl protons collapses into a singlet, as there is no adjacent proton to cause splitting.
This makes this compound a useful tool for studying reaction mechanisms where the methine hydrogen of isopropanol is involved.
Comparison of Residual Proton Signals in Common Deuterated Alcohols:
| Deuterated Alcohol | Residual Proton Signal (ppm) | Multiplicity |
| Methanol-d4 (CD₃OD) | 3.31 | Quintet |
| 4.78 | Singlet (H₂O/HOD) | |
| Ethanol-d6 (CD₃CD₂OD) | 1.11 | Multiplet |
| 3.56 | Singlet | |
| 2-Propanol-d8 ((CD₃)₂CDOD) | 2.05 | Quintet |
(Data compiled from various sources)[2][3]
Note: The chemical shifts can vary slightly depending on the solvent and temperature.
The Kinetic Isotope Effect: Unraveling Reaction Mechanisms
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes.[4][5] The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[5] Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed slower when a deuterium is substituted at that position. This is known as a primary KIE and is typically in the range of kH/kD = 6-10.[4]
This compound is an excellent substrate for studying primary KIEs in reactions involving the oxidation or transfer of the methine hydrogen. By comparing the reaction rate of 2-propanol with that of this compound, one can determine if the C-H bond cleavage at the C2 position is part of the rate-determining step.
Conceptual KIE Experimental Workflow:
Caption: Workflow for determining the kinetic isotope effect.
In contrast, 2-propanol-d8, being fully deuterated, would exhibit a combination of primary and secondary KIEs, which can be more complex to interpret. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step and are typically much smaller (kH/kD ≈ 1.1-1.4).[4] Therefore, for specifically probing the role of the methine hydrogen, this compound is the more precise tool.
Application in Mass Spectrometry as an Internal Standard
In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[8] An ideal internal standard is chemically similar to the analyte but has a different mass. Deuterated compounds are widely used for this purpose.[7]
This compound can serve as an internal standard for the quantification of 2-propanol. Its single deuterium substitution results in a mass increase of one atomic mass unit, allowing for its clear differentiation from the non-deuterated analyte in the mass spectrum.
Comparison of Deuterated Alcohols as Internal Standards:
| Deuterated Alcohol | Analyte | Mass Difference (Da) | Key Advantages |
| This compound | 2-Propanol | 1 | Closely mimics the chromatographic behavior of the analyte. |
| Methanol-d4 | Methanol | 4 | Significant mass shift, reducing the likelihood of isotopic overlap. |
| Ethanol-d6 | Ethanol | 6 | Large mass difference, ensuring clear separation from the analyte signal. |
| 2-Propanol-d8 | 2-Propanol | 8 | Very large mass shift, ideal for complex matrices where background interference is a concern. |
While a larger mass difference, as seen with 2-propanol-d8, can be advantageous in minimizing spectral overlap, the nearly identical physicochemical properties of this compound to its non-deuterated counterpart ensure that it behaves similarly during sample preparation and ionization, which is a critical aspect of a good internal standard.[8]
Protocol for Using this compound as an Internal Standard in GC-MS:
-
Preparation of Internal Standard Stock Solution:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
-
Sample Preparation:
-
To a known volume or weight of the sample containing 2-propanol, add a precise volume of the this compound internal standard stock solution.
-
Vortex the sample to ensure homogeneity.
-
-
Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of 2-propanol and a constant concentration of the this compound internal standard.
-
-
GC-MS Analysis:
-
Inject the prepared samples and calibration standards into the GC-MS system.
-
Develop a chromatographic method that provides good separation of 2-propanol from other matrix components.
-
Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode. In SIM mode, monitor the characteristic ions for both 2-propanol and this compound.
-
-
Data Analysis:
-
For each injection, determine the peak area for both the analyte (2-propanol) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of 2-propanol in the samples by interpolating their peak area ratios on the calibration curve.
-
Workflow for Quantitative Analysis using an Internal Standard:
Caption: General workflow for quantitative analysis using an internal standard.
Conclusion: Choosing the Right Deuterated Alcohol
The selection of a deuterated alcohol depends heavily on the specific application.
-
For NMR spectroscopy , while fully deuterated solvents like 2-propanol-d8 are standard for minimizing solvent signals, This compound offers unique advantages for mechanistic studies where the reactivity of the methine position is of interest.
-
In kinetic isotope effect studies , This compound is the ideal choice for specifically investigating the role of the C-H bond at the secondary carbon. Other deuterated alcohols like methanol-d4 and ethanol-d6 are similarly used to probe the mechanisms of reactions involving these alcohols.
-
As an internal standard in mass spectrometry , This compound provides a reliable and accurate means of quantifying 2-propanol. The choice between a partially and a fully deuterated standard will depend on the complexity of the sample matrix and the potential for isotopic overlap.
By carefully considering the properties and applications of this compound in comparison to other deuterated alcohols, researchers can enhance the precision and depth of their scientific investigations.
References
-
Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. Retrieved from allanchem.com[2]
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Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects.[5]
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doc b. Interpreting the H-1 NMR spectrum of propan-2-ol.[10]
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ResolveMass Laboratories Inc. Iso-Propyl alcohol-d8 (2-propanol-d8)| CAS 22739-76-0.[7]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry.[8]
-
Sigma-Aldrich. This compound, 98 atom % D. Retrieved from sigmaaldrich.com[9]
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Wikipedia. (2024). Kinetic isotope effect.[4]
-
Zeochem. 2-Propanol-d8 | ZEOTOPE.[13]
-
Clinical Application and Synthesis Methods of Deuterated Drugs. (2023). Current Medicinal Chemistry, 30(36), 4096-4129.[14]
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A Researcher's Guide to Quantitative Deuterium Labeling: A Comparative Analysis of 2-Propanol-2-d1
For researchers, scientists, and drug development professionals, the precise incorporation of deuterium into organic molecules is a critical technique. Whether for elucidating reaction mechanisms, tracing metabolic pathways, or enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect (KIE), the choice of deuterium source is a pivotal decision in experimental design.[1][2][3] This guide provides an in-depth technical comparison of 2-Propanol-2-d1 as a deuterium donor, evaluating its performance against other common labeling reagents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Significance of Deuterium Labeling
The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, is a subtle structural modification that can yield profound effects on a molecule's physicochemical properties.[3] The increased mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This results in a higher activation energy for C-D bond cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[3] In drug development, this effect can be strategically employed to slow the metabolic degradation of a drug at specific sites, potentially leading to improved efficacy and safety profiles.[3] Indeed, several deuterated drugs, such as deutetrabenazine, have received FDA approval, underscoring the therapeutic potential of this approach.[3]
This compound: A Versatile Deuterium Donor
This compound, a deuterated isotopologue of isopropanol, has emerged as a valuable reagent for deuterium labeling, primarily through a process known as catalytic transfer hydrogenation. This method offers a practical and often milder alternative to using high-pressure deuterium gas or reactive metal deuterides. The most common application of this compound is in the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones, where it serves as both the solvent and the deuterium source.
The Mechanism of Deuterium Transfer: A Look at the Meerwein-Ponndorf-Verley Reduction
The MPV reduction is a chemo- and stereoselective method for reducing carbonyl compounds to their corresponding alcohols. The reaction is typically catalyzed by an aluminum alkoxide, such as aluminum isopropoxide. When this compound is used, the deuterium atom is selectively transferred from the C2 position of the isopropanol to the carbonyl carbon of the substrate. This occurs via a cyclic, six-membered transition state, as illustrated below.
Caption: Mechanism of Deuterium Transfer in MPV Reduction.
This concerted mechanism ensures the specific delivery of the deuterium to the carbonyl carbon, making it a highly predictable and reliable labeling method.
A Comparative Analysis of Deuterium Donors
The selection of a deuterium source is a critical decision based on factors such as cost, safety, ease of use, and the desired labeling pattern and efficiency. Below is a comparative guide to this compound and other commonly used deuterating agents.
| Feature | This compound | Deuterium Oxide (D₂O) | Sodium Borodeuteride (NaBD₄) | Deuterium Gas (D₂) |
| Primary Use | Catalytic transfer hydrogenation (e.g., reduction of carbonyls, imines) | H/D exchange of labile protons, solvent for various reactions | Reduction of carbonyls and imines | Direct deuteration, often with a heterogeneous catalyst |
| Ease of Use | Liquid, easy to handle | Liquid, easy to handle | Solid, can be moisture-sensitive | Gas, requires specialized high-pressure equipment |
| Safety | Flammable liquid, eye irritant | Non-flammable, non-toxic | Flammable solid, reacts with water to produce flammable gas | Highly flammable gas, requires careful handling |
| Cost | Moderate | Relatively inexpensive | More expensive | Variable, requires specialized equipment |
| Selectivity | High for specific functional groups (e.g., carbonyls) | Primarily for labile protons, can be used for C-H deuteration with a catalyst | High for carbonyls and imines | Can be less selective depending on the catalyst and conditions |
| Deuterium Incorporation Efficiency | Generally high for targeted reductions | Variable, depends on reaction conditions and catalyst | High for targeted reductions | High, but can lead to over-deuteration |
Note: Cost is subject to change based on supplier and purity. The prices listed are for general comparison purposes.
Experimental Protocols
To provide a practical framework, we present a detailed protocol for the deuteration of a model substrate, acetophenone, using this compound, followed by quantitative analysis of deuterium incorporation by ¹H NMR and Mass Spectrometry.
Part 1: Deuteration of Acetophenone via Catalytic Transfer Hydrogenation
This protocol describes the reduction of acetophenone to 1-phenylethanol-1-d1 using this compound as the deuterium source and a ruthenium-based catalyst.
Materials:
-
Acetophenone
-
This compound (98 atom % D)
-
[Ru₂(CO)₄(μ-H)(C₄Ph₄COHOCC₄Ph₄)] (Shvo's catalyst)
-
Benzene (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the ruthenium catalyst in anhydrous benzene.
-
Add this compound to the solution.
-
Add acetophenone to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 1-phenylethanol-1-d1 by column chromatography on silica gel.
Caption: Experimental Workflow for Deuteration and Analysis.
Part 2: Quantitative Analysis of Deuterium Incorporation
A. By ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the extent of deuterium incorporation at specific sites. The principle lies in the fact that deuterium is "silent" in ¹H NMR, so the integration of the proton signal at the deuterated position will decrease proportionally to the extent of deuteration.
Procedure:
-
Prepare a standard solution of the non-deuterated product (1-phenylethanol) of known concentration containing an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Prepare a solution of the deuterated product (1-phenylethanol-1-d1) at the same concentration, also containing the same internal standard at the same concentration.
-
Acquire the ¹H NMR spectrum for both samples under identical conditions, ensuring a sufficient relaxation delay for accurate integration.
-
Integrate the signal corresponding to the proton at the C1 position of 1-phenylethanol (around 4.8 ppm) and the signal of the internal standard for both spectra.
-
The percentage of deuterium incorporation (%D) can be calculated using the following formula:
%D = [1 - (Integral of C1-H in deuterated sample / Integral of internal standard in deuterated sample) / (Integral of C1-H in non-deuterated sample / Integral of internal standard in non-deuterated sample)] * 100
B. By Mass Spectrometry
Mass spectrometry provides a direct measure of the mass increase due to deuterium incorporation, allowing for the determination of the overall deuterium content.
Procedure:
-
Prepare dilute solutions of both the non-deuterated and deuterated products in a suitable solvent for mass spectrometry (e.g., methanol or acetonitrile).
-
Acquire the mass spectra of both samples using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
In the mass spectrum of the non-deuterated sample, identify the molecular ion peak (M+H)⁺.
-
In the mass spectrum of the deuterated sample, you will observe a distribution of peaks corresponding to the unlabeled (M+H)⁺ and the deuterated ((M+1)+H)⁺ species.
-
The percentage of deuterium incorporation can be calculated from the relative intensities of these peaks:
%D = [Intensity of ((M+1)+H)⁺ / (Intensity of (M+H)⁺ + Intensity of ((M+1)+H)⁺)] * 100
Expanding the Scope: Deuteration of Other Functional Groups
While the reduction of carbonyls is a primary application, catalytic transfer hydrogenation using this compound can also be extended to other functional groups, such as imines and nitro compounds.
-
Imines: The reduction of imines to amines is a fundamental transformation in organic synthesis. Ruthenium-catalyzed transfer hydrogenation of imines using this compound has been shown to be a highly efficient method for producing deuterated amines.[4][5][6] A primary deuterium isotope effect has been observed in these reactions, indicating that the C-D bond cleavage from the isopropanol is involved in the rate-determining step.[4][5]
-
Nitro Compounds: The reduction of nitroaromatics to anilines is another important reaction. While less common, methods for the deuteration of alkylnitroaromatics at the benzylic position using D₂O and a base catalyst have been developed.[7] This suggests the potential for developing transfer hydrogenation methods with this compound for similar transformations.
Conclusion: Making an Informed Choice
This compound stands as a valuable and versatile tool in the arsenal of deuterium labeling reagents. Its ease of handling as a liquid, coupled with the high selectivity and efficiency of catalytic transfer hydrogenation, makes it an attractive option for the deuteration of carbonyls and imines. While other reagents like D₂O and NaBD₄ have their own merits in terms of cost and specific applications, this compound offers a compelling balance of reactivity, selectivity, and practicality for many labeling needs. By understanding the underlying mechanisms and employing rigorous quantitative analysis, researchers can confidently leverage the power of this compound to advance their scientific endeavors.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Propanol-2-d1 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of experimental work is paramount. This extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Propanol-2-d1 (Isopropanol-d1), ensuring the safety of laboratory personnel and compliance with environmental regulations. While chemically similar to its non-deuterated counterpart, the principles of safe handling and disposal remain critically important.
Understanding the Compound: Properties and Hazards of this compound
This compound, a deuterated isotopologue of isopropanol, is frequently used in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in chemical reactions. Its physical and chemical properties are nearly identical to standard 2-propanol, and so are its hazards.[1][2][3] It is a highly flammable liquid and vapor, a serious eye irritant, and can cause drowsiness or dizziness.[1][2][3][4][5]
Before handling or disposing of this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific product in use. The SDS provides comprehensive information on hazards, handling, storage, and emergency procedures.[6][7]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₇DO | [2] |
| Molecular Weight | 61.10 g/mol | [2] |
| Appearance | Clear, colorless liquid | [8] |
| Boiling Point | 82 °C (lit.) | [3][8] |
| Flash Point | 12.0 °C (53.6 °F) - closed cup | [3] |
| GHS Hazard Classifications | Flammable Liquid 2, Eye Irritation 2, STOT SE 3 | [1][2][3] |
| Hazard Statements | H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness. | [2][4][9] |
| RCRA Waste Code | D001 (Ignitable Waste) | [5][10][11] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal of this compound is not merely a suggestion but a regulatory requirement to ensure a safe working environment and protect our ecosystem.[12][13][14] The following protocol outlines the necessary steps for the safe disposal of this chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]
-
Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a suitable option for handling this compound.[7]
-
Body Protection : A lab coat or chemical-resistant apron should be worn to protect your skin.[6]
-
Work Area : All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][7]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][12][15]
-
Dedicated Waste Container : Collect this compound waste in a designated, leak-proof container that is compatible with flammable liquids. The original product container is often a suitable choice.[16][17][18]
-
Avoid Mixing : Never mix this compound waste with other types of chemical waste, such as acids, bases, or halogenated solvents, unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[15]
-
Container Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[12][17][19]
Step 3: Waste Storage
Temporary storage of the waste container must be in a designated and safe location pending disposal.
-
Secure Location : Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[4][5][7][20][21]
-
Secondary Containment : It is best practice to store the waste container within a secondary containment system to prevent the spread of material in case of a leak.[13]
-
Closed Containers : Always keep the waste container tightly closed except when adding waste.[4][17]
Step 4: Disposal Arrangement
Disposal of hazardous waste must be handled by a licensed and approved waste disposal service.
-
Contact EHS : Follow your institution's established procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a pickup.[12][17]
-
Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[13]
-
Professional Disposal : Do not attempt to dispose of this compound by pouring it down the drain or evaporating it in a fume hood.[16][18][19] This is a violation of regulations and poses a significant safety and environmental hazard.[17]
Decision-Making for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Small Spills : For small spills, absorb the material with an inert absorbent, such as sand or vermiculite.[20] Collect the absorbent material in a sealed container for disposal as hazardous waste.[5]
-
Large Spills : In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS department.[7] Eliminate all ignition sources.[5][22]
-
Ventilation : Ensure the area is well-ventilated to disperse flammable vapors.[5][20]
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can ensure they are handling this chemical waste in a manner that is safe, compliant, and minimizes risk. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet.
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Navigating the Safe Handling of 2-Propanol-2-d1: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the precise and safe handling of specialized chemical reagents is paramount. 2-Propanol-2-d1, a deuterated analogue of isopropyl alcohol, is a valuable tool in various analytical and synthetic applications, including Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard for mass spectrometry.[1][2] While its chemical properties are nearly identical to its non-deuterated counterpart, this guide provides a detailed protocol for personal protective equipment (PPE), safe handling, and disposal, ensuring the integrity of your research and the safety of your laboratory personnel.
Hazard Assessment: Understanding the Risks of this compound
Fundamentally, the hazards associated with this compound mirror those of standard 2-propanol. The substitution of a hydrogen atom with its heavier isotope, deuterium, does not significantly alter its chemical reactivity or toxicity. The primary risks are rooted in its flammability and its effects on the human body upon exposure.
Key Hazards:
-
Flammability: this compound is a highly flammable liquid and vapor. Vapors are heavier than air and can travel to an ignition source, causing a flashback.[3][4] It is classified as a Class IB Flammable Liquid.[5][6]
-
Eye Irritation: Direct contact with the liquid or high concentrations of vapor can cause serious eye irritation.
-
Central Nervous System Depression: Inhalation of vapors may cause drowsiness, dizziness, and headaches.[7][5] High concentrations can lead to narcotic effects.[7][5]
-
Skin Irritation: Prolonged or repeated skin contact can lead to dryness and cracking.[5] While not its primary route of significant harm, it can be absorbed through the skin.[8]
-
Respiratory Tract Irritation: Inhalation of vapors can irritate the nose and throat.[5][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following is a step-by-step guide to ensure you are adequately protected.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn whenever handling the liquid.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in conjunction with chemical splash goggles.[9][10]
Hand Protection: Choosing the Right Gloves
The appropriate gloves provide a necessary barrier to prevent skin contact.
-
Recommended Glove Material: Nitrile gloves are a suitable choice for incidental contact with this compound.[9]
-
Important Considerations: It is crucial to remember that most disposable gloves offer only limited protection against chemicals.[9] If your gloves become contaminated, you must remove them immediately, wash your hands thoroughly, and don a new pair. Never wear gloves outside of the laboratory or use them to touch common surfaces like doorknobs, phones, or computer keyboards.[9] For prolonged or immersive contact, consult a glove manufacturer's compatibility chart to select a glove with a longer breakthrough time.
Body Protection: Guarding Against Spills
Protecting your body and clothing from accidental spills is a key aspect of laboratory safety.
-
Standard Attire: A standard laboratory coat should be worn and fully fastened.
-
Enhanced Protection: For tasks involving larger quantities where significant splashing is possible, a chemically resistant apron or smock made of materials like rubber or neoprene can be worn over the lab coat.[9]
-
Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[11] Canvas shoes should be avoided as they can absorb chemical spills.[11]
Respiratory Protection: When and Why
In most laboratory settings with adequate ventilation, respiratory protection is not required when handling small quantities of this compound. However, certain situations may warrant its use.
-
Required Use: A NIOSH-approved respirator with an organic vapor cartridge is necessary when engineering controls, such as a fume hood, are not available or are insufficient to maintain exposure below the occupational exposure limits.
-
Exposure Limits: The Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) and the National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limit (REL) for isopropanol are both a Time-Weighted Average (TWA) of 400 ppm (980 mg/m³).[6][12] NIOSH also recommends a Short-Term Exposure Limit (STEL) of 500 ppm (1225 mg/m³).[6][12]
Safe Handling and Storage: Procedural Best Practices
Beyond PPE, the implementation of safe handling and storage protocols is essential for a secure laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate significant vapors, use a chemical fume hood.
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other sources of ignition.[7] "No Smoking" policies should be strictly enforced in areas where it is handled and stored.[7]
-
Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded during transfers of large volumes.[3][13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1][4] The recommended storage temperature is between 15–25 °C.[7][4] Store away from incompatible materials such as strong oxidizing agents, acids, and halogens.[5][6][14]
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise plan for both routine operations and waste disposal is critical for safety and regulatory compliance.
Step-by-Step Handling Procedure
-
Preparation: Before starting work, ensure you are in a well-ventilated area and that a safety shower and eyewash station are readily accessible. Don the appropriate PPE as outlined in Section 2.
-
Dispensing: When dispensing the liquid, do so slowly to minimize splashing and vapor generation.
-
Post-Handling: After use, securely close the container.
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent and wipe down the work area.
-
PPE Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the appropriate waste container. Remove your lab coat and wash your hands thoroughly with soap and water.
Spill Response
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Ventilation: Increase ventilation to the area.
-
Ignition Sources: Eliminate all sources of ignition.
-
Containment: For small spills, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[7]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Reporting: Report the spill to your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect waste this compound in a clearly labeled, tightly sealed container designated for flammable liquid waste.
-
Professional Disposal: Arrange for disposal through a certified hazardous waste contractor.[15]
-
Prohibited Disposal: Do not dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[15] While some local regulations may permit drain disposal of very small, uncontaminated quantities with copious amounts of water, this should only be done after consulting and receiving explicit approval from your local water authority and institutional safety office.[15][16]
Quantitative Data Summary
| Parameter | Value | Source |
| Flash Point | 12 °C (53 °F) | [3][5] |
| Boiling Point | 82.3 °C (180.5 °F) | [17] |
| Flammable Limits in Air | 2.0% - 12.7% | [3][5] |
| OSHA PEL (TWA) | 400 ppm (980 mg/m³) | [6][12] |
| NIOSH REL (TWA) | 400 ppm (980 mg/m³) | [6][12] |
| NIOSH STEL | 500 ppm (1225 mg/m³) | [6][12] |
| Specific Gravity | 0.79 | [5][6] |
Visual Guide: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
-
NIOSH Pocket Guide to Chemical Hazards - Isopropyl alcohol. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
ISOPROPYL ALCOHOL (2-PROPANOL). (2023, June 20). Occupational Safety and Health Administration. Retrieved from [Link]
-
Isopropyl alcohol. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Safety Data Sheet: 2-Propanol D1. (n.d.). Carl ROTH. Retrieved from [Link]
-
Iso-Propyl alcohol-d8 (2-propanol-d8)| CAS 22739-76-0. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Isopropyl alcohol - IDLH. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Safety Data Sheet 2-Propanol. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: 2-Propanol. (n.d.). Carl ROTH. Retrieved from [Link]
-
Isopropanol. (n.d.). National Center for Biotechnology Information, PubChem. Retrieved from [Link]
-
2-PROPANOL. (2007, August 2). J.T. Baker. Retrieved from [Link]
-
Personal Protective Equipment (PPE) (OHS100) Course Material. (2019, November 26). University of Alabama at Birmingham. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). University of Illinois Division of Research Safety. Retrieved from [Link]
-
What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025, January 7). Chemistry For Everyone. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]
-
2-Propanol D8. (n.d.). Carl ROTH. Retrieved from [Link]
-
How to Safely Dispose of Propanol. (n.d.). Lab Alley. Retrieved from [Link]
-
How To Safely Dispose Of Isopropyl Alcohol – Free Guide. (2025, December 14). Secure Waste. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. 2-Propanol D8, CAS No. 22739-76-0 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. restoredcdc.org [restoredcdc.org]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Isopropyl alcohol [cdc.gov]
- 7. carlroth.com [carlroth.com]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. epa.gov [epa.gov]
- 11. uab.edu [uab.edu]
- 12. Isopropyl alcohol - IDLH | NIOSH | CDC [cdc.gov]
- 13. geneseo.edu [geneseo.edu]
- 14. fishersci.com [fishersci.com]
- 15. laballey.com [laballey.com]
- 16. securewaste.net [securewaste.net]
- 17. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
